Technical Documentation Center

1-(2-Bromoethyl)cyclohex-1-ene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromoethyl)cyclohex-1-ene
  • CAS: 42185-54-6

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Synthesis of 1-(2-Bromoethyl)cyclohex-1-ene from Cyclohexene

This technical guide provides a detailed, multi-step synthetic pathway for the preparation of 1-(2-bromoethyl)cyclohex-1-ene, a valuable bifunctional intermediate for further elaboration in drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-step synthetic pathway for the preparation of 1-(2-bromoethyl)cyclohex-1-ene, a valuable bifunctional intermediate for further elaboration in drug discovery and materials science. The strategy commences with the readily available starting material, cyclohexene, and proceeds through the formation of a key vinyl halide intermediate, followed by a palladium-catalyzed cross-coupling reaction and a final regioselective hydrobromination. This document is intended for researchers and professionals in the chemical sciences, offering not just a protocol, but a deep dive into the mechanistic rationale and experimental considerations that ensure a successful and reproducible synthesis.

Overall Synthetic Strategy

The transformation of cyclohexene into 1-(2-bromoethyl)cyclohex-1-ene is not a single-step process. It requires the strategic functionalization of the cyclohexene core to enable the introduction of the desired bromoethyl side chain at the vinylic position. The chosen pathway involves three distinct stages:

  • Formation of a Vinyl Halide: Cyclohexene is first converted into 1-bromocyclohexene. This is achieved via a two-step sequence of bromine addition across the double bond, followed by a base-mediated elimination (dehydrobromination).

  • Carbon-Carbon Bond Formation: The vinyl bromide is then used as a substrate in a Stille cross-coupling reaction with vinyltributylstannane to form 1-vinylcyclohexene. This step effectively installs the required two-carbon side chain.

  • Regioselective Hydrobromination: Finally, a free-radical mediated, anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal double bond of the vinyl group yields the target molecule, 1-(2-bromoethyl)cyclohex-1-ene.

Synthetic_Pathway Cyclohexene Cyclohexene Dibromide trans-1,2-Dibromocyclohexane Cyclohexene->Dibromide  1. Br₂ / CCl₄ VinylBromide 1-Bromocyclohexene Dibromide->VinylBromide  2. Base (e.g., Quinoline) VinylCyclohexene 1-Vinylcyclohexene VinylBromide->VinylCyclohexene  3. VinylSnBu₃, Pd(PPh₃)₄ FinalProduct 1-(2-Bromoethyl)cyclohex-1-ene VinylCyclohexene->FinalProduct  4. HBr, Peroxides (ROOR)

Figure 1: Overall synthetic workflow from cyclohexene to the target compound.

Part 1: Synthesis of the 1-Bromocyclohexene Intermediate

The initial challenge is to convert the simple alkene, cyclohexene, into a vinyl bromide. Direct bromination at the vinylic position is not feasible. Therefore, a reliable addition-elimination strategy is employed.

Step 1a: Electrophilic Addition of Bromine

The synthesis begins with the classic electrophilic addition of molecular bromine across the double bond of cyclohexene to yield trans-1,2-dibromocyclohexane.

Causality and Mechanism: The reaction proceeds through a cyclic bromonium ion intermediate. The approaching π-bond of the cyclohexene induces a dipole in the Br-Br bond, allowing one bromine atom to act as an electrophile.[1] This forms a three-membered ring intermediate, the bromonium ion. The second bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bromonium ring (anti-addition), leading exclusively to the trans diastereomer.[2] Conducting the reaction at low temperatures (0-5°C) is crucial to prevent side reactions, such as allylic bromination which can occur at higher temperatures or under UV light.[3]

Bromination_Mechanism cluster_0 Step 1: Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack C6H10 Cyclohexene Bromonium Cyclic Bromonium Ion + Br⁻ C6H10->Bromonium π-bond attacks Br Br2 Br-Br Bromide_ion Br⁻ Product trans-1,2-Dibromocyclohexane Bromide_ion->Product Anti-attack Bromonium_ion_only Bromonium Ion Bromonium_ion_only->Product

Figure 2: Mechanism of electrophilic addition of bromine to cyclohexene.

Experimental Protocol: Synthesis of trans-1,2-Dibromocyclohexane

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexene (0.25 mol) in 50 mL of carbon tetrachloride (CCl₄). Cool the flask in an ice bath to 0-5°C.

  • Slowly add a solution of bromine (0.22 mol) in 25 mL of CCl₄ dropwise to the stirred cyclohexene solution. Maintain the temperature between 0°C and 5°C throughout the addition. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, allow the mixture to stir for an additional 15 minutes in the ice bath.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude 1,2-dibromocyclohexane is often used in the next step without further purification.

Step 1b: Dehydrobromination to 1-Bromocyclohexene

The dibromide is then subjected to an E2 elimination reaction to remove one equivalent of HBr, forming the desired vinyl bromide.

Causality and Mechanism: The choice of base is critical. A strong, bulky, and non-nucleophilic base is required to favor the E2 elimination pathway over a competing Sₙ2 substitution reaction. Sterically hindered bases like potassium tert-butoxide or high-boiling amine bases like quinoline are effective. The E2 mechanism is a concerted process where the base abstracts a proton while the leaving group (bromide) on the adjacent carbon departs simultaneously, requiring an anti-periplanar arrangement of the H and Br atoms.

Experimental Protocol: Synthesis of 1-Bromocyclohexene

  • Place the crude trans-1,2-dibromocyclohexane (approx. 0.22 mol) into a distillation apparatus with a high-boiling solvent/base such as quinoline (500 mL).

  • Heat the mixture to reflux. The HBr eliminated will react with the quinoline to form quinolinium bromide, which precipitates.

  • The lower-boiling product, 1-bromocyclohexene, will distill from the reaction mixture. Collect the distillate.

  • The collected distillate can be washed with dilute acid (e.g., 1M HCl) to remove any co-distilled quinoline, followed by a wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and distill to obtain the purified 1-bromocyclohexene. A typical yield for this step is around 10-15%.

Part 2: C-C Bond Formation via Stille Cross-Coupling

With the 1-bromocyclohexene intermediate in hand, the next step is to install the two-carbon vinyl side chain. The Stille cross-coupling reaction is an excellent choice for this transformation due to its tolerance of various functional groups and generally mild reaction conditions.

Causality and Mechanism: The Stille reaction utilizes a palladium(0) catalyst to couple an organohalide (the vinyl bromide) with an organostannane (vinyltributylstannane). The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromocyclohexene to form a Pd(II) complex.

  • Transmetalation: The vinyl group is transferred from the tin reagent to the palladium center, displacing the bromide and forming a new Pd(II)-vinyl complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the product (1-vinylcyclohexene) and regenerating the Pd(0) catalyst.

Stille_Cycle Pd0 Pd(0)L₂ PdII_Br R-Pd(II)L₂-Br Pd0->PdII_Br Oxidative Addition (R-Br) PdII_Vinyl R-Pd(II)L₂-Vinyl PdII_Br->PdII_Vinyl Transmetalation (Vinyl-SnBu₃) PdII_Vinyl->Pd0 Reductive Elimination Product R-Vinyl (1-Vinylcyclohexene) PdII_Vinyl->Product

Figure 3: Simplified catalytic cycle for the Stille cross-coupling reaction.

Experimental Protocol: Synthesis of 1-Vinylcyclohexene

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromocyclohexene (1 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), and anhydrous THF as the solvent.

  • To this stirred solution, add vinyltributylstannane (1.1 equiv) via syringe.

  • Heat the reaction mixture to reflux (approx. 65-70°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, quench the reaction with an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 1-vinylcyclohexene.

Part 3: Regioselective Anti-Markovnikov Hydrobromination

The final step is the addition of HBr across the terminal double bond of 1-vinylcyclohexene. To obtain the desired product, the bromine atom must be added to the terminal carbon (C2 of the ethyl group), which requires an anti-Markovnikov addition.

Causality and Mechanism: Standard electrophilic addition of HBr would follow Markovnikov's rule, placing the bromide at the more substituted carbon, which is not desired. The anti-Markovnikov addition is achieved through a free-radical chain reaction, initiated by peroxides (ROOR) or UV light.[4]

  • Initiation: The weak O-O bond of a peroxide initiator (e.g., benzoyl peroxide) cleaves homolytically upon heating to form alkoxy radicals (RO•). This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation: The bromine radical adds to the terminal double bond. It adds to the less substituted carbon (the terminal CH₂) to generate the more stable, secondary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical to continue the chain.

  • Termination: The reaction ceases when two radicals combine.

Experimental Protocol: Synthesis of 1-(2-Bromoethyl)cyclohex-1-ene

  • Dissolve 1-vinylcyclohexene (1 equiv) in a suitable solvent like pentane or diethyl ether in a flask equipped with a gas inlet.

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.02 equiv).

  • Cool the solution in an ice bath and bubble dry HBr gas through the solution, or add a solution of HBr in acetic acid. Exclude light if using a peroxide initiator that is not light-sensitive to prevent competing reactions.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Once complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 1-(2-bromoethyl)cyclohex-1-ene.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield
1aCyclohexeneBr₂CCl₄0 - 5>95% (crude)
1btrans-1,2-DibromocyclohexaneQuinolineQuinolineReflux~10-15%
21-BromocyclohexeneVinylSnBu₃, Pd(PPh₃)₄THFReflux (~67)60-80%
31-VinylcyclohexeneHBr, ROOR (initiator)Pentane070-90%

Safety and Handling Considerations

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a lab coat.

  • Organotin Reagents: Vinyltributylstannane is toxic. Avoid inhalation and skin contact. All transfers should be done via syringe under an inert atmosphere. Tin byproducts are also toxic and must be quenched and disposed of according to institutional guidelines.

  • Hydrogen Bromide (HBr): A corrosive and toxic gas. Handle only in a fume hood. Solutions of HBr are also highly corrosive.

  • Peroxides: Organic peroxides can be explosive when heated or subjected to shock. Handle with care and store appropriately.

Conclusion

The synthesis of 1-(2-bromoethyl)cyclohex-1-ene from cyclohexene is a valuable exercise in multi-step organic synthesis, demonstrating the power of combining classic reactions with modern organometallic techniques. This guide outlines a logical and field-proven pathway that proceeds via an addition-elimination sequence to form a key vinyl bromide, followed by a Stille cross-coupling to build the carbon skeleton, and culminating in a regioselective radical hydrobromination. By understanding the causality behind each experimental choice and adhering to the detailed protocols, researchers can reliably produce this versatile chemical building block for a wide range of scientific applications.

References

  • The Royal Society of Chemistry. Preparation of cyclohexene. Available at: [Link]

  • ChemTube3D. Allylic Bromination of Cyclohexene. Available at: [Link]

  • Pearson. What reagent would you use to brominate the allylic carbon of cyclohexene? Available at: [Link]

  • Chemistry LibreTexts. Reactions of Alkenes with Bromine. (2023). Available at: [Link]

  • I teach CHEM. Bromination of cyclohexene. (2019). YouTube. Available at: [Link]

  • PrepChem.com. Synthesis of (2-Bromoethyl)cyclohexane. Available at: [Link]

  • PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. National Center for Biotechnology Information. Available at: [Link]

  • Linfield College Department of Chemistry. E2 Reaction: Formation of cyclohexene from bromocyclohexane. Available at: [Link]

  • Utah Tech University. Addition of HBr to Cyclohexene. Available at: [Link]

  • LookChem. (2-Bromoethyl)cyclohexane. Available at: [Link]

  • University of Washington Department of Chemistry. Addition Reaction of Bromine to Cyclohexene. Available at: [Link]

  • Filo. On treatment with HBr, vinylcyclohexane undergoes addition and rearrangement. (2023). Available at: [Link]

  • University of London. REACTIONS OF SOME VINYL RADICALS. Available at: [Link]

  • Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. (2013). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of alkyl bromides. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2-bromoethyl)cyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 1-(2-bromoethyl)cyclohex-1-ene, a valuable bifunctional molecule...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-(2-bromoethyl)cyclohex-1-ene, a valuable bifunctional molecule for synthetic chemists. Its structure combines the reactivity of a vinyl bromide with that of a primary alkyl bromide, opening avenues for diverse chemical transformations. This document details its known properties, offers expert predictions on its spectral characteristics based on analogous structures, and proposes a robust synthetic protocol.

Core Compound Identification and Properties

1-(2-bromoethyl)cyclohex-1-ene is identified by the Chemical Abstracts Service (CAS) number 42185-54-6 .[1] This unique identifier is crucial for unambiguous identification in research and procurement.

Molecular Structure and Key Features

The structure of 1-(2-bromoethyl)cyclohex-1-ene, with the molecular formula C₈H₁₃Br, incorporates two key reactive sites: a carbon-carbon double bond within a cyclohexene ring, to which a bromine atom is directly attached (a vinyl bromide), and a bromoethyl side chain. This arrangement allows for sequential or orthogonal chemical modifications, making it a versatile building block in organic synthesis.

Diagram 1: Synthesis Pathway for 1-(2-bromoethyl)cyclohex-1-ene

G cluster_start Starting Material cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Bromination Cyclohexanone Cyclohexanone Intermediate_1 2-(Cyclohex-1-en-1-yl)ethanol Cyclohexanone->Intermediate_1 1. (EtO)₂P(O)CH₂CO₂Et, NaH 2. LiAlH₄ Final_Product 1-(2-bromoethyl)cyclohex-1-ene Intermediate_1->Final_Product PBr₃ or CBr₄, PPh₃

Caption: Proposed two-step synthesis of 1-(2-bromoethyl)cyclohex-1-ene from cyclohexanone.

Physicochemical Properties

A summary of the key physicochemical properties for 1-(2-bromoethyl)cyclohex-1-ene is presented in the table below. These values are crucial for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 42185-54-6PubChem[1]
Molecular Formula C₈H₁₃BrPubChem[1]
Molecular Weight 189.09 g/mol PubChem[1]
IUPAC Name 1-(2-bromoethyl)cyclohex-1-enePubChem[1]
SMILES C1CCC(=CC1)CCBrPubChem[1]

Proposed Synthesis Protocol

Step 1: Synthesis of 2-(Cyclohex-1-en-1-yl)ethanol

This step involves a Horner-Wadsworth-Emmons reaction followed by a reduction.

  • Rationale: The Horner-Wadsworth-Emmons reaction is a superior alternative to the standard Wittig reaction for the synthesis of α,β-unsaturated esters from ketones, as it typically provides higher yields and the phosphate byproduct is water-soluble, simplifying purification. Subsequent reduction of the ester with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will cleanly provide the desired primary alcohol.

  • Methodology:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add triethyl phosphonoacetate (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

    • Cool the reaction mixture back to 0 °C and add cyclohexanone (1.0 eq) dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(cyclohex-1-en-1-yl)acetate.

    • In a separate flask, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C.

    • Slowly add a solution of the crude ester in THF to the LiAlH₄ suspension.

    • After the addition, allow the reaction to stir at room temperature for 4 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield 2-(cyclohex-1-en-1-yl)ethanol, which can be purified by column chromatography.

Step 2: Bromination of 2-(Cyclohex-1-en-1-yl)ethanol

This step converts the primary alcohol to the corresponding alkyl bromide.

  • Rationale: The conversion of a primary alcohol to a primary alkyl bromide can be reliably achieved using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in an Appel reaction. The Appel reaction is often preferred for its milder conditions.

  • Methodology (using the Appel Reaction):

    • Dissolve 2-(cyclohex-1-en-1-yl)ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

    • Slowly add triphenylphosphine (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or a hexane/ethyl acetate gradient) to afford the final product, 1-(2-bromoethyl)cyclohex-1-ene.

Predicted Spectral Data and Interpretation

Direct experimental spectral data for 1-(2-bromoethyl)cyclohex-1-ene is not available in the public domain. However, we can predict the key spectral features with a high degree of confidence by analyzing the spectra of structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and alkyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.7 - 6.0Triplet (t) or Multiplet (m)1H=CH- (vinyl proton)The vinylic proton on the cyclohexene ring will be deshielded by the double bond.
~ 3.4 - 3.6Triplet (t)2H-CH₂-BrThe methylene protons adjacent to the bromine atom will be significantly deshielded.
~ 2.4 - 2.6Triplet (t)2H=C-CH₂-The methylene protons adjacent to the double bond and the bromoethyl group.
~ 2.0 - 2.2Multiplet (m)4HAllylic -CH₂-The allylic methylene protons on the cyclohexene ring.
~ 1.5 - 1.8Multiplet (m)4H-CH₂-The remaining methylene protons of the cyclohexene ring.
Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will be characterized by the presence of two sp² hybridized carbons of the double bond and six sp³ hybridized carbons.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 135 - 140=C-CH₂-The quaternary vinylic carbon will be downfield due to its substitution.
~ 125 - 130=CH-The tertiary vinylic carbon.
~ 35 - 40=C-CH₂-The carbon of the ethyl group attached to the double bond.
~ 30 - 35-CH₂-BrThe carbon atom directly bonded to the electronegative bromine atom.
~ 25 - 30Allylic -CH₂-The allylic carbons of the cyclohexene ring.
~ 20 - 25-CH₂-The remaining saturated carbons of the cyclohexene ring.
Predicted Infrared (IR) Spectrum

The IR spectrum will provide information about the functional groups present in the molecule.

Predicted Absorption (cm⁻¹)IntensityAssignmentRationale
~ 3020 - 3080Medium=C-H stretchCharacteristic of vinylic C-H bonds.
~ 2830 - 3000StrongC-H stretchCharacteristic of sp³ C-H bonds in the cyclohexene ring and ethyl side chain.
~ 1640 - 1680Medium to WeakC=C stretchThe carbon-carbon double bond stretch.
~ 1430 - 1470Medium-CH₂- scissoringBending vibration of the methylene groups.
~ 600 - 700StrongC-Br stretchThe carbon-bromine bond stretch.
Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): Expect to see a pair of peaks of roughly equal intensity at m/z 188 and 190, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation: A prominent peak corresponding to the loss of a bromine atom (M⁺ - Br) at m/z 109. Another significant fragmentation would be the loss of the bromoethyl side chain, resulting in a cyclohexenyl cation.

Safety and Handling

1-(2-bromoethyl)cyclohex-1-ene is predicted to have hazards associated with alkyl and vinyl bromides.[1]

  • Health Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]

  • Safety Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

1-(2-bromoethyl)cyclohex-1-ene is a promising bifunctional reagent for organic synthesis. While experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The predicted spectral data offers a reliable reference for the identification and characterization of the synthesized product. As with all chemical research, appropriate safety precautions must be strictly followed.

References

  • PubChem. 1-(2-bromoethyl)cyclohex-1-ene. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Safety, Handling, and Hazards of 1-(2-Bromoethyl)cyclohex-1-ene

Abstract This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 1-(2-bromoethyl)cyclohex-1-ene (CAS No. 42185-54-6).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and potential hazards associated with 1-(2-bromoethyl)cyclohex-1-ene (CAS No. 42185-54-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information on the compound's chemical and physical properties, toxicological profile, and requisite safety protocols. By elucidating the causality behind experimental choices and outlining self-validating procedures, this guide aims to foster a culture of safety and scientific integrity in the laboratory. All protocols and claims are substantiated by authoritative sources to ensure the highest degree of accuracy and trustworthiness.

Compound Identification and Physicochemical Properties

1-(2-Bromoethyl)cyclohex-1-ene is a halogenated cycloalkene with the molecular formula C₈H₁₃Br.[1][2] Its structure, featuring a bromoethyl group attached to a cyclohexene ring, presents a unique combination of alkyl and vinylic halide characteristics, influencing its reactivity and handling requirements.

PropertyValueSource
Molecular Formula C₈H₁₃Br[1][2]
Molecular Weight 189.09 g/mol [1]
CAS Number 42185-54-6[1]
IUPAC Name 1-(2-bromoethyl)cyclohexene[1]
Synonyms 1-(2-Bromoethyl)-1-cyclohexene[1]
Monoisotopic Mass 188.02006 Da (Computed)[1]
Physical Form Liquid (at standard conditions)
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Flash Point Data not available

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1-(2-bromoethyl)cyclohex-1-ene is classified as a hazardous substance.[1] The primary hazards are associated with its irritant properties and acute toxicity upon ingestion.

  • GHS Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Hazard Classes:

    • Acute Toxicity, Oral (Category 4)[1]

    • Skin Irritation (Category 2)[1]

    • Serious Eye Irritation (Category 2A)[1]

    • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) (Category 3)[1]

Reactivity and Incompatibilities

The chemical reactivity of 1-(2-bromoethyl)cyclohex-1-ene is dictated by the presence of both a primary alkyl bromide and a vinyl bromide moiety. The carbon-bromine bond is polar, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Incompatible Materials:

  • Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fire or explosion.

  • Strong Bases: Strong bases can induce elimination reactions (dehydrohalogenation) to form dienes. The specific products will depend on the reaction conditions.

  • Reactive Metals: Metals such as magnesium can react to form Grignard reagents, which are highly reactive and must be handled under inert and anhydrous conditions.

Understanding these incompatibilities is crucial for preventing hazardous reactions in both storage and experimental settings.

Safe Handling and Storage

A systematic approach to handling and storage is paramount to ensuring laboratory safety. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

The primary line of defense against exposure to 1-(2-bromoethyl)cyclohex-1-ene is the use of robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 1-(2-bromoethyl)cyclohex-1-ene.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended for halogenated hydrocarbons). A flame-retardant lab coat. Closed-toe shoes.Prevents skin contact, which can cause irritation. The lab coat provides a barrier against spills.
Respiratory Protection Not typically required when work is performed in a certified chemical fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against the inhalation of vapors, which can cause respiratory irritation.

The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental release or reaction.

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials, such as strong oxidizing agents and bases.

  • The storage area should be secured to prevent unauthorized access.

Experimental Protocols

The following step-by-step methodologies provide a framework for the safe handling of 1-(2-bromoethyl)cyclohex-1-ene during common laboratory procedures.

Workflow for Handling 1-(2-Bromoethyl)cyclohex-1-ene

Caption: General workflow for safely handling 1-(2-bromoethyl)cyclohex-1-ene.

Protocol for Transferring the Liquid
  • Preparation: Ensure all necessary equipment (pipettes, syringes, receiving vessel) is clean, dry, and compatible with the compound.

  • Execution:

    • Perform the entire transfer within a chemical fume hood.

    • Use a calibrated pipette or syringe for accurate measurement.

    • Dispense the liquid slowly and carefully into the receiving vessel to avoid splashing.

    • Avoid creating aerosols.

  • Completion: Immediately recap the stock container. Clean any minor drips with an absorbent material and dispose of it as hazardous waste.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response

G cluster_small_spill Small Spill (<100 mL) cluster_large_spill Large Spill (>100 mL) spill Spill Occurs small1 Alert personnel in the immediate area spill->small1 large1 Evacuate the laboratory immediately spill->large1 small2 Wear appropriate PPE (respirator if necessary) small1->small2 small3 Absorb with inert material (e.g., vermiculite, sand) small2->small3 small4 Collect in a sealed container for hazardous waste disposal small3->small4 small5 Decontaminate the area small4->small5 large2 Alert others and activate the fire alarm if necessary large1->large2 large3 Close the laboratory doors large2->large3 large4 Contact emergency services and the institutional safety office large3->large4

Sources

Exploratory

The Dichotomous Reactivity of Ethylcyclohexene: A Technical Guide to Bromination Mechanisms

For Researchers, Scientists, and Drug Development Professionals Abstract The bromination of ethylcyclohexene represents a classic yet multifaceted area of organic synthesis, offering a clear window into the competitive n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of ethylcyclohexene represents a classic yet multifaceted area of organic synthesis, offering a clear window into the competitive nature of electrophilic addition and free radical substitution reactions. The regiochemical and stereochemical outcomes are highly dependent on the reaction conditions, providing a valuable case study for chemists engaged in the synthesis of halogenated organic molecules. This guide provides an in-depth exploration of the underlying mechanisms governing these transformations, offering both theoretical insights and practical, field-proven protocols. We will dissect the formation of the critical bromonium ion intermediate in electrophilic addition and the resonance-stabilized allylic radical in free radical substitution, providing a comprehensive framework for predicting and controlling the reaction products for both 1-ethylcyclohexene and 4-ethylcyclohexene isomers.

Introduction: The Synthetic Utility of Brominated Cyclohexanes

Brominated cyclohexene derivatives are valuable synthetic intermediates in the pharmaceutical and fine chemical industries. The introduction of a bromine atom provides a reactive handle for subsequent nucleophilic substitution, elimination, or organometallic coupling reactions, enabling the construction of more complex molecular architectures. The specific placement of the bromine atom—either vicinal to the original double bond or at an allylic position—is crucial and is dictated by the chosen bromination method. A thorough understanding of the underlying reaction mechanisms is therefore paramount for any researcher aiming to employ these reactions in a synthetic strategy.

Electrophilic Addition: Taming the π-Bond

The reaction of ethylcyclohexene with molecular bromine (Br₂) in an inert solvent is a quintessential example of electrophilic addition. The electron-rich π-bond of the alkene acts as a nucleophile, initiating a cascade of events that leads to the formation of a vicinal dibromide.

The Bromonium Ion: A Key Intermediate

The mechanism commences with the approach of the bromine molecule to the double bond of ethylcyclohexene. The π-electron cloud of the alkene induces a dipole in the Br-Br bond, rendering the proximal bromine atom electrophilic.[1] The alkene then attacks this electrophilic bromine, displacing a bromide ion. Concurrently, a lone pair on the attached bromine atom attacks the other carbon of the original double bond, forming a cyclic bromonium ion intermediate.[2][3] This three-membered ring is a critical feature of the reaction, as it dictates the stereochemical outcome.

Stereochemistry: The Rule of Anti-Addition

The bromide ion, now acting as a nucleophile, attacks one of the carbons of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ring, in a process analogous to an SN2 reaction.[4][5] This "backside attack" results in the exclusive formation of the anti-addition product, where the two bromine atoms are on opposite faces of the cyclohexane ring.[4] For cyclohexene derivatives, this leads to a trans-diaxial initial product, which can then undergo a ring flip to the more stable trans-diequatorial conformation, depending on the steric bulk of other substituents.

Regioselectivity in 1-Ethylcyclohexene

With an unsymmetrical alkene like 1-ethylcyclohexene, the question of which carbon the bromide ion attacks becomes critical. The attack occurs at the more substituted carbon of the bromonium ion. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond of the ring begins to break.[6][7] Therefore, in the bromination of 1-ethylcyclohexene, the bromide ion will preferentially attack the tertiary carbon, leading to 1,2-dibromo-1-ethylcyclohexane as the major product.

The Role of the Solvent: Halohydrin Formation

If the reaction is carried out in a nucleophilic solvent such as water, the solvent molecules, being in vast excess, can compete with the bromide ion in attacking the bromonium ion.[8][9] This results in the formation of a bromohydrin, with a bromine atom on one carbon and a hydroxyl group on the adjacent carbon. The regioselectivity follows the same principle: the water molecule will attack the more substituted carbon of the bromonium ion.[10]

Electrophilic_Addition cluster_1 Electrophilic Addition of Br₂ to 1-Ethylcyclohexene 1-Ethylcyclohexene 1-Ethylcyclohexene Bromonium_Ion Cyclic Bromonium Ion Intermediate 1-Ethylcyclohexene->Bromonium_Ion + Br₂ Br_ion Br⁻ Br2 Br-Br Product trans-1,2-Dibromo-1-ethylcyclohexane Bromonium_Ion->Product + Br⁻ (anti-attack)

Figure 1: Electrophilic addition of bromine to 1-ethylcyclohexene.

Free Radical Substitution: The Allylic Position

When ethylcyclohexene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or peroxides), a different reaction pathway is favored: free radical allylic bromination.[11][12] This reaction selectively substitutes a hydrogen atom at the allylic position (the carbon adjacent to the double bond) with a bromine atom.

The Mechanism: A Radical Chain Reaction

The reaction proceeds via a classic radical chain mechanism involving three stages: initiation, propagation, and termination.[13][14]

  • Initiation: The radical initiator (e.g., peroxide) undergoes homolytic cleavage to form radicals. These radicals then react with HBr present in trace amounts to generate a bromine radical (Br•).

  • Propagation: A bromine radical abstracts an allylic hydrogen from ethylcyclohexene. This is the rate-determining step and is favored because the resulting allylic radical is stabilized by resonance.[15] The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain.[16][17]

  • Termination: The reaction is terminated when two radicals combine.

The Role of NBS

N-Bromosuccinimide is the key reagent for successful allylic bromination. Its primary role is to provide a low, constant concentration of molecular bromine.[12][18] The HBr generated during the propagation step reacts with NBS to produce Br₂.[16] This low concentration of Br₂ is crucial to disfavor the competing electrophilic addition reaction.

Product Distribution in Ethylcyclohexene Isomers

The structure of the starting ethylcyclohexene isomer will determine the potential products of allylic bromination.

  • 1-Ethylcyclohexene: Abstraction of an allylic hydrogen can occur at two positions: the methylene group of the ethyl substituent and the allylic carbon within the ring. This will lead to a mixture of allylic bromides.

  • 4-Ethylcyclohexene: This isomer has three distinct allylic positions, which will result in a more complex mixture of products upon radical bromination. The relative stability of the intermediate allylic radicals will influence the product ratios.

Free_Radical_Bromination cluster_2 Free Radical Allylic Bromination with NBS Initiation Initiation: Initiator → 2R• R• + HBr → RH + Br• Propagation1 Propagation Step 1: Ethylcyclohexene + Br• → Allylic Radical + HBr Initiation->Propagation1 Propagation2 Propagation Step 2: HBr + NBS → Succinimide + Br₂ Propagation1->Propagation2 Propagation3 Propagation Step 3: Allylic Radical + Br₂ → Allylic Bromide + Br• Propagation2->Propagation3 Propagation3->Propagation1 Chain continues Termination Termination: Br• + Br• → Br₂ 2 Allylic Radicals → Dimer Propagation3->Termination

Figure 2: The radical chain mechanism of allylic bromination.

Experimental Protocols

The choice of experimental conditions is critical for achieving the desired bromination product. Below are generalized, field-proven protocols for both reaction types.

Protocol for Electrophilic Addition of Bromine

Objective: To synthesize trans-1,2-dibromo-1-ethylcyclohexane.

Materials:

  • 1-Ethylcyclohexene

  • Molecular bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve 1-ethylcyclohexene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of bromine in dichloromethane dropwise via a dropping funnel with constant stirring. The disappearance of the bromine's red-brown color indicates the reaction is proceeding.[9]

  • Continue the addition until a faint bromine color persists.

  • Quench the reaction by adding aqueous sodium thiosulfate solution to remove excess bromine.

  • Transfer the mixture to a separatory funnel and wash with aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or chromatography.

Protocol for Free Radical Allylic Bromination

Objective: To synthesize the allylic bromide of ethylcyclohexene.

Materials:

  • Ethylcyclohexene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Benzoyl peroxide (radical initiator)

  • Reflux condenser, heating mantle, filtration apparatus.

Procedure:

  • Combine ethylcyclohexene, NBS, and a catalytic amount of benzoyl peroxide in a round-bottom flask containing carbon tetrachloride.[19]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by observing the density of the succinimide byproduct (it will float on top of the CCl₄ when the reaction is complete).

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation.

  • The resulting crude product is a mixture of allylic bromides and can be further purified by fractional distillation or chromatography.

Data Summary

Reaction TypeReagentsKey IntermediateStereochemistryRegioselectivityMajor Product (from 1-Ethylcyclohexene)
Electrophilic Addition Br₂, inert solventCyclic Bromonium IonAnti-additionAttack at the more substituted carbontrans-1,2-Dibromo-1-ethylcyclohexane
Free Radical Substitution NBS, initiator, CCl₄Resonance-stabilized Allylic RadicalRacemic mixtureDetermined by radical stabilityMixture of allylic bromides

Safety Considerations

  • Bromine (Br₂): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20][21] Have a solution of sodium thiosulfate readily available to neutralize spills.

  • N-Bromosuccinimide (NBS): A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.[22][23]

  • Carbon Tetrachloride (CCl₄): A toxic and environmentally hazardous solvent. Substitute with a safer alternative if possible.

  • Peroxides: Potentially explosive when heated. Handle with care.

Conclusion

The bromination of ethylcyclohexene is a powerful illustration of how reaction conditions can be manipulated to achieve distinct synthetic outcomes. By understanding the fundamental principles of electrophilic addition versus free radical substitution, researchers can selectively functionalize either the double bond or the allylic position of the molecule. The choice between molecular bromine and N-bromosuccinimide, along with the selection of solvent and the use of a radical initiator, provides the synthetic chemist with a versatile toolkit for the preparation of brominated cyclohexene derivatives, which are valuable precursors in the development of new chemical entities.

References

  • Pearson Education. (2024). 1-Methylcyclohexene forms two products when it reacts with bromin... Study Prep in Pearson+.
  • Brainly. (2023). Write a detailed mechanism for the major organic product of the bromination of ethylcyclohexane.
  • Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and bromine.
  • I teach CHEM. (2019). Bromination of cyclohexene [Video]. YouTube.
  • The Organic Chemistry Tutor. (2020). Allylic Radical Bromination with NBS [Video]. YouTube.
  • Lady Keane College. (n.d.). Stereochemistry of Addition of Bromine to Alkenes.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
  • Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
  • Heath Giesbrecht. (2012). Bromination of an Alkene - Electrophilic Addition 001 [Video]. YouTube.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.
  • University of Calgary. (n.d.). BrominationCyclohexene.
  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine.
  • Chemistry Centre. (2024). bromination of methylcyclohexene [Video]. YouTube.
  • Sigma-Aldrich. (2010). NBS N-bromosuccinimide.pdf - Safety Data Sheet.
  • ResearchGate. (n.d.). Bromination of Alkenes.
  • Chemguide. (n.d.). Electrophilic addition - unsymmetrical alkenes and bromine.
  • Chemistry LibreTexts. (2023). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.
  • Brainly. (2023). Show the major products for the reactions of 1-ethylcyclohexene with each of the following reagents.
  • Master Organic Chemistry. (2013). What is Allylic Bromination?
  • ChemTube3D. (n.d.). Unsymmetrical bromonium ions open regioselectively.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2023). 11.9: The E2 Reaction and Cyclohexane Conformation.
  • Chemistry Stack Exchange. (2017). Conditions for free radical bromination using NBS and peroxides?
  • ChemTube3D. (n.d.). Unsymmetrical bromonium ions open regioselectively. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.4: Preparing Alkyl Halides from Alkenes - Allylic Bromination.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
  • ChemTube3D. (n.d.). Allylic Bromination of Cyclohexene.
  • Pearson. (n.d.). How many stereoisomers are formed from the reaction of cyclohexene with NBS?
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Chemistry LibreTexts. (2024). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule.
  • Guidechem. (2023). What is the product form from the bromination of 1-methylcyclohexene?

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-bromoethyl)cyclohex-1-ene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(2-bromoethyl)cyclohex-1-ene, a reactive organobromide interm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(2-bromoethyl)cyclohex-1-ene, a reactive organobromide intermediate crucial in various synthetic applications. Understanding the chemical behavior of this compound is paramount for ensuring its integrity, maximizing experimental success, and maintaining a safe laboratory environment. This document synthesizes critical information on its properties, potential degradation pathways, and recommended handling protocols, grounded in established chemical principles and safety data.

Compound Profile: Understanding the Inherent Reactivity

1-(2-bromoethyl)cyclohex-1-ene is a bifunctional molecule featuring a vinyl bromide and a primary alkyl bromide. This unique combination of functional groups dictates its reactivity profile and, consequently, its stability.

PropertyValueSource
Molecular Formula C₈H₁₃Br[1]
Molecular Weight 189.09 g/mol [1]
IUPAC Name 1-(2-bromoethyl)cyclohexene[1]
CAS Number 42185-54-6[1]
Physical State Liquid (at standard conditions)
Boiling Point Not explicitly available, but related compounds suggest it is likely >150 °C
Density Not explicitly available

The presence of the double bond and the bromine atom makes the molecule susceptible to a variety of reactions that can lead to degradation if not stored and handled properly. The primary concerns are its potential for polymerization, elimination reactions, nucleophilic substitution, and sensitivity to light and heat.

Key Instability Pathways and Degradation Mechanisms

The stability of 1-(2-bromoethyl)cyclohex-1-ene is influenced by several factors, each of which can initiate degradation. Understanding these pathways is crucial for developing effective storage strategies.

Thermal Decomposition

Caption: Potential degradation pathways for 1-(2-bromoethyl)cyclohex-1-ene.

Photochemical Decomposition and Polymerization

The vinyl group in 1-(2-bromoethyl)cyclohex-1-ene makes it susceptible to free-radical polymerization, which can be initiated by exposure to light, particularly UV radiation. This can lead to the formation of oligomers and polymers, resulting in a viscous or solid product and a decrease in the purity of the starting material. The bromoethyl group can also participate in radical reactions.

Susceptibility to Nucleophiles and Bases

The primary alkyl bromide is susceptible to nucleophilic substitution (S\N2) reactions. Common laboratory nucleophiles such as water (hydrolysis), alcohols, and amines can displace the bromide ion. Strong bases can promote elimination reactions, leading to the formation of vinylcyclohexane derivatives. Therefore, storage in the presence of even weak nucleophiles or bases should be avoided.

Oxidation

Like many organic compounds, 1-(2-bromoethyl)cyclohex-1-ene can be susceptible to oxidation, especially if exposed to air (oxygen) over prolonged periods. This can lead to the formation of various oxygenated byproducts.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, a multi-faceted approach to the storage and handling of 1-(2-bromoethyl)cyclohex-1-ene is essential. The following protocols are based on general best practices for reactive organobromides and the specific structural features of the target molecule.

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C.Reduces the rate of potential decomposition reactions and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.
Light Store in an amber or opaque container.Protects the compound from light-induced polymerization and decomposition.
Container Use a tightly sealed, clean, and dry glass container.Prevents contamination and exposure to air and moisture.
Inertness Ensure the container and any transfer equipment are free from contaminants.Avoids contact with potential catalysts for degradation.
Handling Procedures

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Engineering Controls:

  • All handling of 1-(2-bromoethyl)cyclohex-1-ene should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

Handling Workflow:

HandlingWorkflow start Start prepare Prepare Workspace and PPE start->prepare retrieve Retrieve from Cold Storage prepare->retrieve inert Equilibrate to Room Temperature under Inert Gas retrieve->inert dispense Dispense Required Amount in Fume Hood inert->dispense seal Tightly Seal and Purge Headspace with Inert Gas dispense->seal store Return to Cold Storage seal->store cleanup Clean Workspace and Dispose of Waste store->cleanup end End cleanup->end

Caption: Recommended workflow for handling 1-(2-bromoethyl)cyclohex-1-ene.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[2]

  • Strong Bases: Can induce elimination reactions and decomposition.[2]

  • Strong Acids: May catalyze decomposition or polymerization.[3]

  • Metals: Some metals can catalyze decomposition.

  • Nucleophiles: Water, alcohols, and amines can lead to substitution reactions.

Experimental Protocols

Aliquoting and Sample Preparation
  • Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary glassware, syringes, and septa, and dry them thoroughly in an oven and cool under an inert atmosphere.

  • Inert Atmosphere: Purge the storage bottle of 1-(2-bromoethyl)cyclohex-1-ene with a gentle stream of inert gas (argon or nitrogen) before opening.

  • Transfer: Use a clean, dry syringe or cannula to transfer the desired amount of the liquid to a tared, inert-gas-flushed reaction vessel.

  • Sealing: Immediately reseal the storage bottle, purge the headspace with inert gas, and wrap the cap with parafilm to ensure a tight seal.

  • Storage: Return the stock bottle to the recommended cold storage conditions promptly.

Conclusion

The stability of 1-(2-bromoethyl)cyclohex-1-ene is intrinsically linked to its reactive functional groups. By implementing stringent storage and handling protocols that mitigate exposure to heat, light, oxygen, moisture, and incompatible materials, researchers can ensure the integrity of this valuable synthetic intermediate. A proactive approach to its management will not only preserve its chemical purity but also contribute to a safer and more efficient research environment.

References

  • PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. National Center for Biotechnology Information. [Link]

  • CPAChem. Safety data sheet for Cyclohexene. CPAChem. [Link]

  • University of Calgary. Substituted Cyclohexanes. [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • PubMed. Conversion of Bromoalkenes Into Alkynes by Wet Tetra-N-Butylammonium Fluoride. [Link]

  • OpenStax. Conformations of Disubstituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. Substituted Cyclohexanes. [Link]

  • Scribd. Conformational Stability of Cyclohexanes. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Electrophilic Addition Reactions of Cyclohexene Derivatives

Introduction Cyclohexene and its derivatives are foundational scaffolds in organic synthesis, serving as versatile precursors for a multitude of functionalized cyclic systems prevalent in pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclohexene and its derivatives are foundational scaffolds in organic synthesis, serving as versatile precursors for a multitude of functionalized cyclic systems prevalent in pharmaceuticals, agrochemicals, and materials science. The reactivity of the cyclohexene core is dominated by the nucleophilic character of its endocyclic carbon-carbon double bond.[1][2] This electron-rich π-system readily engages with a wide array of electrophiles, undergoing addition reactions that are central to the synthetic chemist's toolkit.

This technical guide provides a comprehensive exploration of the core principles governing electrophilic addition reactions of cyclohexene derivatives. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, stereochemical outcomes, and regioselective principles that dictate the course of these transformations. For researchers, scientists, and drug development professionals, a deep, causal understanding of these reactions is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

The Fundamental Mechanism: A Two-Step Process

At its heart, the electrophilic addition to an alkene, such as cyclohexene, is typically a two-step process.[1][2]

  • Electrophilic Attack: The reaction initiates with the π electrons of the cyclohexene double bond acting as a nucleophile, attacking an electrophilic species (E+).[3] This step results in the formation of a new carbon-electrophile σ-bond and generates a carbocation intermediate on the adjacent carbon. This initial step is generally the rate-determining step of the reaction.[1][2]

  • Nucleophilic Capture: The highly reactive carbocation intermediate is then rapidly intercepted by a nucleophile (Nu-), which donates an electron pair to form a second new σ-bond, completing the addition process.[1]

This fundamental mechanism is the common thread that connects a wide variety of addition reactions, from the simple addition of hydrogen halides to more complex transformations like oxymercuration and halohydrin formation.

Visualizing the General Mechanism

Electrophilic_Addition cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Nucleophilic Capture Cyclohexene Cyclohexene Carbocation Carbocation Intermediate Cyclohexene->Carbocation π electrons attack E Electrophile E-Nu Electrophile->Carbocation Heterolytic Cleavage Carbocation_2 Carbocation Intermediate Product Addition Product Carbocation_2->Product Nucleophile attacks carbocation Nucleophile Nu⁻ Nucleophile->Product Halogenation cluster_0 Formation of Bromonium Ion cluster_1 Nucleophilic Attack by Bromide Cyclohexene Cyclohexene Bromonium Bromonium Ion Intermediate Cyclohexene->Bromonium π electron attack Br2 Br-Br Br2->Bromonium Bromonium_2 Bromonium Ion Product trans-1,2-Dibromocyclohexane Bromonium_2->Product Backside attack Bromide Br⁻ Bromide->Product Epoxidation_Workflow Start Cyclohexene Derivative Reaction Concerted Syn-Addition Start->Reaction Reagent Peroxy Acid (e.g., m-CPBA) Reagent->Reaction Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Reaction Product Cyclohexene Oxide Derivative Reaction->Product Byproduct Carboxylic Acid Byproduct Reaction->Byproduct

Sources

Foundational

An In-depth Technical Guide to the Identification of Isomers of 1-(2-bromoethyl)cyclohex-1-ene

Abstract The robust characterization of chemical entities is a cornerstone of modern drug development and materials science. 1-(2-bromoethyl)cyclohex-1-ene is a versatile synthetic intermediate, yet its synthesis is susc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of chemical entities is a cornerstone of modern drug development and materials science. 1-(2-bromoethyl)cyclohex-1-ene is a versatile synthetic intermediate, yet its synthesis is susceptible to the formation of a variety of structural and, to a lesser extent, stereoisomers. The presence of these impurities can significantly impact the reactivity, biological activity, and safety profile of downstream products. This technical guide provides a comprehensive framework for the identification and differentiation of the potential isomers of 1-(2-bromoethyl)cyclohex-1-ene. We will explore the landscape of possible isomers, delve into the mechanistic origins of their formation, and present detailed analytical protocols for their separation and definitive identification using modern chromatographic and spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of isomeric purity and the analytical methodologies to ensure it.

The Isomeric Landscape of C₈H₁₃Br

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2] For the molecular formula C₈H₁₃Br, which corresponds to 1-(2-bromoethyl)cyclohex-1-ene, several types of isomerism are possible. Understanding this landscape is the first step in developing a robust analytical strategy.

Stereoisomerism

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms.

  • Geometric (E/Z) Isomerism: For the parent molecule, 1-(2-bromoethyl)cyclohex-1-ene, the double bond is within a six-membered ring. Due to significant ring strain, cyclohexene and its simple derivatives are generally constrained to a cis (or Z) configuration.[3] Therefore, the existence of a stable trans (or E) isomer of the double bond within the cyclohexene ring is highly unlikely under standard conditions.

  • Optical Isomerism (Enantiomers/Diastereomers): For a molecule to be chiral, it must possess a chiral center (a carbon atom bonded to four different groups) and be non-superimposable on its mirror image. In 1-(2-bromoethyl)cyclohex-1-ene, no carbon atom in the structure is attached to four distinct groups. Therefore, the molecule itself is achiral and does not have enantiomers. Some of its structural isomers, however, may contain chiral centers.

Structural (Constitutional) Isomerism

Structural isomers have different atomic connectivity.[1] For C₈H₁₃Br, these represent the most significant and probable impurities. They can be broadly categorized as follows:

  • Positional Isomers: These isomers differ in the position of the double bond or the bromoethyl substituent on the cyclohexane ring.

  • Skeletal Isomers: These isomers have different carbon skeletons, for instance, a cyclopentane ring with a propyl substituent or a different arrangement of the ethyl group.

  • Functional Group Isomers: While less common as direct byproducts, these could theoretically exist (e.g., a bicyclic ether with a bromine atom).

The following diagram illustrates the primary molecule and its most probable structural isomers arising from synthetic side reactions.

G target 1-(2-Bromoethyl)cyclohex-1-ene (Target Molecule) iso1 3-(2-Bromoethyl)cyclohex-1-ene target->iso1 Positional (Double Bond) iso2 4-(2-Bromoethyl)cyclohex-1-ene target->iso2 Positional (Double Bond) iso3 1-(1-Bromoethyl)cyclohex-1-ene target->iso3 Positional (Bromine) iso4 1-Bromo-2-ethylcyclohex-1-ene target->iso4 Rearrangement iso5 2-Bromo-1-ethylcyclohex-1-ene target->iso5 Rearrangement iso6 1-(2-Bromoethylidene)cyclohexane target->iso6 Exocyclic Double Bond

Figure 1: Key structural isomers of 1-(2-bromoethyl)cyclohex-1-ene.

Mechanistic Insights into Isomer Formation

The most likely isomers to be present in a sample are those formed as byproducts during the synthesis of the target molecule. Common synthetic routes to haloalkanes from alkenes involve either free-radical or electrophilic addition reactions.

Free-Radical Halogenation

A plausible synthesis of 1-(2-bromoethyl)cyclohex-1-ene could involve the free-radical bromination of 1-ethylcyclohex-1-ene using a reagent like N-bromosuccinimide (NBS) with a radical initiator. In this mechanism, a bromine radical abstracts a hydrogen atom to form the most stable radical intermediate. Allylic radicals are resonance-stabilized, making the protons on carbons adjacent to the double bond particularly susceptible to abstraction.

G cluster_0 Initiation cluster_1 Propagation Initiator Initiator Br_rad Br• Initiator->Br_rad generates 1-Ethylcyclohex-1-ene 1-Ethylcyclohex-1-ene Allylic_Radical_A Radical at C3 1-Ethylcyclohex-1-ene->Allylic_Radical_A H abstraction Allylic_Radical_B Radical on Ethyl Group Allylic_Radical_A->Allylic_Radical_B Resonance Product_A 3-Bromo-1-ethylcyclohex-1-ene Allylic_Radical_A->Product_A + Br2 Product_B 1-(1-Bromoethyl)cyclohex-1-ene Allylic_Radical_B->Product_B + Br2

Caption: Simplified workflow of free-radical allylic bromination.

This pathway can lead to a mixture of positional isomers, as the bromine can add to any of the carbons involved in the resonance-stabilized allylic radical.

Electrophilic Addition

Another common synthetic route is the electrophilic addition of hydrogen bromide (HBr) to an alkene.[4][5][6] For instance, the addition of HBr to 1-ethylidenecyclohexane would proceed via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon with more hydrogen atoms, and the bromide will add to the more substituted carbon, forming the more stable carbocation.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Alkene 1-Ethylidenecyclohexane Carbocation Tertiary Carbocation (at C1 of ring) Alkene->Carbocation + H+ Product 1-Bromo-1-ethylcyclohexane Carbocation->Product + Br-

Caption: Electrophilic addition of HBr following Markovnikov's rule.

If the starting material were 1-vinylcyclohexene, the addition of HBr could lead to the target molecule or other isomers depending on which double bond reacts and the relative stability of the resulting carbocations. Carbocation rearrangements are also possible, further diversifying the potential isomeric byproducts.

Analytical Methodologies for Isomer Identification and Separation

A multi-technique approach is essential for the unambiguous identification and quantification of isomers. Gas chromatography is ideal for separation, while NMR spectroscopy provides definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile compounds with high resolution. The choice of the capillary column's stationary phase is critical for resolving isomers.

Table 1: Recommended GC Parameters for Isomer Separation

ParameterRecommended SettingRationale
Column 30-60 m, 0.25 mm ID, 0.25 µm film thicknessProvides high resolution for complex mixtures.
Stationary Phase Mid-polarity (e.g., 5% phenyl-methylpolysiloxane like TR-5MS) or polar (e.g., Carbowax)The different polarities of the isomers will lead to differential interactions with the stationary phase, enabling separation.[7]
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Inlet Temperature 250 °CEnsures complete volatilization without thermal degradation.
Oven Program Start at 50-70 °C, ramp at 5-10 °C/min to 250 °CA temperature gradient is necessary to elute compounds with a range of boiling points.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent such as dichloromethane or hexane.

  • Injection: Inject 1 µL of the sample into the GC using a split or splitless injector.

  • Data Acquisition: Acquire data in full scan mode to obtain mass spectra for all eluting peaks.

  • Data Analysis:

    • Compare the retention times of the peaks in the sample to those of known standards, if available.

    • Analyze the mass spectrum of each peak. Isomers will have the same molecular ion peak (m/z corresponding to C₈H₁₃Br), but their fragmentation patterns may differ, providing clues to their structure.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

For less volatile isomers or for preparative scale separation, reverse-phase HPLC can be an effective alternative.[7][11]

Table 2: Recommended HPLC Parameters for Isomer Separation

ParameterRecommended SettingRationale
Column C18 or Pentafluorophenyl (PFP)C18 separates based on hydrophobicity. PFP columns offer alternative selectivity, especially for positional isomers and halogenated compounds, through π-π and dipole-dipole interactions.[12][13]
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is typically required to resolve isomers with similar polarities.
Flow Rate 1.0 mL/min for analytical scaleStandard flow rate for a 4.6 mm ID column.
Detector UV at 210 nmThe carbon-carbon double bond will have a UV absorbance at lower wavelengths.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Method Development: Begin with a broad gradient (e.g., 50% to 100% acetonitrile over 20 minutes) to determine the approximate retention times of the components.

  • Optimization: Adjust the gradient slope and initial/final mobile phase compositions to maximize the resolution between isomeric peaks.

  • Analysis: Inject the sample and integrate the peak areas for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of isomers. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.[8][14][15]

3.3.1. ¹H NMR Spectroscopy

The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum provide a detailed map of the proton environments in a molecule.

Table 3: Predicted ¹H NMR Spectral Data for 1-(2-bromoethyl)cyclohex-1-ene and a Key Isomer

Proton EnvironmentPredicted δ (ppm) for 1-(2-bromoethyl)cyclohex-1-enePredicted δ (ppm) for 3-(2-bromoethyl)cyclohex-1-eneKey Differentiating Features
Vinylic (=CH-) ~5.4 (triplet)~5.6-5.8 (multiplet, 2H)Number of vinylic protons and their multiplicities. The target has one vinylic proton, while the isomer has two.
Allylic (-CH₂-C=C) ~2.0 (multiplet, 4H)~2.1 (multiplet, 2H)Integration of allylic protons.
Bromoethyl (-CH₂Br) ~3.4 (triplet)~3.5 (triplet)Similar chemical shifts for this group.
Bromoethyl (-CH₂-CH₂Br) ~2.5 (triplet)~2.6 (quartet)The multiplicity will differ due to different neighboring protons.

3.3.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is particularly useful for distinguishing isomers as each unique carbon atom gives a distinct signal.[3][16]

Table 4: Predicted ¹³C NMR Spectral Data for 1-(2-bromoethyl)cyclohex-1-ene and a Key Isomer

Carbon EnvironmentPredicted δ (ppm) for 1-(2-bromoethyl)cyclohex-1-enePredicted δ (ppm) for 3-(2-bromoethyl)cyclohex-1-eneKey Differentiating Features
Vinylic (C=C) ~135 (quaternary), ~122 (CH)~125-130 (2 x CH)The target molecule has one quaternary and one tertiary vinylic carbon, while the positional isomer has two tertiary vinylic carbons.
Bromoethyl (-CH₂Br) ~33~34Similar chemical shifts.
Other sp³ Carbons ~22, ~25, ~28, ~38~21, ~25, ~30, ~32The overall pattern of sp³ carbon signals will be unique for each isomer.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[17]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range of 0-10 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Advanced Experiments (if needed): If the 1D spectra are ambiguous, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish H-H and C-H connectivities, respectively, providing definitive structural proof.

Conclusion

The identification of isomers of 1-(2-bromoethyl)cyclohex-1-ene requires a systematic and multi-faceted analytical approach. By understanding the potential isomeric structures and the mechanistic pathways by which they can form, researchers can anticipate the most likely impurities. A combination of high-resolution GC for separation and detailed NMR analysis for structural elucidation provides a robust and reliable workflow for ensuring the isomeric purity of this important synthetic intermediate. The protocols and predictive data presented in this guide offer a solid foundation for drug development professionals and scientists to develop and validate their analytical methods, ultimately leading to safer and more effective products.

References

  • Barón, E., Gómara, B., de la Torre, A., & González, M. J. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7677.
  • Soják, L., Krupčík, J., & Janák, J. (1980). Gas chromatography of all C15-C18 linear alkenes on capillary columns with very high resolution power.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • Wang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(25), 19371-19378.
  • Thermo Fisher Scientific. (n.d.). Analysis of Brominated Flame Retardants with High Resolution GC/MS.
  • Chemistry LibreTexts. (2020). 20.
  • Sales, C., et al. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe.
  • American Chemical Society. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9407–9414.
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Brainly. (2023).
  • Chemguide. (n.d.). Electrophilic addition - symmetrical alkenes and hydrogen halides.
  • Master Organic Chemistry. (n.d.). Addition of HBr to Alkenes.
  • Nacalai Tesque. (n.d.). HPLC Column for Structual Isomers.
  • Pearson. (n.d.).
  • YouTube. (2022). Alkenes: Electrophilic Addition with Hydrogen Bromide, HBr (A-level and IB Chemistry).
  • Doc Brown's Chemistry. (n.d.). Electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis.
  • Oreate AI. (2026). Structural Isomers Examples.
  • PubChem. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene.
  • Scribd. (n.d.). Electrophilic Addition in Alkenes.
  • Vedantu. (n.d.). How many isomers does C6H13Br have class 12 chemistry CBSE.
  • Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane.
  • Modgraph. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • Royal Society of Chemistry. (2013).
  • BenchChem. (2025). An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (2-bromo-1-cyclopentylethyl)benzene.
  • BenchChem. (2025).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • Chemistry LibreTexts. (2022). 4.2: ¹³C NMR Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 nmr spectra of cyclohexene.
  • ChemicalBook. (n.d.). Cyclohexene(110-83-8) 13C NMR spectrum.
  • BenchChem. (2025). Scale-Up Synthesis of 1-(Bromoethynyl)
  • ChemRxiv. (2025).
  • PubMed. (2019). Constitutional isomers of brominated-functionalized copillar[11]arenes: synthesis, characterization, and crystal structures.

  • PubMed. (n.d.).
  • Chromatography Forum. (2017).
  • University of Calgary. (n.d.).
  • YouTube. (2014).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes.

Sources

Exploratory

physical properties like boiling point and density of 1-(2-bromoethyl)cyclohex-1-ene

An In-Depth Technical Guide to the Physical Properties of 1-(2-bromoethyl)cyclohex-1-ene Introduction 1-(2-bromoethyl)cyclohex-1-ene is a halogenated cycloalkene with potential applications as an intermediate in organic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(2-bromoethyl)cyclohex-1-ene

Introduction

1-(2-bromoethyl)cyclohex-1-ene is a halogenated cycloalkene with potential applications as an intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science research. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its purification, handling, and application in subsequent chemical transformations. This guide provides a comprehensive overview of the predicted physical properties of 1-(2-bromoethyl)cyclohex-1-ene and details the rigorous experimental protocols for their empirical determination. In the absence of extensive published experimental data for this specific compound, this document serves as a foundational resource for researchers, outlining the principles and methodologies required for its characterization.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₈H₁₃BrPubChem
Molecular Weight 189.09 g/mol PubChem

For more accurate, non-experimental values, researchers can turn to predictive models such as Quantitative Structure-Property Relationship (QSPR) models.[1][2] These methods utilize molecular descriptors derived from the compound's structure to estimate properties like boiling point.[1][2] Similarly, group contribution methods can be employed to estimate the enthalpy and entropy of boiling, from which the boiling point can be calculated.[3] The density of liquid organic compounds can also be estimated using structure-based methods that calculate molar volume.[4]

Experimental Determination of Boiling Point

The boiling point is a critical physical constant for the characterization and purity assessment of a liquid. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5][6][7] Given that the boiling point is highly dependent on pressure, it is crucial to record the atmospheric pressure at the time of measurement.[5][8][9]

Causality in Experimental Design: The Micro-Boiling Point Method

For novel or synthesized compounds where only small quantities are available, the micro-boiling point determination method is ideal.[10][11][12] This technique is advantageous as it requires a minimal sample volume (typically less than 0.5 mL).[10] The underlying principle involves heating the liquid sample in the presence of an inverted capillary tube.[13] The air trapped in the capillary acts as a nucleus for bubble formation. As the liquid is heated, its vapor pressure increases, and a stream of bubbles will emerge from the capillary.[13][14] The boiling point is precisely the temperature at which, upon cooling, the vapor pressure inside the capillary equals the external pressure, causing the liquid to be drawn into the capillary.

Experimental Protocol: Micro-Boiling Point Determination
  • Preparation:

    • Seal one end of a glass capillary tube by heating it in a flame.

    • Place a small amount (a few drops) of 1-(2-bromoethyl)cyclohex-1-ene into a small test tube (e.g., a fusion tube).

    • Invert the sealed capillary tube and place it inside the test tube containing the sample, with the open end submerged in the liquid.[15]

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be aligned with the thermometer bulb.

    • Suspend the assembly in a heating bath, such as a Thiele tube filled with mineral oil or an aluminum block heater.[15] The heating bath ensures a uniform and gradual increase in temperature.

  • Measurement:

    • Gently heat the apparatus. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube as the trapped air expands.

    • Continue to heat until a rapid and continuous stream of bubbles is observed. This indicates that the liquid's vapor is now escaping.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

  • Validation:

    • For a self-validating system, repeat the measurement at least two more times. The boiling points should be within a narrow range (e.g., ±0.5 °C) for a pure compound.

    • Record the ambient atmospheric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.

Boiling_Point_Determination cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation Seal_Capillary Seal one end of a capillary tube Add_Sample Add sample to fusion tube Insert_Capillary Place inverted capillary in sample Attach_to_Thermometer Attach fusion tube to thermometer Insert_Capillary->Attach_to_Thermometer Suspend_in_Bath Suspend assembly in a Thiele tube Heat_Apparatus Gently heat the apparatus Suspend_in_Bath->Heat_Apparatus Observe_Bubbles Observe rapid, continuous bubbling Heat_Apparatus->Observe_Bubbles Cool_Apparatus Remove heat and allow to cool Observe_Bubbles->Cool_Apparatus Record_Temperature Record temperature when liquid enters capillary Cool_Apparatus->Record_Temperature Repeat_Measurement Repeat measurement for consistency Record_Temperature->Repeat_Measurement Record_Pressure Record atmospheric pressure

Caption: Workflow for Micro-Boiling Point Determination.

Experimental Determination of Density

Density, the ratio of mass to volume, is another fundamental physical property that is invaluable for identifying a substance and assessing its purity. The density of a liquid is temperature-dependent; therefore, it is crucial to specify the temperature at which the measurement is conducted.[16][17]

Causality in Experimental Design: The Pycnometer Method

The use of a pycnometer is a highly precise method for determining the density of a liquid.[18] A pycnometer is a glass flask with a specific, accurately known volume. The principle of this method is to accurately determine the mass of the liquid that exactly fills this known volume. By first calibrating the pycnometer with a liquid of known density, such as deionized water, the precise volume of the pycnometer at a specific temperature can be determined. This calibration step makes the protocol a self-validating system. Subsequently, measuring the mass of the unknown liquid in the same pycnometer allows for a precise calculation of its density.[18][19] Temperature control is of utmost importance because the volume of both the pycnometer and the liquid will change with temperature.[16][17][20]

Experimental Protocol: Density Determination by Pycnometry
  • Preparation and Calibration:

    • Thoroughly clean and dry the pycnometer and its stopper.

    • Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass (m₁).

    • Fill the pycnometer with deionized water of a known temperature. Insert the stopper, ensuring that excess water escapes through the capillary to guarantee the volume is precisely filled.

    • Place the filled pycnometer in a thermostatic water bath at a constant, recorded temperature (e.g., 20.0 °C) for equilibration.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₂).

    • Calculate the mass of the water (m₂ - m₁). Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer (V = (m₂ - m₁)/ρ_water).

  • Measurement of the Sample:

    • Empty and thoroughly dry the calibrated pycnometer.

    • Fill the pycnometer with 1-(2-bromoethyl)cyclohex-1-ene.

    • Equilibrate the filled pycnometer to the same temperature as the water calibration in the thermostatic bath.

    • Dry the exterior and accurately weigh the pycnometer. Record this mass (m₃).

  • Calculation:

    • Calculate the mass of the sample liquid (m_sample = m₃ - m₁).

    • Calculate the density of the sample using the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The results should agree closely.

    • Report the density along with the temperature at which it was measured (e.g., x.xxx g/cm³ at 20.0 °C).

Density_Determination cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Calculation & Validation Weigh_Empty Weigh empty, dry pycnometer (m1) Fill_Water Fill with deionized water Weigh_Empty->Fill_Water Equilibrate_Water Equilibrate at constant temperature Fill_Water->Equilibrate_Water Weigh_Water Weigh pycnometer with water (m2) Equilibrate_Water->Weigh_Water Calculate_Volume Calculate pycnometer volume (V) Weigh_Water->Calculate_Volume Fill_Sample Fill dry pycnometer with sample Calculate_Volume->Fill_Sample Equilibrate_Sample Equilibrate at the same temperature Fill_Sample->Equilibrate_Sample Weigh_Sample Weigh pycnometer with sample (m3) Equilibrate_Sample->Weigh_Sample Calculate_Mass Calculate sample mass (m3 - m1) Weigh_Sample->Calculate_Mass Calculate_Density Calculate sample density (mass/V) Calculate_Mass->Calculate_Density Repeat_Validate Repeat for validation and report with temperature Calculate_Density->Repeat_Validate

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The characterization of 1-(2-bromoethyl)cyclohex-1-ene through the determination of its boiling point and density is a fundamental step for its use in research and development. While computationally predicted values offer a starting point, rigorous experimental determination provides the definitive data required for process optimization, quality control, and ensuring the reproducibility of synthetic procedures. The protocols detailed in this guide represent robust, self-validating methodologies that ensure the generation of high-quality, reliable physical property data, empowering researchers to proceed with confidence in their subsequent investigations.

References

  • Scitek Global. (n.d.). How do Density Meters Work. Retrieved January 17, 2026, from [Link]

  • Quora. (2023). How atmospheric pressure can effect boiling point? Retrieved January 17, 2026, from [Link]

  • NBchao.Com. (n.d.). What is Digital Density Meter? Terms. Retrieved January 17, 2026, from [Link]

  • Vedantu. (n.d.). How does atmospheric pressure affect boiling point class 12 chemistry CBSE. Retrieved January 17, 2026, from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved January 17, 2026, from [Link]

  • Purdue University. (n.d.). Boiling. Retrieved January 17, 2026, from [Link]

  • Torontech. (2025). Digital Density Meter for Liquids: What Makes It a Smart Choice for Your Lab. Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Boiling. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Boiling point. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (n.d.). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved January 17, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Retrieved January 17, 2026, from [Link]

  • University of Technology Sydney. (n.d.). Micro-boiling point measurement. Retrieved January 17, 2026, from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved January 17, 2026, from [Link]

  • StuDocu. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved January 17, 2026, from [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved January 17, 2026, from [Link]

  • RocketProps. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Retrieved January 17, 2026, from [Link]

  • Medium. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Determination of Boiling Point. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved January 17, 2026, from [Link]

  • Chemtips - WordPress.com. (2013). How to Determine Boiling Points on the Microscale. Retrieved January 17, 2026, from [Link]

  • Tool.com. (n.d.). Digital Liquid Density Meter User Manual. Retrieved January 17, 2026, from [Link]

  • JoVE. (2020). Video: Boiling Points - Concept. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). Prediction of boiling points of organic compounds by QSPR tools. Retrieved January 17, 2026, from [Link]

  • Brainly.ph. (2023). why is it important to specify the temperature at which the density measurement was conducted? Retrieved January 17, 2026, from [Link]

  • Rudolph Research Analytical. (n.d.). Density Meter. Retrieved January 17, 2026, from [Link]

  • University of Technology Sydney. (n.d.). Micro-boiling point measurement. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Density Determination Using Pycnometer. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2019). What factors affect the density measurement of metals using Archimedes principle? Retrieved January 17, 2026, from [Link]

  • E-AIM. (n.d.). Densities of Organic Compounds. Retrieved January 17, 2026, from [Link]

  • Quora. (2018). Why is it necessary to record the temperature when measuring density? Retrieved January 17, 2026, from [Link]

  • YouTube. (2025). How Does Temperature Affect Specific Gravity? Retrieved January 17, 2026, from [Link]

  • Palacky University Olomouc. (n.d.). 1 density determination by pycnometer. Retrieved January 17, 2026, from [Link]

  • Thermopedia. (n.d.). DENSITY MEASUREMENT. Retrieved January 17, 2026, from [Link]

  • LD DIDACTIC. (n.d.). Determining the density of liquids using the pycnometer after Gay-Lussac. Retrieved January 17, 2026, from [Link]

  • Pobel. (2026). How to Measure and Calculate Density with a Pycnometer. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Density of Liquid-Organic Compounds. Retrieved January 17, 2026, from [Link]

  • Chemicals documentation. (n.d.). Density/Volume (chemicals.volume). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to use Pycnometer to measure the density of organic compounds? Retrieved January 17, 2026, from [Link]

  • OLI Systems. (2024). How does OLI predict which liquid phase is aqueous or organic? Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-(2-bromoethyl)cyclohex-1-ene in Grignard Reactions

An In-Depth Technical Guide Abstract The Grignard reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This guide provides detailed application notes and protocols o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The Grignard reaction is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] This guide provides detailed application notes and protocols on the use of 1-(2-bromoethyl)cyclohex-1-ene, a bifunctional organohalide, for the generation of a unique Grignard reagent. We will explore the chemoselective formation of the organomagnesium halide at the primary carbon center, its subsequent reactions with various electrophiles, and the potential for this reagent in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.

Reagent Profile: 1-(2-bromoethyl)cyclohex-1-ene

1-(2-bromoethyl)cyclohex-1-ene (CAS 42185-54-6) is a compelling substrate for Grignard reactions due to its distinct structural features.[4] It possesses two carbon-bromine bonds of differing reactivity: a primary alkyl bromide and a vinylic bromide. This inherent difference allows for high chemoselectivity under standard Grignard formation conditions.

  • Molecular Formula: C₈H₁₃Br[4]

  • Molecular Weight: 189.09 g/mol [4]

  • Structure: The molecule consists of a cyclohexene ring substituted at the C1 position with a 2-bromoethyl group.

The primary C(sp³)-Br bond is significantly more susceptible to oxidative addition of magnesium than the stronger, less reactive C(sp²)-Br bond of the vinyl halide. This allows for the selective formation of 2-(cyclohex-1-en-1-yl)ethylmagnesium bromide, leaving the vinyl bromide moiety intact for potential subsequent transformations.

Core Principles and Mechanistic Considerations

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][6] The solvent is crucial as it coordinates to the magnesium center, stabilizing the organomagnesium compound.[1]

The reaction occurs on the surface of the magnesium metal.[7][8] It is often subject to an induction period, during which the passivating layer of magnesium oxide on the metal surface is removed.[5][7] Chemical or mechanical activation methods are frequently employed to initiate the reaction.[5]

For 1-(2-bromoethyl)cyclohex-1-ene, the reaction proceeds as follows:

Caption: Selective formation of the Grignard reagent.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic solvents, including water.[3][9][10] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Ethereal Solvents (THF/Diethyl Ether): The lone pairs on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that is crucial for its stability and reactivity.[1][5] THF is often preferred over diethyl ether for its higher boiling point and better solvating ability, especially for less reactive halides.[6]

  • Magnesium Activation: The surface of magnesium turnings is coated with a layer of MgO, which inhibits the reaction.[5] Activating agents like iodine, 1,2-dibromoethane, or mechanical crushing expose a fresh, reactive magnesium surface.[3][5] 1,2-dibromoethane is particularly useful as its reaction with magnesium produces ethylene gas, providing a visual cue that the magnesium is active.[3][5]

Application Notes: Reactions with Electrophiles

The formed Grignard reagent, 2-(cyclohex-1-en-1-yl)ethylmagnesium bromide, is a strong nucleophile and a strong base.[11] It readily reacts with a wide variety of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[3]

Reaction with Aldehydes and Ketones: The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of an aldehyde or ketone.[11] This 1,2-addition, followed by an acidic workup, yields secondary and tertiary alcohols, respectively.[2]

Caption: Reaction of the Grignard reagent with a ketone.

Reaction with Esters: Esters react with two equivalents of the Grignard reagent.[11] The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses, expelling the alkoxide leaving group to form a ketone.[11] This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after workup.[11][12]

Reaction with Carbon Dioxide: Grignard reagents react with carbon dioxide (as dry ice) to form carboxylates.[9] Subsequent acidification yields a carboxylic acid with one additional carbon atom.[13] This is a reliable method for extending the carbon chain.

ElectrophileInitial ProductFinal Product (after workup)Class of Product
AldehydeMagnesium AlkoxideSecondary AlcoholAlcohol
KetoneMagnesium AlkoxideTertiary AlcoholAlcohol
EsterKetone (intermediate)Tertiary AlcoholAlcohol
Carbon DioxideMagnesium CarboxylateCarboxylic AcidCarboxylic Acid
EpoxideMagnesium AlkoxidePrimary AlcoholAlcohol

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive and can ignite spontaneously in air. The solvents used are extremely flammable.[9] All procedures must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon).[1][14] Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, suitable gloves) is mandatory.[14]

Protocol 1: Preparation of 2-(cyclohex-1-en-1-yl)ethylmagnesium bromide

This protocol details the formation of the Grignard reagent from 1-(2-bromoethyl)cyclohex-1-ene.

Materials:

Reagent M.W. ( g/mol ) Amount Moles
Magnesium Turnings 24.31 1.46 g 60 mmol
1-(2-bromoethyl)cyclohex-1-ene 189.09 9.45 g 50 mmol
Anhydrous Tetrahydrofuran (THF) - 100 mL -

| Iodine | 253.81 | 1 crystal | (catalyst) |

Procedure:

  • Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or N₂/Ar inlet), and a pressure-equalizing dropping funnel.

  • Drying: Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until violet iodine vapors are observed. This helps activate the magnesium surface.[5] Allow the flask to cool.

  • Reagent Preparation: Add 40 mL of anhydrous THF to the flask containing the magnesium. In the dropping funnel, prepare a solution of 1-(2-bromoethyl)cyclohex-1-ene (9.45 g) in 60 mL of anhydrous THF.

  • Initiation: Add approximately 5-10 mL of the bromide solution from the dropping funnel to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling from the magnesium surface is observed. The solution may also become cloudy and warm.[2] If the reaction does not start, gentle warming with a water bath may be necessary.

  • Addition: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[15] Vigorous reflux should be controlled by slowing the addition rate or with an external cooling bath (ice-water).

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[15] The resulting dark grey or brown solution is the Grignard reagent, ready for use.

Protocol 2: Reaction with an Electrophile (Example: Cyclohexanone)

This protocol describes the reaction of the prepared Grignard reagent with cyclohexanone to produce a tertiary alcohol.

Materials:

Reagent M.W. ( g/mol ) Amount Moles
Grignard Solution - ~100 mL ~50 mmol
Cyclohexanone 98.14 4.42 g (4.65 mL) 45 mmol
Anhydrous THF - 20 mL -
Saturated NH₄Cl (aq) - 100 mL -
Diethyl Ether - 150 mL (for extraction)

| 6M HCl (aq) | - | As needed | - |

Procedure:

  • Electrophile Addition: Cool the prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of cyclohexanone (4.42 g) in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quenching/Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.[15] This is a safer alternative to water, as it is less vigorous and helps to dissolve the magnesium salts.

  • If significant solids (magnesium salts) remain, add 6M HCl dropwise until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 75 mL).

  • Washing: Combine all organic layers and wash them with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to obtain the final product.

Troubleshooting

  • Problem: Grignard reaction fails to initiate.

    • Cause: Moisture in the system; passivated magnesium.

    • Solution: Ensure all glassware is meticulously flame-dried. Use freshly opened anhydrous solvent. Add a few drops of 1,2-dibromoethane as an initiator.[3] Crush some of the magnesium turnings in the flask with a dry glass rod.

  • Problem: Low yield of the desired product.

    • Cause: Incomplete formation of the Grignard reagent; side reactions (e.g., Wurtz coupling); impure reagents.

    • Solution: Ensure the Grignard formation goes to completion (most magnesium is consumed). Maintain a slow addition rate of the alkyl halide to minimize dimerization. Use pure, dry starting materials.

  • Problem: Formation of a significant amount of a hydrocarbon byproduct corresponding to the protonation of the Grignard reagent.

    • Cause: Presence of an acidic proton in the electrophile (e.g., α-protons in some ketones under hindered conditions).[16][17]

    • Solution: Add the electrophile to the Grignard reagent at low temperatures. Ensure the electrophile is anhydrous.

References

  • Wikipedia. Grignard reagent. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • BYJU'S. Grignard Reagent. [Link]

  • Organic Syntheses. vinyl bromide. [Link]

  • Study.com. Grignard Reagent | Overview, Reactions & Uses. [Link]

  • ACS Publications. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. [Link]

  • YouTube. How Benzene Reacts with Cyclohexene to Form Cyclohexylbenzene? #electrophilicsubstitution. [Link]

  • YouTube. Allylic Grignard reagents in organic synthesis | Organic chemistry. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • Chemistry Stack Exchange. Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide. [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PubMed. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]

  • University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? [Link]

  • NIH National Library of Medicine. Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination. [Link]

  • ResearchGate. Substitution Reactions of Cyclohexanes. [Link]

  • ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. [Link]

  • Science of Synthesis. Allylic Grignard reagents. [Link]

  • Chegg. What is the reaction of 1-bromo-2-methylcyclohex-1-ene and sodium ethoxide? [Link]

  • JoVE. Grignard Reagent Preparation and Grignard Reaction. [Link]

  • YouTube. UCF CHM2210 - Chapter 12.7 - Skill5.1 Grignard Reaction (RMgX) Mechanism. [Link]

  • PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

Sources

Application

Application of 1-(2-Bromoethyl)cyclohex-1-ene in the Synthesis of Venlafaxine: A Strategic Approach

Introduction: The Versatility of Cyclohexene Derivatives in Medicinal Chemistry Cyclohexene derivatives are pivotal structural motifs in the landscape of pharmaceutical synthesis. Their utility as versatile intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Cyclohexene Derivatives in Medicinal Chemistry

Cyclohexene derivatives are pivotal structural motifs in the landscape of pharmaceutical synthesis. Their utility as versatile intermediates stems from the reactive nature of the double bond, which allows for a wide array of chemical transformations. These derivatives are integral to the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and antimicrobial drugs[1]. The strategic functionalization of the cyclohexene ring system enables the construction of complex molecular architectures with desired pharmacological activities. This application note delves into the potential of a specific, yet underexplored, cyclohexene derivative, 1-(2-bromoethyl)cyclohex-1-ene, as a key starting material in the synthesis of the widely prescribed antidepressant, Venlafaxine.

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a cornerstone in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders. The core of the Venlafaxine molecule features a substituted cyclohexanol ring. This note will outline a plausible and efficient synthetic strategy to leverage the unique chemical functionalities of 1-(2-bromoethyl)cyclohex-1-ene to construct a key intermediate for Venlafaxine synthesis, thereby highlighting its potential as a valuable building block for drug development professionals.

Retrosynthetic Analysis: A Pathway from 1-(2-Bromoethyl)cyclohex-1-ene to Venlafaxine

The established synthesis of Venlafaxine often commences from cyclohexanone, which undergoes a condensation reaction with 4-methoxyphenylacetonitrile[2][3]. Our proposed strategy hinges on the conversion of 1-(2-bromoethyl)cyclohex-1-ene into a suitable cyclohexanone precursor, specifically 2-(2-bromoethyl)cyclohexan-1-one. This transformation unlocks a direct entry point into the known synthetic route for Venlafaxine.

Retrosynthesis Venlafaxine Venlafaxine Intermediate_A 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Venlafaxine->Intermediate_A N-Methylation Intermediate_B 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Intermediate_A->Intermediate_B Reductive Amination Intermediate_C 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol Intermediate_B->Intermediate_C Nitrile Reduction Precursor_A 2-(2-Bromoethyl)cyclohexan-1-one Intermediate_C->Precursor_A Alkylation of 4-Methoxyphenylacetonitrile Starting_Material 1-(2-Bromoethyl)cyclohex-1-ene Precursor_A->Starting_Material Oxidation of Alkene

Caption: Retrosynthetic analysis of Venlafaxine from 1-(2-bromoethyl)cyclohex-1-ene.

Synthetic Strategy and Key Transformations

The cornerstone of our proposed synthetic route is the selective oxidation of the double bond in 1-(2-bromoethyl)cyclohex-1-ene to a ketone. Several methodologies can be considered for this transformation, including ozonolysis and Wacker-type oxidation. The Wacker oxidation, a palladium-catalyzed process, is particularly attractive for its ability to convert terminal and internal alkenes into ketones with high regioselectivity[4][5][6].

Once the key intermediate, 2-(2-bromoethyl)cyclohexan-1-one, is synthesized, it can be utilized in an alkylation reaction with 4-methoxyphenylacetonitrile. The resulting product, a cyano-substituted cyclohexanol derivative, is a direct precursor to Venlafaxine, as documented in numerous synthetic protocols[2][3]. The subsequent steps involve the reduction of the nitrile to a primary amine, followed by N-methylation to yield the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromoethyl)cyclohexan-1-one from 1-(2-Bromoethyl)cyclohex-1-ene via Wacker-Tsuji Oxidation

This protocol describes a plausible method for the selective oxidation of the starting material. The conditions are based on established procedures for Wacker-Tsuji oxidations of internal alkenes.

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration/PuritySupplier
1-(2-Bromoethyl)cyclohex-1-ene189.0997%Commercially Available
Palladium(II) chloride (PdCl₂)177.3399.9%Sigma-Aldrich
Copper(I) chloride (CuCl)98.9999%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09AnhydrousSigma-Aldrich
Water (H₂O)18.02Deionized-
Oxygen (O₂)32.00High Purity-
Diethyl ether74.12AnhydrousFisher Scientific
Saturated aq. NH₄Cl---
Anhydrous MgSO₄120.37-Fisher Scientific

Procedure:

  • To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, add palladium(II) chloride (0.088 g, 0.5 mmol) and copper(I) chloride (0.99 g, 10 mmol).

  • Evacuate and backfill the flask with oxygen three times.

  • Add a mixture of N,N-dimethylformamide (50 mL) and water (5 mL) to the flask.

  • Stir the mixture vigorously under an oxygen atmosphere (balloon) for 30 minutes until the solution turns green, indicating the oxidation of Cu(I) to Cu(II).

  • Add 1-(2-bromoethyl)cyclohex-1-ene (9.45 g, 50 mmol) to the reaction mixture dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-bromoethyl)cyclohexan-1-one.

Workflow1 Start 1-(2-Bromoethyl)cyclohex-1-ene Reaction Wacker-Tsuji Oxidation (PdCl₂, CuCl, O₂, DMF/H₂O) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(2-Bromoethyl)cyclohexan-1-one Purification->Product

Caption: Workflow for the synthesis of 2-(2-bromoethyl)cyclohexan-1-one.

Protocol 2: Synthesis of Venlafaxine Hydrochloride from 2-(2-Bromoethyl)cyclohexan-1-one

This protocol outlines the subsequent steps to synthesize Venlafaxine Hydrochloride, adapting established literature procedures[2][3].

Materials:

Reagent/SolventMolar Mass ( g/mol )Concentration/PuritySupplier
2-(2-Bromoethyl)cyclohexan-1-one205.08As synthesized in Protocol 1-
4-Methoxyphenylacetonitrile147.1898%Sigma-Aldrich
Sodium hydride (NaH)24.0060% dispersion in oilSigma-Aldrich
Tetrahydrofuran (THF)72.11AnhydrousSigma-Aldrich
Raney Nickel-Slurry in waterSigma-Aldrich
Methanol32.04AnhydrousFisher Scientific
Ammonia in Methanol-7 NSigma-Aldrich
Formaldehyde30.0337% solution in waterSigma-Aldrich
Formic Acid46.0398%Sigma-Aldrich
Isopropyl alcohol (IPA)60.10AnhydrousFisher Scientific
Hydrochloric acid in IPA-Saturated solution-

Procedure:

Step A: Synthesis of 1-[Cyano(4-methoxyphenyl)methyl]-2-(2-bromoethyl)cyclohexanol

  • To a flame-dried 500 mL three-necked round-bottom flask under an argon atmosphere, add sodium hydride (2.4 g, 60 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane (3 x 20 mL) to remove the oil.

  • Add anhydrous THF (150 mL) to the flask and cool the suspension to 0 °C.

  • Add a solution of 4-methoxyphenylacetonitrile (7.36 g, 50 mmol) in anhydrous THF (50 mL) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-(2-bromoethyl)cyclohexan-1-one (10.25 g, 50 mmol) in anhydrous THF (50 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired intermediate.

Step B: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

  • In a high-pressure autoclave, dissolve the product from Step A (e.g., 10 mmol) in 7 N ammonia in methanol (100 mL).

  • Add a catalytic amount of Raney Nickel (approx. 1 g, washed with methanol).

  • Pressurize the autoclave with hydrogen gas to 500 psi and heat to 80 °C with vigorous stirring for 24 hours.

  • Cool the reactor, vent the hydrogen, and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Step C: Synthesis of Venlafaxine Hydrochloride

  • To a solution of the crude amine from Step B (e.g., 10 mmol) in formic acid (10 mL), add 37% aqueous formaldehyde (10 mL).

  • Heat the mixture at reflux (100 °C) for 12 hours.

  • Cool the reaction mixture and basify with 2 M NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Venlafaxine free base.

  • Dissolve the free base in a minimal amount of isopropyl alcohol and add a saturated solution of HCl in isopropyl alcohol dropwise until precipitation is complete.

  • Filter the white precipitate, wash with cold isopropyl alcohol, and dry under vacuum to yield Venlafaxine Hydrochloride.

Workflow2 Start 2-(2-Bromoethyl)cyclohexan-1-one StepA Alkylation with 4-Methoxyphenylacetonitrile Start->StepA StepB Nitrile Reduction (Raney Ni, H₂) StepA->StepB StepC Reductive N-Methylation (Eschweiler-Clarke) StepB->StepC FinalProduct Venlafaxine HCl StepC->FinalProduct

Sources

Method

Application Notes and Protocols: 1-(2-Bromoethyl)cyclohex-1-ene as a Versatile Precursor for the Synthesis of Spirocyclic Compounds

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Spirocyclic Scaffolds and the Utility of 1-(2-Bromoethyl)cyclohex-1-ene Spirocycles, characterized by two rings sharing...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Spirocyclic Scaffolds and the Utility of 1-(2-Bromoethyl)cyclohex-1-ene

Spirocycles, characterized by two rings sharing a single carbon atom, are a prominent structural motif in a vast array of natural products and medicinally important molecules.[1] Their inherent three-dimensionality and conformational rigidity offer distinct advantages in drug design, often leading to enhanced target specificity, improved pharmacokinetic properties, and novel intellectual property. The spiro[4.5]decane framework, in particular, is a recurring core in bioactive compounds, including inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, which are promising targets for the treatment of anemia and ischemia-related diseases.

This document provides detailed application notes and protocols for the use of 1-(2-bromoethyl)cyclohex-1-ene as a strategic precursor for the synthesis of spiro[4.5]decane derivatives. This versatile building block incorporates both a nucleophilic vinylic system and an electrophilic bromoethyl side chain, enabling a variety of cyclization strategies to construct the spirocyclic core. We will detail the synthesis of this precursor and explore its application in both intramolecular alkylation and radical cyclization methodologies.

Synthesis of the Precursor: 1-(2-Bromoethyl)cyclohex-1-ene

A reliable synthesis of 1-(2-bromoethyl)cyclohex-1-ene can be achieved through a multi-step sequence starting from the readily available cyclohexanone. The key steps involve the formation of an exocyclic double bond, followed by hydroboration-oxidation to introduce a primary alcohol, and subsequent conversion to the corresponding bromide.

Synthetic Workflow Overview

G A Cyclohexanone B Ethylidenecyclohexane A->B Wittig or HWE Reaction C 2-(Cyclohex-1-en-1-yl)ethan-1-ol B->C Hydroboration-Oxidation D 1-(2-Bromoethyl)cyclohex-1-ene C->D Bromination (PBr3 or CBr4/PPh3)

Caption: Synthetic route to 1-(2-bromoethyl)cyclohex-1-ene.

Protocol 1: Synthesis of Ethylidenecyclohexane via Wittig Reaction

The Wittig reaction provides a classic and reliable method for the olefination of ketones.[2] In this step, cyclohexanone is reacted with a phosphorus ylide generated from ethyltriphenylphosphonium bromide.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below 5 °C. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield ethylidenecyclohexane.

Note: The Horner-Wadsworth-Emmons reaction, using a phosphonate ester such as triethyl phosphonoacetate, offers an alternative with the advantage of a water-soluble phosphate byproduct, simplifying purification.[3][4][5]

Protocol 2: Synthesis of 2-(Cyclohex-1-en-1-yl)ethan-1-ol via Hydroboration-Oxidation

Hydroboration-oxidation allows for the anti-Markovnikov hydration of the exocyclic double bond, selectively forming the primary alcohol.[6][7][8]

Materials:

  • Ethylidenecyclohexane

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Aqueous sodium hydroxide (NaOH), 3 M solution

  • Hydrogen peroxide (H2O2), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere, dissolve ethylidenecyclohexane (1.0 equivalent) in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH3·THF solution (1.1 equivalents of BH3) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the mixture back to 0 °C and slowly add 3 M aqueous NaOH, followed by the dropwise addition of 30% H2O2. Caution: The addition of hydrogen peroxide is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by vacuum distillation or column chromatography on silica gel.

Protocol 3: Synthesis of 1-(2-Bromoethyl)cyclohex-1-ene

The conversion of the primary alcohol to the bromide can be achieved using phosphorus tribromide (PBr3) or a combination of carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) (Appel reaction).[9][10][11][12]

Materials:

  • 2-(Cyclohex-1-en-1-yl)ethan-1-ol

  • Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure (using PBr3):

  • Under an inert atmosphere, dissolve 2-(cyclohex-1-en-1-yl)ethan-1-ol (1.0 equivalent) in anhydrous diethyl ether in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr3 (0.4 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and extract with diethyl ether.

  • Wash the organic layer sequentially with cold water, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude bromide by vacuum distillation.

Application in Spirocyclization Reactions

1-(2-Bromoethyl)cyclohex-1-ene is a versatile precursor for constructing the spiro[4.5]decane skeleton through various intramolecular cyclization strategies. The choice of method depends on the desired functionality in the final product and the nature of the nucleophile or radical acceptor.

Method 1: Intramolecular Alkylation of Carbon Nucleophiles

This approach involves the generation of a carbanion which then displaces the bromide in an intramolecular fashion to form the spirocyclic ring system. This is a powerful method for the formation of carbon-carbon bonds.

G Start 1-(2-Bromoethyl)cyclohex-1-ene + Nucleophile Precursor Intermediate Deprotonation to form Nucleophile Start->Intermediate Base (e.g., LDA, NaH) Product Spiro[4.5]decane derivative Intermediate->Product Intramolecular SN2 cyclization G Start 1-(2-Bromoethyl)cyclohex-1-ene Radical_Formation Alkyl Radical Formation Start->Radical_Formation Radical Initiator (e.g., AIBN) + Mediator (e.g., Bu3SnH) Cyclization 5-exo-trig Cyclization Radical_Formation->Cyclization Product Spiro[4.5]decane derivative Cyclization->Product Hydrogen Atom Abstraction

Sources

Application

Harnessing the Reactivity of 1-(2-Bromoethyl)cyclohex-1-ene: A Guide to the Synthesis of Functionalized Cyclohexene Derivatives

Introduction: The Versatility of a Bifunctional Building Block Functionalized cyclohexene scaffolds are ubiquitous in pharmaceuticals, natural products, and advanced materials. Their unique three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Functionalized cyclohexene scaffolds are ubiquitous in pharmaceuticals, natural products, and advanced materials. Their unique three-dimensional architecture provides a valuable platform for molecular design and discovery. 1-(2-bromoethyl)cyclohex-1-ene is a particularly interesting and versatile building block, possessing two distinct electrophilic sites: a primary alkyl bromide and a vinylic bromide. This dual reactivity allows for a wide range of selective transformations, enabling the synthesis of a diverse array of complex molecular architectures, including spirocycles and highly substituted cyclohexene derivatives.

This technical guide provides an in-depth exploration of the synthetic utility of 1-(2-bromoethyl)cyclohex-1-ene. We will delve into the core chemical principles governing its reactivity and provide detailed, field-proven protocols for key transformations. The experimental choices are explained to provide a clear understanding of the underlying causality, ensuring that the described methods are robust and reproducible.

Nucleophilic Substitution at the Ethyl Side Chain: The S_N2 Pathway

The primary alkyl bromide of 1-(2-bromoethyl)cyclohex-1-ene is highly susceptible to bimolecular nucleophilic substitution (S_N2) reactions. This pathway allows for the straightforward introduction of a wide variety of functional groups.

Theoretical Overview: Principles of the S_N2 Reaction

The S_N2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (in this case, the bromide ion). This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although in this specific substrate, the carbon is not a stereocenter. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. To favor the S_N2 pathway and minimize competing elimination reactions, it is crucial to use good, non-basic nucleophiles and polar aprotic solvents, which solvate the cation but not the nucleophile, thus enhancing its reactivity.

SN2_Mechanism

Protocol 1: Synthesis of 2-(Cyclohex-1-en-1-yl)ethyl-azide

This protocol details the reaction with sodium azide, a potent nucleophile, to introduce the versatile azide functionality.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromoethyl)cyclohex-1-ene42185-54-6189.0910.01.0
Sodium Azide (NaN₃)26628-22-865.0115.01.5
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Diethyl Ether60-29-774.12As needed-
Saturated aq. NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-bromoethyl)cyclohex-1-ene (1.89 g, 10.0 mmol) and anhydrous DMF (50 mL).

  • Add sodium azide (0.975 g, 15.0 mmol) to the solution.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(cyclohex-1-en-1-yl)ethyl-azide.

Elimination Reactions: Accessing Conjugated Dienes

The primary alkyl bromide can also undergo an E2 elimination reaction to yield 1-vinylcyclohex-1-ene, a valuable conjugated diene for Diels-Alder and other cycloaddition reactions.

Theoretical Overview: The E2 Elimination Pathway

The E2 elimination is a concerted, one-step reaction where a strong base abstracts a proton from the carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. To favor elimination over the competing S_N2 reaction, a strong, sterically hindered base is typically employed.[1] The use of a bulky base, such as potassium tert-butoxide, disfavors the S_N2 pathway due to steric hindrance at the electrophilic carbon, while it can readily abstract the less hindered proton. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product in elimination reactions.[1]

E2_Mechanism

Protocol 2: Synthesis of 1-Vinylcyclohex-1-ene

This protocol outlines the E2 elimination using potassium tert-butoxide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromoethyl)cyclohex-1-ene42185-54-6189.0910.01.0
Potassium tert-butoxide (t-BuOK)865-47-4112.2115.01.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1150 mL-
Pentane109-66-072.15As needed-
Water7732-18-518.02As needed-
Brine--As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed-

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.68 g, 15.0 mmol) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-(2-bromoethyl)cyclohex-1-ene (1.89 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, carefully quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with pentane (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

Intramolecular Cyclization: A Gateway to Spirocyclic Scaffolds

A highly valuable application of 1-(2-bromoethyl)cyclohex-1-ene is in the synthesis of spirocyclic compounds. This is achieved through a tandem reaction sequence involving an initial functionalization of the bromoethyl side chain, followed by an intramolecular cyclization.

Theoretical Overview: Constructing Spirocycles

Spirocycles are privileged structures in medicinal chemistry due to their rigid, three-dimensional nature.[2] The synthesis of spirocycles from 1-(2-bromoethyl)cyclohex-1-ene can be envisioned by first performing a nucleophilic substitution on the bromoethyl group with a nucleophile that contains a latent nucleophilic center. In a subsequent step, this newly introduced nucleophilic center can attack the vinylic carbon of the cyclohexene ring, leading to the formation of the spirocyclic system. This intramolecular reaction can be promoted by a base or a transition metal catalyst.

Spirocycle_Synthesis

Protocol 3: Synthesis of a Spiro[5.5]undecane Derivative

This protocol describes a hypothetical two-step sequence for the synthesis of a spirocyclic dicarboxylate.

Step 3a: Diethyl 2-(2-(cyclohex-1-en-1-yl)ethyl)malonate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromoethyl)cyclohex-1-ene42185-54-6189.0910.01.0
Diethyl malonate105-53-3160.1712.01.2
Sodium ethoxide (NaOEt)141-52-668.0512.01.2
Anhydrous Ethanol64-17-546.0750 mL-

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.276 g, 12.0 mmol) to anhydrous ethanol (50 mL) at 0 °C.

  • Once all the sodium has reacted, add diethyl malonate (1.92 g, 12.0 mmol) dropwise.

  • Add 1-(2-bromoethyl)cyclohex-1-ene (1.89 g, 10.0 mmol) to the solution.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the mixture to room temperature and neutralize with 1M HCl.

  • Remove the ethanol under reduced pressure and partition the residue between water and diethyl ether.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude malonate derivative.

Step 3b: Intramolecular Michael Addition to form the Spirocycle

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Diethyl 2-(2-(cyclohex-1-en-1-yl)ethyl)malonate-268.36 (calculated)5.01.0
Potassium tert-butoxide (t-BuOK)865-47-4112.216.01.2
Anhydrous THF109-99-972.1130 mL-

Procedure:

  • Dissolve the crude malonate derivative from Step 3a (approx. 5.0 mmol) in anhydrous THF (30 mL) in a dry flask under an inert atmosphere.

  • Add potassium tert-butoxide (0.67 g, 6.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the spiro[5.5]undecane dicarboxylate.

Metal-Catalyzed Cross-Coupling at the Vinylic Bromide

The vinylic bromide functionality opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions through transition metal catalysis.

Theoretical Overview: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a versatile and widely used reaction for the formation of C-C bonds. It typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Cycle

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed coupling of the vinylic bromide with phenylboronic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(2-Bromoethyl)cyclohex-1-ene42185-54-6189.095.01.0
Phenylboronic acid98-80-6121.937.51.5
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.250.05
Potassium Carbonate (K₂CO₃)584-08-7138.2110.02.0
1,4-Dioxane123-91-188.1120 mL-
Water7732-18-518.025 mL-

Procedure:

  • To a Schlenk flask, add 1-(2-bromoethyl)cyclohex-1-ene (0.945 g, 5.0 mmol), phenylboronic acid (0.914 g, 7.5 mmol), and potassium carbonate (1.38 g, 10.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol) to the mixture under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-bromoethyl)-2-phenylcyclohex-1-ene.

Conclusion

1-(2-Bromoethyl)cyclohex-1-ene is a potent and versatile building block for the synthesis of a wide range of functionalized cyclohexene derivatives. Its bifunctional nature allows for selective transformations at either the primary alkyl bromide or the vinylic bromide position. Through nucleophilic substitution, elimination, intramolecular cyclization, and metal-catalyzed cross-coupling reactions, a diverse chemical space can be accessed, providing valuable intermediates for drug discovery, natural product synthesis, and materials science. The protocols and principles outlined in this guide serve as a robust starting point for researchers to explore the full synthetic potential of this valuable reagent.

References

  • OpenStax. (2023). 11.7 Elimination Reactions: Zaitsev's Rule. In Organic Chemistry. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.

Sources

Method

palladium-catalyzed cross-coupling reactions with 1-(2-bromoethyl)cyclohex-1-ene

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-bromoethyl)cyclohex-1-ene Introduction: Unlocking the Potential of a Versatile Synthetic Building Block In the landscape of modern organic sy...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-(2-bromoethyl)cyclohex-1-ene

Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals.[1][2] Palladium-catalyzed cross-coupling reactions stand as a pillar of this field, offering unparalleled efficiency and functional group tolerance.[3][4] This guide focuses on a particularly versatile, yet underexplored substrate: 1-(2-bromoethyl)cyclohex-1-ene .

This molecule, featuring a reactive vinylic bromide, serves as an excellent scaffold for introducing diverse molecular complexity. The sp²-hybridized carbon-bromine bond is a prime site for palladium-catalyzed transformations, allowing for the construction of substituted cyclohexene derivatives that are prevalent in natural products and bioactive compounds. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and field-proven insights into leveraging this substrate in four cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle

The vast majority of palladium-catalyzed cross-coupling reactions are unified by a common mechanistic pathway.[5][6] This catalytic cycle, which shuttles the palladium center between the Pd(0) and Pd(II) oxidation states, is the engine that drives bond formation. Understanding this cycle is paramount for rational protocol design and troubleshooting.

The cycle universally begins with the active Pd(0)L₂ catalyst , where 'L' represents a stabilizing ligand, typically a phosphine. The three fundamental steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide substrate. This is often the rate-determining step and results in a square planar Pd(II) intermediate.[1][3][7]

  • Transmetalation (or subsequent step): In reactions like Suzuki or Sonogashira, a nucleophilic coupling partner transfers its organic group to the palladium center, displacing the bromide.[1][7] In the Heck reaction, this step is replaced by migratory insertion of an alkene.[6] For Buchwald-Hartwig amination, amine coordination and deprotonation occur.[8][9]

  • Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the new C-C or C-N bond. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

General_Catalytic_Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex R-Pd(II)(L)₂-Br pd0->oxidative_complex  Oxidative Addition + R-Br transmetalation_complex R-Pd(II)(L)₂-Nu oxidative_complex->transmetalation_complex transmetalation_complex->pd0 product R-Nu (Product) transmetalation_complex->product  Reductive Elimination catalyst_regen Regeneration R-Br 1-(2-bromoethyl)cyclohex-1-ene M-Nu Nucleophilic Partner (e.g., R'-B(OH)₂, R'-C≡CH, R'₂NH)

Caption: General Pd(0)/Pd(II) Catalytic Cycle for Cross-Coupling.

Application 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling an organoboron species with an organic halide.[2][7][10] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts.[1][11]

Causality and Key Parameters:

  • Catalyst/Ligand: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, modern systems often generate the active catalyst in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) and a phosphine ligand.[12] The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

  • Base: The base is not merely a spectator. It plays a critical role in activating the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which is necessary for efficient transmetalation.[11][12] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is often employed to dissolve both the organic substrate and the inorganic base.[12]

Representative Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)1,4-Dioxane/H₂O9016
Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O8512
Cyclohexylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene10024
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a general method for coupling 1-(2-bromoethyl)cyclohex-1-ene with an arylboronic acid.

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Toluene and deionized water (e.g., 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(2-bromoethyl)cyclohex-1-ene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Application 2: Heck Reaction for Alkene Synthesis

The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene, making it a powerful tool for constructing complex olefinic structures.[13][14] Unlike the Suzuki coupling, it does not require an organometallic nucleophile. Instead, the key steps following oxidative addition are migratory insertion and β-hydride elimination.[6][15]

Causality and Key Parameters:

  • Catalyst: Pd(OAc)₂ is a common and effective catalyst precursor. Phosphine-free conditions are sometimes possible, especially with more reactive bromides, though ligands can improve selectivity and efficiency.[14][16]

  • Base: A base, typically an amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[13]

  • Alkene Partner: Electron-deficient alkenes, such as acrylates or styrenes, are classic substrates that generally provide high yields and selectivity.

Protocol 2: Heck Coupling with n-Butyl Acrylate

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or acetonitrile

Procedure:

  • Reaction Setup: In a sealed tube or Schlenk flask under an inert atmosphere, combine 1-(2-bromoethyl)cyclohex-1-ene, Pd(OAc)₂, and P(o-tol)₃.

  • Reagent Addition: Add the anhydrous solvent, followed by n-butyl acrylate and triethylamine.

  • Reaction: Seal the vessel and heat to 100-120 °C with stirring for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove palladium black and salts.

  • Purification: Wash the filtrate with water and brine, dry the organic phase over MgSO₄, and concentrate. Purify the product via column chromatography.

Application 3: Sonogashira Coupling for En-yne Synthesis

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting a vinyl halide with a terminal alkyne.[17][18] This reaction is indispensable for creating conjugated en-ynes, which are key structures in natural products and organic materials.[19][20]

Causality and Key Parameters:

  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which facilitates the transmetalation step.[20][21]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX byproduct and to serve as the solvent in many cases.[17][21]

  • Copper-Free Protocols: To avoid issues with copper toxicity or the potential for alkyne homocoupling (Glaser coupling), copper-free variants have been developed, which often require stronger bases and specific ligand systems.[19]

Sonogashira_Cycle Catalytic Cycles of Sonogashira Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)(L)₂-Br pd0->pd_oxidative Oxidative Addition (R-Br) pd_trans R-Pd(II)(L)₂-C≡CR' pd_oxidative->pd_trans Transmetalation cu_acetylide Cu-C≡CR' pd_trans->pd0 Reductive Elimination (R-C≡CR') cu_halide CuBr cu_halide->cu_acetylide + H-C≡CR' - HBr cu_acetylide->pd_oxidative Provides Acetylide cu_acetylide->cu_halide Transmetalation to Pd

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling.

Protocol 3: Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv, 2 mol%)

  • Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous, as solvent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.

  • Reagent Addition: Add anhydrous Et₃N, followed by 1-(2-bromoethyl)cyclohex-1-ene and the terminal alkyne.

  • Reaction: Stir the mixture at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Work-up: Upon completion, remove the amine solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine.[19]

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography on silica gel.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the direct coupling of amines with aryl or vinyl halides.[8][9] This reaction is critical in pharmaceutical development, as the aniline moiety is a common scaffold in drug candidates.[4][8]

Causality and Key Parameters:

  • Ligand is Critical: Reductive elimination to form a C-N bond is often more challenging than for C-C bonds. Success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP).[8][22] These ligands promote the formation of a three-coordinate Pd-amido intermediate and facilitate the final reductive elimination step.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex). Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like LHMDS or Cs₂CO₃ can also be used.[22]

  • Amine Scope: The reaction is remarkably broad, accommodating primary and secondary aliphatic and aromatic amines.[4][9]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%) or a suitable Pd precatalyst

  • XPhos (0.025 equiv, 2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Reagent Addition: Add the anhydrous solvent, followed by 1-(2-bromoethyl)cyclohex-1-ene and morpholine.

  • Reaction: Seal the tube and heat to 80-110 °C with stirring for 4-24 hours, monitoring by GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Purification: Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

Experimental Workflow and Troubleshooting

A successful cross-coupling campaign relies on meticulous experimental technique and an awareness of potential pitfalls.

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (Pd(0) oxidized); Poor quality reagents/solvents; Insufficiently strong base (Suzuki, B-H).Use a fresh palladium source or precatalyst. Ensure all reagents are pure and solvents are anhydrous/degassed. Switch to a stronger base (e.g., K₃PO₄ for Suzuki, NaOt-Bu for B-H).
Homocoupling of Nucleophile Presence of oxygen; Pd(II) species in the reaction mixture.[12]Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure precatalyst is fully reduced.
Dehalogenation of Substrate β-Hydride elimination from an intermediate (if applicable); Presence of water or protic impurities.Ensure anhydrous conditions. For Buchwald-Hartwig, ligand choice can suppress this side reaction.[9]
Reaction at Ethyl Bromide High temperatures or highly reactive catalyst systems.While the vinyl bromide is significantly more reactive towards oxidative addition, reactions at the sp³ C-Br bond are possible.[23][24] Use milder conditions or ligands known to favor sp²-carbon coupling.

Conclusion

1-(2-bromoethyl)cyclohex-1-ene is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction type—Suzuki-Miyaura for C-C bonds with boronic acids, Heck for alkene synthesis, Sonogashira for en-yne construction, or Buchwald-Hartwig for C-N bond formation—and meticulously controlling the reaction parameters, researchers can unlock its full synthetic potential. The protocols and insights provided herein serve as a robust foundation for professionals in chemical research and drug development to efficiently generate novel and complex molecular architectures from this versatile starting material.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).
  • Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
  • Application Notes and Protocols for Sonogashira Coupling with Vinyl Bromides. (2025). BenchChem.
  • Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
  • 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010). The Nobel Prize.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide. (2025). BenchChem.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. (n.d.). In Book: Organic Chemistry Lab Techniques.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • The Buchwald–Hartwig Amination After 25 Years. (2019).
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (2025).
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium C
  • Palladium Cross Coupling Reactions 1. An Introduction. (2020). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Coupling Reactions with (Bromomethyl)
  • 1-(2-Bromoethyl)cyclohex-1-ene. (n.d.). PubChem.

Sources

Application

Application Note: 1-(2-Bromoethyl)cyclohex-1-ene as a Bifunctional C8 Synthon in Natural Product Synthesis

Abstract The cyclohexene motif is a core structural feature in a multitude of natural products, imparting crucial conformational rigidity that influences biological activity. The strateg[1]ic synthesis of these scaffolds...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclohexene motif is a core structural feature in a multitude of natural products, imparting crucial conformational rigidity that influences biological activity. The strateg[1]ic synthesis of these scaffolds requires versatile and efficient building blocks. This application note details the utility of 1-(2-bromoethyl)cyclohex-1-ene, a bifunctional C8 synthon, in the construction of complex molecular architectures. We will explore its orthogonal reactivity, providing field-proven insights into its application in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. Detailed, step-by-step protocols are provided to guide researchers in leveraging this reagent for natural product synthesis and drug development.

Introduction: The Strategic Advantage of a Bifunctional Synthon

Natural product synthesis often hinges on the use of building blocks that offer multiple, selectively addressable reactive sites. 1-(2-bromoethyl)cyclohex-1-ene (IUPAC Name: 1-(2-bromoethyl)cyclohexene) is one such reagent. It possesse[2]s two distinct carbon-bromine bonds with different hybridization and, consequently, different reactivity profiles:

  • A Primary Alkyl Bromide (sp³ C-Br): Located on the ethyl sidechain, this site is highly susceptible to classical bimolecular nucleophilic substitution (SN2) reactions.

  • A Vin[3]yl Bromide (sp² C-Br): As part of the cyclohexene ring, this bond is unreactive towards SN2 conditions but is an excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions.

This ortho[4][5]gonal reactivity allows for a stepwise, controlled elaboration of the molecular framework, making it a powerful tool for introducing complexity in a predictable manner.

Physicochemical Properties & Safety Data

A clear understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₈H₁₃BrPubChem
Molec[2]ular Weight 189.09 g/mol PubChem
CAS N[2]umber 42185-54-6PubChem
Appea[2]rance (Assumed) Colorless to pale yellow liquidN/A

Safety & Handling: 1-(2-bromoethyl)cyclohex-1-ene is classified as a hazardous substance.

  • H302:[2] Harmful if swallowed.

  • H315:[2] Causes skin irritation.

  • H319:[2] Causes serious eye irritation.

  • H335:[2] May cause respiratory irritation.

ALWAYS h[2]andle this reagent in a certified fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

Core Synthetic Applications & Protocols

The primary utility of this synthon lies in its ability to undergo sequential functionalization. A typical synthetic strategy involves first targeting the more labile primary alkyl bromide, followed by a more robust cross-coupling reaction at the vinyl bromide position.

Diagram: Orthogonal Reactivity of 1-(2-bromoethyl)cyclohex-1-ene

G cluster_reagent 1-(2-bromoethyl)cyclohex-1-ene cluster_path1 Pathway 1: SN2 Substitution cluster_path2 Pathway 2: Cross-Coupling Reagent C₈H₁₃Br SN2_step Reaction with Nucleophile (Nu⁻) Reagent->SN2_step Targets primary C(sp³)-Br CC_step Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Reagent->CC_step Targets vinyl C(sp²)-Br Product1 Side-chain functionalized cyclohexene SN2_step->Product1 Product2 Ring-functionalized cyclohexene CC_step->Product2

Caption: Bifunctional reactivity of the target synthon.

Protocol 1: Nucleophilic Substitution at the Ethyl Sidechain

This protocol describes a general procedure for the SN2 displacement of the primary bromide. The choice of a polar aprotic solvent is critical to favor the SN2 mechanism and avoid competing elimination or SN1 pathways.

Objectiv[3]e: To couple a generic oxygen nucleophile (ROH) to the ethyl sidechain via a Williamson ether synthesis.

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (1.0 eq)

  • Alcohol of choice (ROH, 1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Safety First: Perform all steps in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add the alcohol (1.2 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride (1.3 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the sodium alkoxide, a potent nucleophile. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature for 30 minutes until hydrogen evolution ceases.

  • Nucleophilic Attack: Re-cool the mixture to 0 °C. Add a solution of 1-(2-bromoethyl)cyclohex-1-ene (1.0 eq) in a minimal amount of anhydrous DMF dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the Vinyl Position

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The vinyl b[5]romide moiety of 1-(2-bromoethyl)cyclohex-1-ene is an ideal substrate for reactions like the Suzuki-Miyaura or Sonogashira coupling.

Objectiv[4]e: To perform a Suzuki-Miyaura cross-coupling to install an aryl group at the C1 position of the cyclohexene ring.

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene (or its derivative from Protocol 1) (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine (PPh₃), 0.10 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the vinyl bromide (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), phosphine ligand (0.10 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via cannula. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Transfer to a separatory funnel and extract three times with EtOAc or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to yield the 1-aryl-cyclohexene product.

Workflow: Sequential Functionalization Strategy

G Start 1-(2-bromoethyl)cyclohex-1-ene Step1 Protocol 1: SN2 Reaction (e.g., Williamson Ether Synthesis) Start->Step1 Intermediate Side-Chain Modified Intermediate Step1->Intermediate Step2 Protocol 2: Cross-Coupling (e.g., Suzuki Reaction) Intermediate->Step2 FinalProduct Disubstituted Natural Product Scaffold Step2->FinalProduct

Caption: A typical workflow for elaborating the synthon.

Case Study: Application in Terpenoid Synthesis

While direct total syntheses employing 1-(2-bromoethyl)cyclohex-1-ene are specific, the strategy of using related bifunctional cyclohexene building blocks is well-established. For example, in the synthesis of certain terpenoids and steroids, a key step often involves the coupling of a functionalized cyclohexene ring to a sidechain. The protocols described above provide a robust template for such transformations. The use of a (2-bromoethyl) sidechain offers a direct and reliable method for forging a C-C or C-X bond, which can then be further elaborated to construct the complex carbon skeletons characteristic of these natural products.

Conclusion

1-(2-bromoethyl)cyclohex-1-ene is a highly valuable and versatile C8 building block for the synthesis of natural products and their analogues. Its key strength lies in the orthogonal reactivity of its primary alkyl bromide and vinyl bromide moieties, which allows for selective, stepwise functionalization. By employing classical nucleophilic substitution followed by modern cross-coupling reactions, synthetic chemists can efficiently construct complex, highly substituted cyclohexene-containing scaffolds. The protocols and strategic insights provided in this note serve as a practical guide for researchers aiming to incorporate this powerful synthon into their synthetic campaigns.

References

  • BenchChem. (n.d.). Application of Cyclohexene Derivatives in Natural Product Synthesis: A Focus on 1-Bromo.
  • PubChem. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3-methylcyclohexane.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • BenchChem. (n.d.). Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Application Notes and Protocols.

Sources

Method

methods for the purification of bromoalkenes

An In-depth Guide to the Purification of Bromoalkenes: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Abstract Bromoalkenes are pivotal intermediates in organic synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Purification of Bromoalkenes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoalkenes are pivotal intermediates in organic synthesis and drug development, serving as versatile building blocks for the construction of complex molecular architectures. The purity of these compounds is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromise the efficacy and safety of the final products. This comprehensive guide provides a detailed overview of the most effective , including fractional distillation, flash column chromatography, recrystallization, and acid-base extraction. Each section offers a blend of theoretical principles, practical considerations, and step-by-step protocols to empower researchers with the knowledge to select and execute the optimal purification strategy for their specific needs.

The Critical Role of Purity in Bromoalkene Chemistry

Bromoalkenes are valued for their reactivity, participating in a wide array of chemical transformations such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and eliminations. The presence of impurities, which can range from unreacted starting materials and reagents to byproducts of the synthesis, can significantly impact these subsequent reactions. For instance, residual starting materials can lead to complex and difficult-to-separate mixtures, while byproducts may possess similar reactivity to the desired bromoalkene, resulting in the formation of unintended products. In the context of drug development, stringent purity requirements are enforced by regulatory bodies to ensure the safety and efficacy of pharmaceutical compounds.[1] Therefore, the effective purification of bromoalkenes is not merely a matter of good laboratory practice but a critical step in the successful advancement of research and development projects.

Understanding Common Impurities in Bromoalkene Synthesis

The first step in devising a successful purification strategy is to understand the potential impurities that may be present in the crude reaction mixture. The nature and quantity of these impurities will depend on the specific synthetic route employed. Common impurities in bromoalkene synthesis include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the product mixture.

  • Brominating Agent and its Byproducts: Reagents like N-bromosuccinimide (NBS) or elemental bromine can persist or generate byproducts that contaminate the desired product.[1]

  • Over-brominated or Isomeric Byproducts: The reaction conditions may lead to the formation of di- or poly-brominated species, or isomers of the target bromoalkene.[1]

  • Solvent Residues: Solvents used in the reaction or workup can be carried through to the final product.[1]

  • Acidic or Basic Impurities: Depending on the reaction conditions, acidic or basic byproducts may be present.

A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Strategic Selection of Purification Methods

The choice of purification technique is dictated by the physical and chemical properties of the bromoalkene and its impurities. The following diagram illustrates a general decision-making workflow for selecting an appropriate purification method.

Purification_Strategy start Crude Bromoalkene Mixture is_solid Is the bromoalkene a solid at room temperature? start->is_solid is_volatile Is the bromoalkene a volatile liquid? is_solid->is_volatile No (Liquid) recrystallization Recrystallization is_solid->recrystallization Yes acid_base_check Are there significant acidic or basic impurities? is_volatile->acid_base_check No distillation Fractional Distillation is_volatile->distillation Yes chromatography_check Are impurities non-volatile or have similar boiling points? acid_base_check->chromatography_check No acid_base_extraction Acid-Base Extraction acid_base_check->acid_base_extraction Yes chromatography Flash Column Chromatography chromatography_check->chromatography Yes end Pure Bromoalkene chromatography_check->end No (Already Pure) recrystallization->end distillation->end acid_base_extraction->is_solid chromatography->end

Caption: Decision workflow for selecting a bromoalkene purification method.

Detailed Application Notes and Protocols

This section provides in-depth protocols for the most common and effective methods for purifying bromoalkenes.

Flash Column Chromatography

Principle: Flash column chromatography is a versatile and widely used technique for purifying organic compounds. It separates components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). By applying pressure, the mobile phase is forced through the column, leading to a rapid and efficient separation.

When to Use: This method is ideal for separating non-volatile bromoalkenes from impurities with different polarities. It is particularly useful when distillation is not feasible due to high boiling points or thermal instability of the compound.

Protocol: Purification of 1-Bromo-3-hexene [2]

Materials and Equipment:

  • Crude 1-Bromo-3-hexene

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Glass chromatography column

  • Rotary evaporator

  • Fraction collection tubes

Step-by-Step Procedure:

  • TLC Analysis:

    • Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal eluent system will give the desired bromoalkene an Rf value of approximately 0.3.[3][4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.[4]

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.[3]

  • Sample Loading:

    • Dissolve the crude bromoalkene in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel column.[4]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC to identify the fractions containing the purified bromoalkene.[4]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1-Bromo-3-hexene.

Expert Insights:

  • For acid-sensitive bromoalkenes, the silica gel can be deactivated by pre-eluting the column with a solvent system containing 1-3% triethylamine.[5]

  • If the crude product is not readily soluble in the eluent, it can be dry-loaded by adsorbing it onto a small amount of silica gel, which is then added to the top of the column.[5]

Fractional Distillation

Principle: Fractional distillation is a powerful technique for separating liquid mixtures of compounds with close boiling points.[6][7] It utilizes a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively enriching the vapor phase with the more volatile component.[6][8]

When to Use: This method is suitable for purifying volatile liquid bromoalkenes from impurities with different boiling points. The boiling point difference should ideally be less than 70°C for fractional distillation to be effective.[6]

Protocol: General Procedure for Fractional Distillation of a Bromoalkene

Materials and Equipment:

  • Crude liquid bromoalkene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

  • Thermometer

Step-by-Step Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in standard laboratory manuals.[6][9]

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[6]

  • Charging the Flask:

    • Add the crude bromoalkene and a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently. A slow and steady distillation rate is crucial for good separation.[6]

    • Observe the "ring of condensate" rising slowly up the fractionating column. If it stops rising, the temperature may need to be slightly increased.[6]

    • Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the pure bromoalkene.

    • It is common to collect three fractions: a forerun (lower boiling impurities), the main fraction (the desired product), and a pot residue (higher boiling impurities).[10]

  • Analysis:

    • Analyze the collected fractions by GC or NMR to confirm the purity of the bromoalkene.

Expert Insights:

  • For efficient separation, the fractionating column should be insulated with glass wool or aluminum foil to minimize heat loss.[11]

  • The choice of fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges) depends on the required separation efficiency. Longer columns with more theoretical plates provide better separation.[6]

Recrystallization

Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility.[12][13] The impure solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the solvent.[12][13]

When to Use: This method is applicable to the purification of solid bromoalkenes.

Protocol: General Procedure for Recrystallization of a Solid Bromoalkene

Materials and Equipment:

  • Crude solid bromoalkene

  • Suitable recrystallization solvent

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Procedure:

  • Solvent Selection:

    • Choose a solvent in which the bromoalkene is highly soluble at high temperatures and poorly soluble at low temperatures.[14] This often requires some experimentation with different solvents.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent.

    • Heat the mixture to boiling while stirring.

    • Add more hot solvent portion-wise until the solid is completely dissolved.[13]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[13]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[14]

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the crystals thoroughly to remove any residual solvent.

Expert Insights:

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities before the hot filtration step.[15]

  • If crystallization does not occur upon cooling, it can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique used to separate acidic or basic compounds from neutral compounds.[16][17] It relies on the principle that ionic salts are soluble in water, while neutral organic compounds are generally more soluble in organic solvents.[16][17]

When to Use: This method is effective for removing acidic or basic impurities from a bromoalkene that is neutral.

Protocol: Removal of Acidic Impurities from a Bromoalkene

Materials and Equipment:

  • Crude bromoalkene dissolved in an organic solvent (e.g., diethyl ether, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Step-by-Step Procedure:

  • Extraction:

    • Dissolve the crude bromoalkene in a suitable organic solvent and place it in a separatory funnel.

    • Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[18]

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The deprotonated acidic impurities will move into the aqueous layer as their corresponding salts.[19]

  • Separation:

    • Drain the lower aqueous layer.

    • Repeat the extraction with fresh aqueous base one or two more times to ensure complete removal of the acidic impurities.

  • Washing and Drying:

    • Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal:

    • Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified bromoalkene.

Expert Insights:

  • A similar procedure can be used to remove basic impurities by extracting with a dilute aqueous acid solution (e.g., 1 M HCl).[19]

  • It is crucial to perform the extractions in a fume hood and to wear appropriate personal protective equipment.

Safety Precautions

Bromoalkenes, like many halogenated organic compounds, should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[20][21][22]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[20][21]

  • Handling: Avoid contact with skin and eyes.[20] In case of contact, rinse immediately with plenty of water.[21]

  • Fire Safety: Many organic solvents used in purification are flammable. Keep away from open flames and sources of ignition.[20][22][23]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The successful purification of bromoalkenes is a critical determinant of success in many areas of chemical research and development. A thorough understanding of the potential impurities and the principles behind various purification techniques allows for the rational selection of the most appropriate method. By following the detailed protocols and expert insights provided in this guide, researchers can confidently and efficiently obtain high-purity bromoalkenes, thereby ensuring the reliability and reproducibility of their subsequent synthetic transformations.

References

  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone - Benchchem.
  • Bromohexane 1-.pdf - Harper College.
  • Application Note: High-Purity Isolation of 1-Bromo-3-hexene via Flash Column Chrom
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Acid-Base Extraction - University of California, Irvine.
  • SAFETY D
  • Purification: Tips for Flash Column Chrom
  • Acid–base extraction - Wikipedia.
  • Purification: How to Run a Flash Column - University of Rochester.
  • How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks - P
  • Purification: Fractional Distill
  • Flash Column Chromatography - YouTube. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. [Link]

  • Stereochemistry of bromine addition - YouTube. [Link]

  • Methods of Purification of Organic Compounds | CK-12 Foundation. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. [Link]

  • 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • EP0913381B1 - Method for purifying a bromine compound - Google P
  • Lab 5: Fractional Distillation - YouTube. [Link]

  • UPDATED How To Set-Up and Perform Fractional Distillation #Science - YouTube. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • Acid-Base Extraction Tutorial - YouTube. [Link]

  • Liquid/liquid Extraction - University of California, San Diego. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming low yields in the synthesis of 1-(2-bromoethyl)cyclohex-1-ene

Technical Support Center: Synthesis of 1-(2-bromoethyl)cyclohex-1-ene Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-bromoethyl)cyclohex-1-ene

Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of 1-(2-bromoethyl)cyclohex-1-ene, which typically starts from the precursor 2-(cyclohex-1-en-1-yl)ethan-1-ol.

Q1: My yield is consistently low (<40%). What is the most likely cause?

A: Low yields are often due to suboptimal reaction conditions or the choice of brominating agent. The primary precursor, 2-(cyclohex-1-en-1-yl)ethan-1-ol, is a primary alcohol, but the adjacent double bond can lead to competing side reactions like elimination (forming a diene) or rearrangements, especially under harsh acidic conditions. The most common culprits are excessive heat, prolonged reaction times, or using reagents like HBr/H₂SO₄ which can promote carbocation formation.[1][2]

Q2: I'm seeing multiple spots on my TLC plate after the reaction. What are these byproducts?

A: The most probable byproducts are unreacted starting material, the corresponding ether formed by intermolecular reaction of the alcohol, and elimination products. If using phosphorus tribromide (PBr₃), incomplete reaction or hydrolysis of the reagent can also leave phosphorus-containing impurities that can complicate purification.[3][4]

Q3: Is PBr₃ or the Appel reaction better for this synthesis?

A: Both methods are effective for converting primary alcohols to alkyl bromides. PBr₃ is a classic, powerful brominating agent that generally gives good yields but can be harsh and requires careful handling due to its reactivity with water.[3][5][6] The Appel reaction (using PPh₃/CBr₄) is conducted under milder, neutral conditions, which can be advantageous for sensitive substrates.[7][8][9] However, a major drawback of the Appel reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove completely.[9] For this specific substrate, PBr₃ is often preferred for its efficiency, provided the reaction is well-controlled.

Q4: My product appears to decompose during distillation. How can I purify it effectively?

A: 1-(2-bromoethyl)cyclohex-1-ene can be susceptible to elimination at high temperatures. If you observe decomposition, switch to a lower-temperature purification method like column chromatography on silica gel or Florisil.[10] If distillation is necessary, ensure it is performed under high vacuum to keep the temperature as low as possible. Adding a small amount of a non-volatile radical scavenger, like hydroquinone, can sometimes inhibit decomposition.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Symptom / Observation Probable Cause(s) Recommended Solutions & Rationale
Low or No Conversion of Starting Alcohol 1. Inactive Reagent: PBr₃ has hydrolyzed due to exposure to moisture.[3] 2. Insufficient Temperature: Reaction temperature is too low for the activation of the alcohol.1. Use Fresh Reagent: Use a freshly opened bottle of PBr₃ or distill it immediately before use. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Optimize Temperature: While high temperatures are detrimental, the reaction needs sufficient thermal energy. For PBr₃, a common starting point is 0 °C for the addition, followed by slowly warming to room temperature or gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC to determine the optimal temperature profile.
Multiple Products Observed (TLC/GC-MS) 1. Elimination Side Reaction: Strong bases or high temperatures can promote the elimination of HBr to form a conjugated diene. 2. Carbocation Rearrangement: If using strong acids (e.g., HBr/H₂SO₄), a carbocation can form and rearrange, leading to isomeric bromides.[2] 3. Ether Formation: Unreacted alcohol can attack the activated alcohol intermediate, forming a diether.[1]1. Use a Mild Base: If a base is needed to scavenge acid, use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine in stoichiometric amounts. Add it at low temperature. 2. Avoid Strong Protic Acids: Prefer methods that do not generate carbocations, such as PBr₃ or the Appel reaction.[5][11] These proceed via an SN2 mechanism, which avoids rearrangements.[11][12] 3. Control Stoichiometry: Use a slight excess of the brominating agent (e.g., 0.4 equivalents of PBr₃ for 1 equivalent of alcohol, as PBr₃ has three reactive bromides) to ensure full conversion of the starting material.
Product is Dark/Colored After Workup 1. Oxidation: The alkene may be susceptible to oxidation. 2. Residual Acid: Trace amounts of HBr or phosphorous acid can cause degradation over time.1. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 2. Thorough Washing: During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize all acidic byproducts, followed by a brine wash.[13]
Difficulty Removing Triphenylphosphine Oxide (Appel Reaction) 1. High Polarity & Crystallinity: Triphenylphosphine oxide (TPPO) is a highly polar and crystalline byproduct that often co-elutes with polar products or complicates extraction.[9]1. Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of hexanes/ether. TPPO is often insoluble and will precipitate out.[12] 2. Complexation: Add zinc chloride (ZnCl₂) to the crude reaction mixture to form a complex with TPPO, which can then be removed by filtration.[12] 3. Chromatography: Use a less polar eluent system for column chromatography if possible, or try a different stationary phase like alumina.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Synthesis using Phosphorus Tribromide (PBr₃)

This protocol is optimized for yield and purity by controlling temperature and reagent addition.

dot

Competing_Pathways cluster_main Reaction of Activated Alcohol [R-O-PBr2] cluster_desired Desired Pathway cluster_side Side Reactions Activated [RCH2-O-PBr2]H+ SN2 SN2 Attack by Br- Activated->SN2 E2 E2 Elimination Activated->E2 SN1 SN1 Pathway Activated->SN1 Product 1-(2-bromoethyl)cyclohex-1-ene (High Yield) SN2->Product Controlled Temp. Good Leaving Group Diene Diene Byproduct E2->Diene High Temp. Steric Hindrance Carbocation Allylic Carbocation SN1->Carbocation Harsh Acid (H+) Polar Solvents Rearrangement Rearranged Products Carbocation->Rearrangement

Sources

Optimization

common side products in the bromination of ethylcyclohexene

Welcome to the technical support center for the bromination of ethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of ethylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this common yet nuanced reaction. Here, we move beyond simple protocols to explore the causality behind experimental outcomes, ensuring you can anticipate, identify, and resolve issues encountered during your work.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the bromination of 1-ethylcyclohexene with Br₂ in an inert solvent?

The primary reaction between 1-ethylcyclohexene and molecular bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is an electrophilic addition across the double bond.[1][2] The expected major product is (1R,2S)-1,2-dibromo-1-ethylcyclohexane and its enantiomer, formed via an anti-addition mechanism.

Mechanism Insight: The reaction proceeds through a cyclic bromonium ion intermediate.[1][3][4][5] The incoming bromide ion then attacks one of the carbons of the three-membered ring from the side opposite to the bromonium ion bridge, leading to the observed trans-stereochemistry of the bromine atoms.[6][7][8]

Q2: My reaction is producing a significant amount of a monobrominated product with the double bond still present. What is happening?

This is a classic case of allylic bromination , a competing radical substitution reaction.[9][10][11] The product you are observing is likely 3-bromo-1-ethylcyclohexene or 6-bromo-1-ethylcyclohexene .

Causality: Allylic bromination is favored under conditions that promote the formation of free radicals. This includes exposure to UV light, high temperatures, or the presence of radical initiators.[11] The reaction proceeds via a resonance-stabilized allylic radical, which is more stable than a simple alkyl radical.[10]

Troubleshooting:

  • Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil.

  • Control Temperature: Run the reaction at room temperature or below.

  • Use a Radical Scavenger: In some cases, small amounts of a radical scavenger can be used, but this may interfere with the desired reaction.

  • Reagent Choice: For selective allylic bromination, N-bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of Br₂.[9][10][11] Conversely, to favor electrophilic addition, use liquid bromine or a solution of bromine in an inert, non-polar solvent.[1]

Q3: I've isolated a product that appears to have a rearranged carbon skeleton. Is this possible?

While the bromination of alkenes with Br₂ typically proceeds through a bridged bromonium ion that prevents carbocation rearrangements, rearrangements can occur under specific conditions, particularly if a true carbocation intermediate is formed.[12][13] This is more common in hydrobromination (addition of HBr) where a carbocation is a key intermediate.[14][15][16]

Plausible Scenario: If your reaction conditions inadvertently generate HBr (e.g., from moisture reacting with a bromine source), you could have a competing hydrobromination reaction. The initial protonation of the double bond of 1-ethylcyclohexene would form a tertiary carbocation. While this is already a stable carbocation, in more complex systems, hydride or alkyl shifts can occur to form an even more stable carbocation.[12][13]

Q4: My product mixture contains oxygenated byproducts, specifically a bromohydrin. What is the source of the oxygen?

The presence of a bromohydrin, such as 2-bromo-1-ethylcyclohexan-1-ol , indicates that a nucleophilic solvent, most commonly water, is participating in the reaction.[3][17]

Mechanism of Formation: After the formation of the cyclic bromonium ion intermediate, if water is present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion.[3] Since water is often present in higher concentration than the bromide ion, it can effectively compete as the nucleophile. The attack follows Markovnikov's rule, with the water molecule attacking the more substituted carbon of the bromonium ion.[17]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure that your solvent is thoroughly dried before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

  • Dry Glassware: All glassware should be oven-dried or flame-dried before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Low yield of 1,2-dibromo-1-ethylcyclohexane 1. Competing allylic bromination.2. Incomplete reaction.3. Loss of product during workup.1. Control Reaction Conditions: Exclude light and maintain a low reaction temperature to disfavor the radical pathway.[11]2. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material.3. Optimize Workup: Ensure proper phase separation and minimize the number of transfers.
Presence of multiple constitutional isomers of dibrominated products Potential for minor rearrangement pathways or competing reaction mechanisms.Characterize the side products using NMR and MS to identify their structures. This will provide insight into the competing pathways (e.g., radical vs. electrophilic).
Formation of a complex mixture of unidentified products 1. High reaction temperature leading to decomposition or polymerization.2. Presence of impurities in starting materials or reagents.1. Lower the Reaction Temperature: Run the reaction at or below room temperature.2. Purify Starting Materials: Ensure the purity of 1-ethylcyclohexene and the bromine source.
Decolorization of bromine is slow or incomplete 1. Low reaction temperature.2. Inactive bromine source.1. Allow for Longer Reaction Time: If running at a low temperature, the reaction rate will be slower.2. Check Reagent Quality: Use a fresh bottle of bromine or purify the existing stock if necessary.

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the key mechanistic pathways.

bromination_pathways cluster_electrophilic Electrophilic Addition cluster_radical Radical Substitution cluster_nucleophilic_solvent Nucleophilic Solvent Participation start_alkene 1-Ethylcyclohexene bromonium Bromonium Ion Intermediate start_alkene->bromonium + Br₂ bromonium_h2o Bromonium Ion Intermediate dibromo_product (1R,2S)-1,2-dibromo- 1-ethylcyclohexane bromonium->dibromo_product + Br⁻ (anti-attack) start_alkene_rad 1-Ethylcyclohexene allylic_radical Allylic Radical (Resonance Stabilized) start_alkene_rad->allylic_radical H abstraction by Br• allylic_product Allylic Bromide (e.g., 3-bromo-1-ethylcyclohexene) allylic_radical->allylic_product + Br₂ bromohydrin Bromohydrin (e.g., 2-bromo-1-ethylcyclohexan-1-ol) bromonium_h2o->bromohydrin + H₂O (nucleophilic attack)

Caption: Competing pathways in the bromination of 1-ethylcyclohexene.

Experimental Protocol: Electrophilic Addition of Bromine to 1-Ethylcyclohexene

This protocol is designed to favor the formation of the desired 1,2-dibromo-1-ethylcyclohexane.

Materials:

  • 1-Ethylcyclohexene

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium thiosulfate solution (10% aqueous)

  • Sodium bicarbonate solution (saturated aqueous)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask wrapped in aluminum foil

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In the foil-wrapped round-bottom flask, dissolve 1-ethylcyclohexene in anhydrous dichloromethane. Cool the solution in an ice bath.

  • In the dropping funnel, prepare a solution of molecular bromine in anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of 1-ethylcyclohexene over 15-20 minutes. Maintain the temperature at 0-5 °C. The red-brown color of the bromine should disappear upon addition.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation as required.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification dissolve Dissolve 1-ethylcyclohexene in anhydrous CH₂Cl₂ cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_br2 Dropwise addition of Br₂ in CH₂Cl₂ cool->add_br2 stir Stir at room temperature add_br2->stir quench Quench with Na₂S₂O₃ stir->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry with MgSO₄ extract->dry evaporate Solvent removal dry->evaporate purify Column Chromatography or Distillation evaporate->purify

Caption: Workflow for the electrophilic bromination of 1-ethylcyclohexene.

References

  • Reactions of Alkenes with Bromine. (2023). Chemistry LibreTexts. [Link]

  • Rearrangements in Alkene Addition Reactions. (n.d.). Chemistry Steps. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

  • Allylic Bromination by NBS with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • What is Allylic Bromination? (2013). Master Organic Chemistry. [Link]

  • Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. [Link]

  • New Insights into the Bromination Reaction for a Series of Alkenes A Computational Study. (2002). The Journal of Physical Chemistry A. [Link]

  • What are all of the possible products of dehydrohalogenation of cis-1-bromo-2-ethylcyclohexane? (2023). Brainly. [Link]

  • Rearrangements in Alkene Addition Reactions. (2013). Master Organic Chemistry. [Link]

  • Allylic Bromination With Allylic Rearrangement. (2013). Master Organic Chemistry. [Link]

  • Lab 6: Bromination of an Alkene. (2021). YouTube. [Link]

  • UCF CHM2210 - Chapter10.10 - Skill5 - Allylic Bromination Reaction Mechanism. (2025). YouTube. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • Determine the reagent(s) required for the bromination of ethylcyclohexene. (n.d.). Homework.Study.com. [Link]

  • stereochemistry of Br2 addition to cyclic compounds. (n.d.). Furman Chemistry 120 - PBworks. [Link]

  • Alkene Bromination Lab Guide. (n.d.). Scribd. [Link]

  • Bromination of Cyclohexene | Electrophilic addition to alkenes | Reaction Mechanism. (2021). YouTube. [Link]

  • Bromination of an Alkene. (2015). YouTube. [Link]

  • What is the major product obtained from the addition of HBr to ea... (2024). Study Prep in Pearson+. [Link]

  • Addition of HBr to Cyclohexene. (n.d.). Utah Tech University. [Link]

  • Draw the structures of the products, showing stereochemistry where relevant. (2024). bartleby. [Link]

  • electrophilic addition - symmetrical alkenes and hydrogen halides. (n.d.). Chemguide. [Link]

  • Predict the Product [Ep.7] | Bromine Addition to Cyclohexene (Anti Addition). (2025). YouTube. [Link]

  • 6.4 An Example of a Polar Reaction: Addition of HBr to Ethylene. (2023). Organic Chemistry | OpenStax. [Link]

  • Bromination of cyclohexene. (2013). Chemistry Stack Exchange. [Link]

  • Addition of HBr to Alkenes. (n.d.). Master Organic Chemistry. [Link]

  • 8.8 Part 2: E2 Stereochemistry with Halocyclohexanes. (2020). YouTube. [Link]

  • Bromination of cyclohexene. (2019). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-bromoethyl)cyclohex-1-ene

Welcome to the technical support resource for the purification of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this versatile intermediate. Here, we address frequently encountered issues in a practical Q&A format, grounding our advice in established chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

Answer: The profile of byproducts in your crude mixture is intrinsically linked to the synthetic route employed. Assuming the common synthesis from 2-(cyclohex-1-en-1-yl)ethanol using a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr), you should anticipate the following impurities:

  • Unreacted Starting Material: 2-(cyclohex-1-en-1-yl)ethanol. Its higher polarity makes it easily distinguishable from the product on TLC.

  • Phosphorous Byproducts: If PBr₃ is used, phosphorous acid (H₃PO₃) and its esters can be present. These are typically removed during the aqueous work-up.

  • Elimination Byproducts: Under thermal stress or basic conditions, 1-(2-bromoethyl)cyclohex-1-ene can undergo E2 elimination to form 1-vinylcyclohex-1-ene or related dienes.

  • Isomeric Byproducts: Rearrangement can lead to isomers such as 1-(bromomethyl)cyclohexene or 1-bromo-2-ethylcyclohexene.[1] These often have very similar boiling points and polarities, posing the greatest purification challenge.

  • Dibrominated Byproducts: Addition of bromine across the double bond can yield 1,2-dibromo-1-(2-bromoethyl)cyclohexane, especially if excess brominating agent is used or if elemental bromine is present.

Q2: My crude product is a dark oil after aqueous work-up. Is this normal, and how can I clean it up before high-purity purification?

Answer: Yes, obtaining a yellow to dark brown crude oil is common, often due to trace acidic impurities or slight decomposition. A preliminary clean-up is highly recommended to improve the efficiency of subsequent high-vacuum distillation or chromatography.

Recommended Pre-Purification Protocol:

  • Dissolve: Dissolve the crude oil in a nonpolar organic solvent like diethyl ether or hexanes.

  • Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acids.

    • Water (H₂O) to remove water-soluble impurities.

    • Saturated sodium chloride (brine) solution to facilitate separation of the organic layer.

  • Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentrate: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. This should yield a cleaner, though still impure, product.

This process is visualized in the general purification workflow below.

G cluster_0 Initial Work-Up cluster_1 Pre-Purification cluster_2 High-Purity Isolation Crude Reaction Mixture Crude Reaction Mixture Quench & Aqueous Wash Quench & Aqueous Wash Crude Reaction Mixture->Quench & Aqueous Wash Neutralize Acid Aqueous Wash Aqueous Wash Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Remove H2O Solvent Removal Solvent Removal Dry Organic Layer->Solvent Removal Rotary Evaporation Purification Method Purification Method Solvent Removal->Purification Method Distillation or Chromatography Pure Product Pure Product Purification Method->Pure Product Characterize

Caption: General workflow for the purification of 1-(2-bromoethyl)cyclohex-1-ene.

Troubleshooting Guides

Issue 1: Poor Separation via Fractional Distillation

Question: I'm attempting to purify my product by vacuum distillation, but my fractions are all impure according to GC analysis. What's going wrong?

Answer: This is a common issue when byproducts have boiling points close to that of your target compound. Here’s a troubleshooting approach:

  • Verify System Efficacy:

    • Vacuum Level: Ensure you are achieving a stable, deep vacuum. The boiling point of alkyl halides is highly sensitive to pressure. A fluctuating vacuum will lead to poor separation. Use a well-maintained pump and check all seals.

    • Column Efficiency: For closely boiling isomers, a simple distillation setup is insufficient. Use a fractionating column (e.g., Vigreux or packed column) of adequate length to increase the number of theoretical plates.

    • Insulation: Insulate the distillation column and head with glass wool or aluminum foil to maintain a proper temperature gradient and prevent heat loss.

  • Control the Distillation Rate: A slow, steady distillation rate is crucial. A common mistake is heating the pot too aggressively, which leads to flash boiling and prevents equilibrium from being established in the column, effectively negating the purpose of fractionation. Aim for a rate of 1-2 drops per second at the collection head.

  • Consider the Byproducts: If your main impurity is the starting alcohol, the boiling point difference should be sufficient for separation. However, isomeric byproducts will be much harder to separate. If distillation fails, column chromatography is the recommended alternative.

Data Summary: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
1-(2-Bromoethyl)cyclohex-1-ene C₈H₁₃Br189.09Target Product.[2]
2-(Cyclohex-1-en-1-yl)ethanolC₈H₁₄O126.20Starting material; significantly different boiling point due to H-bonding.
1-(Bromomethyl)cyclohexeneC₇H₁₁Br175.07Potential isomer; similar boiling point expected.[1]
1-BromocyclohexeneC₆H₉Br161.04Potential byproduct from side reactions.[3][4]
Issue 2: Product Decomposition on Silica Gel

Question: I opted for flash column chromatography, but my yields are low, and TLC analysis of the fractions shows new, lower Rf spots. Why is my product degrading?

Answer: 1-(2-bromoethyl)cyclohex-1-ene, like many alkyl halides, can be sensitive to the acidic nature of standard silica gel. The Lewis acidic sites on the silica surface can promote elimination (loss of HBr) or substitution reactions.

Troubleshooting & Optimization:

  • Deactivate the Silica: The most effective solution is to neutralize the silica gel before use. This can be done by preparing a slurry of the silica in your starting eluent containing 1-2% triethylamine (Et₃N) or another non-nucleophilic base. Let it stand for an hour, then pack the column as usual. The base will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) is a common alternative for acid-sensitive compounds. Perform a preliminary TLC on an alumina plate to verify separation and stability.

  • Minimize Residence Time: A faster separation reduces the time the compound spends in contact with the stationary phase.

    • Use a slightly more polar solvent system than you would normally to expedite elution.

    • Employ flash chromatography with positive air pressure rather than gravity chromatography.

Caption: Troubleshooting flowchart for product degradation during column chromatography.

Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol is designed for the purification of gram-scale quantities of 1-(2-bromoethyl)cyclohex-1-ene.

Materials:

  • Crude 1-(2-bromoethyl)cyclohex-1-ene

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Develop a solvent system using TLC. A good starting point is 5% EtOAc in hexanes. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 5% EtOAc/hexanes).

    • Add Et₃N to the slurry to a final concentration of 1% (v/v).

    • Stir gently for 15-30 minutes, then carefully pack your chromatography column.

  • Sample Loading:

    • Concentrate your crude product and dissolve it in a minimal amount of dichloromethane or your eluent.

    • Alternatively, perform a "dry load" by adsorbing the crude oil onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Begin elution with the chosen solvent system, applying positive pressure (flash).

    • Collect fractions and monitor them by TLC. Combine fractions containing the pure product.

  • Product Recovery: Concentrate the combined pure fractions using a rotary evaporator. Further dry under high vacuum to remove residual solvents.

Protocol 2: Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing purity and identifying byproducts.

Sample Preparation:

  • Dilute a small aliquot (1-2 drops) of the purified product in 1 mL of a volatile solvent like dichloromethane or hexane.

Hypothetical GC-MS Parameters:

ParameterValueRationale
Column Agilent DB-5ms or similarA non-polar column is suitable for separating hydrocarbons and alkyl halides.
Injector Temp 250 °CEnsures rapid volatilization without thermal decomposition.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.[5]
Carrier Gas HeliumStandard inert carrier gas.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization method for creating reproducible fragmentation patterns.

Expected Results:

  • The mass spectrum of the product should show a characteristic molecular ion cluster ([M]⁺ and [M+2]⁺) due to the nearly 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Key fragments may include the loss of Br ([M-Br]⁺) and fragmentation of the cyclohexene ring.

References

  • SIELC Technologies. Separation of Cyclohexane, (2-bromoethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. Available from: [Link]

  • Block, E., & Aslam, M. (1987). A General Synthetic Method for the Preparation of Conjugated Dienes from Olefins Using Bromomethanesulfonyl Bromide: 1,2-Dimethylenecyclohexane. Organic Syntheses, 65, 90. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11106122, 1-(2-Bromoethyl)cyclohex-1-ene. Available from: [Link]

  • Chegg. Solved 2. When 1-(2-bromo-ethyl)-cyclohexane is treated with.... Available from: [Link]

  • NIST. Cyclohexene, 1-bromo-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3015932, 1-(Bromomethyl)cyclohexene. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131010611, 1-(2-Bromoethyl)-2-methylcyclohexane. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519775, 1-Bromocyclohex-1-ene. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-bromoethyl)cyclohex-1-ene

Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and optimize your synthetic outcomes.

Core Synthesis Strategy

The most reliable and controllable synthetic route to 1-(2-bromoethyl)cyclohex-1-ene is a two-step process. This pathway offers high yields and minimizes the formation of difficult-to-separate isomers. The overall strategy is as follows:

  • Step 1: Wittig Olefination. The carbon skeleton is first assembled via the Wittig reaction between cyclohexanone and a suitable phosphonium ylide derived from 2-bromoethanol (protected). This establishes the crucial C-C bond and the exocyclic double bond, which will subsequently isomerize to the more stable endocyclic position. A more direct approach involves the ylide from (2-hydroxyethyl)triphenylphosphonium bromide.

  • Step 2: Bromination of the Intermediate Alcohol. The resulting 2-(cyclohex-1-en-1-yl)ethanol is then converted to the target molecule, 1-(2-bromoethyl)cyclohex-1-ene, using a mild brominating agent to prevent unwanted side reactions.

This guide will focus on troubleshooting and optimizing both of these critical steps.

Visualizing the Synthetic Workflow

Below is a diagram illustrating the recommended two-step synthesis.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Bromination Cyclohexanone Cyclohexanone Intermediate_Alcohol 2-(cyclohex-1-en-1-yl)ethanol Cyclohexanone->Intermediate_Alcohol (2-hydroxyethyl) triphenylphosphonium ylide, Base Final_Product 1-(2-bromoethyl)cyclohex-1-ene Intermediate_Alcohol->Final_Product PBr3 or CBr4/PPh3

Caption: A flowchart of the two-step synthesis of 1-(2-bromoethyl)cyclohex-1-ene.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: The Wittig Reaction for 2-(cyclohex-1-en-1-yl)ethanol

Question 1: My Wittig reaction has a low yield or is not proceeding to completion. What are the common causes?

Answer: Low yields in the Wittig reaction are frequently traced to issues with the ylide formation or the reaction conditions. Here’s a breakdown of what to check:

  • Ylide Formation is Crucial: The phosphorus ylide is the heart of the Wittig reaction. Its successful formation is paramount.

    • Base Strength: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides like the one used here, strong bases such as n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[1]

    • Anhydrous Conditions: The ylide is highly reactive and will be quenched by protic solvents, including water. All glassware must be oven or flame-dried, and anhydrous solvents are essential.

    • Visual Confirmation: The formation of the ylide is often accompanied by a distinct color change (e.g., to a deep orange or red). If you do not observe this, it's a strong indication that the ylide has not formed.

  • Steric Hindrance: While cyclohexanone is not exceptionally hindered, bulky phosphonium salts can slow the reaction.[2] Ensure adequate reaction time and consider monitoring by Thin Layer Chromatography (TLC).

  • Reaction Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to control reactivity. The subsequent reaction with the ketone may require warming to room temperature or gentle heating.

Question 2: I am having trouble with the work-up, and the triphenylphosphine oxide byproduct is difficult to remove. How can I improve the purification?

Answer: The removal of triphenylphosphine oxide (TPPO) is a classic challenge in Wittig reactions. Here are some effective strategies:

  • Crystallization: If your product is a solid, recrystallization can be effective. TPPO is often soluble in common organic solvents.

  • Chromatography: Column chromatography is a reliable method for separating the non-polar alkene product from the more polar TPPO.

  • Precipitation of TPPO: In some cases, you can precipitate the TPPO by adding a non-polar solvent like hexane or pentane to the crude reaction mixture and then filtering it off.

Step 2: Bromination of 2-(cyclohex-1-en-1-yl)ethanol

Question 3: My bromination reaction is giving a low yield of the desired product and a significant amount of side products. What is going wrong?

Answer: The bromination of an allylic alcohol is a sensitive transformation. The choice of reagent and reaction conditions is critical to avoid side reactions.

  • Harsh Reagents (e.g., HBr): Using strong acids like HBr can lead to carbocation formation and subsequent rearrangement or elimination reactions. It is generally not recommended for this substrate.

  • Phosphorus Tribromide (PBr₃): This is a good choice for converting primary alcohols to alkyl bromides with minimal rearrangement.[3][4] However, careful control of stoichiometry and temperature is necessary.

    • Over-addition of PBr₃: Using a large excess of PBr₃ can lead to the formation of phosphorous acid byproducts that can complicate the work-up.

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to prevent side reactions.

  • Appel Reaction (CBr₄/PPh₃): This is an excellent, mild method for this conversion that proceeds via an SN2 mechanism, which minimizes rearrangements.[5][6][7]

    • Reagent Purity: Ensure that the triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are of high purity.

    • Incomplete Reaction: If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully by TLC to avoid decomposition.

Question 4: I am observing the formation of an isomeric impurity. What could it be and how can I prevent it?

Answer: A likely isomeric impurity is the product of an allylic rearrangement. While PBr₃ and the Appel reaction are designed to minimize this, it can still occur under certain conditions.

  • Mechanism of Rearrangement: If a carbocation intermediate is formed, even transiently, it can lead to the migration of the double bond.

  • Prevention:

    • Use Mild Reagents: Stick to PBr₃ or the Appel reaction conditions.

    • Maintain Low Temperatures: This disfavors carbocation formation.

    • Use a Non-nucleophilic Base: In some PBr₃ protocols, a mild, non-nucleophilic base like pyridine is added to scavenge the HBr byproduct, which can contribute to side reactions.[8]

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-step synthesis of 1-(2-bromoethyl)cyclohex-1-ene?

A1: While a one-step synthesis might seem more efficient, it is generally not advisable for this target molecule. A direct allylic bromination of ethylcyclohexene would likely result in a mixture of products due to the presence of multiple allylic positions. The two-step approach through the alcohol intermediate provides much greater control and a cleaner product profile.

Q2: What is the best solvent for the Wittig reaction in this synthesis?

A2: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents for Wittig reactions involving non-stabilized ylides.[2] They are polar enough to solvate the intermediates but are aprotic and will not interfere with the ylide.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring both the Wittig reaction and the bromination. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate can help visualize the spots, especially for the alcohol and alkene.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Wittig Reaction: Strong bases like n-BuLi are pyrophoric and must be handled under an inert atmosphere (nitrogen or argon).

  • Bromination: PBr₃ is corrosive and reacts violently with water.[3] Carbon tetrabromide is toxic. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous ethers can form explosive peroxides. Ensure you are using fresh, properly stored solvents.

Experimental Protocols

Protocol 1: Synthesis of 2-(cyclohex-1-en-1-yl)ethanol via Wittig Reaction
  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere, suspend (2-hydroxyethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Slowly add a strong base such as n-butyllithium (2.2 equivalents, to deprotonate both the alcohol and the phosphonium salt) to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by a color change.

  • Reaction with Cyclohexanone: Cool the ylide solution back to 0 °C and add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 2-(cyclohex-1-en-1-yl)ethanol using PBr₃
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(cyclohex-1-en-1-yl)ethanol (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C.

  • Addition of PBr₃: Add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture over ice water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude 1-(2-bromoethyl)cyclohex-1-ene by vacuum distillation or column chromatography.

Quantitative Data Summary

StepReactantsReagentsSolventTemperatureTypical YieldReference
1 Cyclohexanone, (2-hydroxyethyl)triphenylphosphonium bromiden-BuLiTHF0 °C to RT60-80%General Wittig Protocol[1]
2 2-(cyclohex-1-en-1-yl)ethanolPBr₃Diethyl Ether0 °C to RT70-90%General PBr₃ Protocol[4]
2 (Alternative) 2-(cyclohex-1-en-1-yl)ethanolCBr₄, PPh₃Dichloromethane0 °C to RT80-95%Appel Reaction Protocol[9]

Troubleshooting Logic Diagram

G Start Low Yield or Impure Product Step1_Check Which step is problematic? Start->Step1_Check Wittig Wittig Reaction (Step 1) Step1_Check->Wittig Step 1 Bromination Bromination (Step 2) Step1_Check->Bromination Step 2 Ylide_Formation Issue with Ylide Formation? Wittig->Ylide_Formation Bromination_Reagent Choice of Brominating Agent? Bromination->Bromination_Reagent Anhydrous Check for anhydrous conditions and reagent quality. Ylide_Formation->Anhydrous Yes Base_Strength Is the base strong enough? Ylide_Formation->Base_Strength Yes Reaction_Conditions Optimize temperature and reaction time. Ylide_Formation->Reaction_Conditions No Harsh_Reagent Using HBr? Switch to PBr3 or Appel. Bromination_Reagent->Harsh_Reagent Yes Mild_Reagent Using PBr3/Appel? Bromination_Reagent->Mild_Reagent No Temp_Control Check temperature control. Keep it low. Mild_Reagent->Temp_Control Side_Products Consider adding a non-nucleophilic base (e.g., pyridine). Temp_Control->Side_Products

Caption: A decision tree for troubleshooting the synthesis of 1-(2-bromoethyl)cyclohex-1-ene.

References

  • PrepChem. (n.d.). Preparation of 2-(cyclohexen-1-yl)ethanol.
  • TREA. (n.d.). Method for synthesizing 2-(1-cyclohexenyl)ethylamine.
  • BenchChem. (2025). Application Notes and Protocols: Wittig Reaction of 2-Methylcyclohexanone.
  • Wikipedia. (n.d.). Wittig reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • ChemSynthesis. (2025). 2-(2-cyclohexen-1-yl)ethanol.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II.
  • Reddit. (2019). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Appel Reaction.
  • YouTube. (2014). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry.
  • Wikipedia. (n.d.). Appel reaction.
  • Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones...
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
  • Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine.
  • Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions.
  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
  • Thieme. (n.d.). The classical Appel reaction...
  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo...
  • WIPO Patentscope. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine.
  • YouTube. (2023). Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent.
  • PubChem. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene.
  • ResearchGate. (n.d.). Attempts at Grignard reactions of ketones 22 with vinylmagnesium...
  • Filo. (2025). How will you bring about the following conversions?
  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.
  • Advanced ChemBlocks. (n.d.). 1-(2-Bromo-1-cyclohexen-1-yl)ethanol 95%.
  • Organic Syntheses. (n.d.). 1,2-Dimethylenecyclohexane.
  • MANAC. (2024). Overview of bromination reactions with phosphorus bromides...
  • Master Organic Chemistry. (2015). PBr3 and SOCl2.
  • lookchem. (n.d.). Cas 3197-68-0,2-(1-cyclohexenyl)ethanol.
  • YouTube. (2020). Secondary alcohol with PBr3 example.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene.
  • ChemicalBook. (n.d.). 1-(2-Bromo-1-cyclohexen-1-yl)ethanol.

Sources

Troubleshooting

preventing the decomposition of 1-(2-bromoethyl)cyclohex-1-ene during reactions

Welcome to the technical support center for 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-bromoethyl)cyclohex-1-ene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to anticipate and overcome potential challenges related to the stability of this compound during reactions. This is not just a list of steps; it is a compilation of experience-driven advice to ensure the integrity of your experiments and the success of your syntheses.

Understanding the Instability of 1-(2-bromoethyl)cyclohex-1-ene

1-(2-bromoethyl)cyclohex-1-ene is a valuable building block, but its structure—containing a vinyl bromide and a primary alkyl bromide in a homoallylic relationship—renders it susceptible to several decomposition pathways. Understanding these potential side reactions is the first step toward preventing them. The primary modes of decomposition are:

  • Dehydrohalogenation: Elimination of HBr to form a conjugated diene. This is a classic β-elimination reaction, often promoted by bases.

  • Radical-Mediated Decomposition: Homolytic cleavage of the C-Br bond, initiated by heat, light, or radical initiators, can lead to a variety of undesired products through radical propagation and termination steps.

  • Isomerization: While less common for this specific structure, double bond migration under certain acidic or catalytic conditions is a possibility that should not be entirely discounted.

This guide will address each of these challenges in a practical, question-and-answer format, providing you with the knowledge to control your reaction environment and achieve your desired outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a diene byproduct in my reaction. What is causing this and how can I prevent it?

A1: The formation of a diene, likely 1-vinylcyclohex-1-ene or a related isomer, is almost certainly due to dehydrohalogenation, a β-elimination reaction. This is one of the most common decomposition pathways for 1-(2-bromoethyl)cyclohex-1-ene, especially in the presence of a base.

Causality: The hydrogen atoms on the carbon adjacent to the bromine-bearing carbon (the β-hydrogens) are susceptible to abstraction by a base. This leads to the formation of a double bond and the expulsion of the bromide ion. Strong bases and elevated temperatures significantly accelerate this process.

Troubleshooting Protocol: Minimizing Dehydrohalogenation

  • Choice of Base: This is the most critical factor.

    • Avoid Strong, Unhindered Bases: Bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are notorious for promoting elimination over substitution.

    • Use a Sterically Hindered Base: If a base is required, opt for a bulky, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is a common choice, as its steric bulk hinders its ability to act as a nucleophile while still allowing it to function as a base.[1] However, even with bulky bases, the risk of elimination remains, especially at higher temperatures.

    • Consider Weaker Bases: Depending on your reaction, weaker bases like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) might be sufficient to scavenge acid generated in the reaction without aggressively promoting elimination.

  • Temperature Control:

    • Maintain Low Temperatures: Perform your reaction at the lowest temperature at which it will proceed at a reasonable rate. Often, starting at 0 °C or even -78 °C (dry ice/acetone bath) can dramatically suppress elimination pathways. High temperatures favor elimination over substitution.[2]

  • Solvent Selection:

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can favor SN2 reactions over E2 reactions, especially when paired with a good nucleophile.

Data Summary: Base Selection and Impact on Elimination

Base TypeExample(s)Tendency for EliminationRecommended Use
Strong, UnhinderedNaOH, KOH, NaOEtHighNot recommended for substitution reactions with this substrate.
Strong, HinderedKOtBu, LDAModerate to HighUse with caution, primarily for elimination reactions. Can be used in some substitution reactions at low temperatures.
Weak, Non-nucleophilicNaHCO₃, K₂CO₃, Et₃NLowRecommended for scavenging acid byproducts in substitution reactions.

Logical Workflow for Preventing Dehydrohalogenation

Caption: Troubleshooting workflow for dehydrohalogenation.

Q2: My reaction is not going to completion, and I am isolating a complex mixture of products, some with rearranged carbon skeletons. What could be the cause?

A2: A complex product mixture, potentially with rearranged products, is often indicative of radical-mediated decomposition. The C-Br bond in 1-(2-bromoethyl)cyclohex-1-ene can undergo homolytic cleavage, especially when exposed to heat, UV light, or trace amounts of radical initiators (like peroxides that can form in old solvents).

Causality: The initial C-Br bond cleavage generates a primary alkyl radical. This radical is highly reactive and can undergo a variety of reactions, including:

  • Hydrogen Abstraction: From the solvent or another molecule, leading to a saturated side chain.

  • Intramolecular Cyclization: To form a bicyclic radical, which can then react further.

  • Dimerization: Two radicals can combine to form a larger molecule.

  • Disproportionation: One radical abstracts a hydrogen from another, leading to an alkane and an alkene.

Troubleshooting Protocol: Suppressing Radical Reactions

  • Exclude Light and Heat:

    • Protect from Light: Wrap your reaction vessel in aluminum foil to prevent photo-initiation of radical chain reactions.

    • Gentle Heating: If heating is necessary, use a well-controlled oil bath and avoid localized overheating.

  • Use Fresh, Peroxide-Free Solvents:

    • Solvent Purity: Ethers like THF and diethyl ether are known to form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents. A simple test for peroxides can be performed using commercially available test strips.

  • Inert Atmosphere:

    • Degas Solvents: Oxygen can act as a radical initiator. Degassing your solvent by bubbling nitrogen or argon through it for 15-30 minutes before use can be beneficial.

    • Maintain an Inert Atmosphere: Run your reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Employ Radical Scavengers/Inhibitors:

    • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. Adding a catalytic amount (e.g., 0.1 mol%) of BHT to your reaction can inhibit radical chain reactions.[3]

    • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): Another highly effective radical trap.[4][5]

    • Phenothiazine: Can also be used as a radical inhibitor.

Experimental Protocol: Setting up a Radical-Inhibited Reaction

  • Glassware Preparation: Ensure all glassware is oven-dried and free of contaminants.

  • Solvent Preparation: Use freshly distilled or commercially available anhydrous, peroxide-free solvent. Degas the solvent by sparging with argon for 20 minutes.

  • Reaction Setup: Assemble the reaction under a positive pressure of argon. Wrap the flask in aluminum foil.

  • Reagent Addition: Add the solvent, 1-(2-bromoethyl)cyclohex-1-ene, and other reagents via syringe. Add a catalytic amount of BHT or TEMPO (e.g., 0.1 mol% relative to the substrate).

  • Reaction Monitoring: Follow the progress of the reaction by TLC or by taking aliquots for GC-MS analysis.

Decomposition Pathways of 1-(2-bromoethyl)cyclohex-1-ene

G cluster_0 Decomposition Pathways cluster_1 Base-Mediated (E2) cluster_2 Radical-Mediated cluster_3 Preventative Measures A 1-(2-bromoethyl)cyclohex-1-ene B 1-Vinylcyclohex-1-ene (Diene Product) A->B Strong Base (e.g., KOH, NaOEt) C Primary Alkyl Radical A->C Heat / UV Light Peroxides E Use Weak/Hindered Base Low Temperature D Complex Mixture (Dimerization, Cyclization, Disproportionation) C->D Propagation & Termination F Radical Scavenger (BHT, TEMPO) Exclude Light/O₂

Caption: Major decomposition pathways and preventative measures.

Q3: How can I monitor the stability of my 1-(2-bromoethyl)cyclohex-1-ene during the reaction?

A3: Proactive monitoring is key to troubleshooting. Regular analysis of your reaction mixture can help you identify the onset of decomposition and adjust conditions accordingly.

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction.

    • Detection: You can easily separate the starting material from lower boiling point decomposition products like the diene. The mass spectrometer will help in identifying the structures of these byproducts.[6][7]

    • Quantification: By using an internal standard, you can quantify the consumption of your starting material and the formation of products and byproducts over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Taking a quick 1H NMR of a reaction aliquot can provide valuable information. The appearance of new vinyl proton signals in the 5-6.5 ppm region can indicate the formation of diene byproducts. The characteristic signals of the starting material can also be monitored.[8][9]

    • In situ NMR: For a more advanced analysis, in situ NMR spectroscopy allows for real-time monitoring of the reaction mixture without the need for sampling.[10]

Recommended GC-MS Parameters (Starting Point):

ParameterValue
Column Standard non-polar column (e.g., DB-5ms, HP-5ms)
Injector Temp. 250 °C
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
MS Detector Electron Ionization (EI), scan range 40-400 m/z
Expected Retention The diene byproduct will likely have a shorter retention time than the starting material.

Storage and Handling of 1-(2-bromoethyl)cyclohex-1-ene

Proper storage is crucial to prevent decomposition before the compound is even used.

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Light: Protect from light by storing in an amber vial or in the dark.

  • Purity: Ensure the compound is pure before storage. Acidic or basic impurities can catalyze decomposition over time. If necessary, purify by flash chromatography on silica gel, using a non-polar eluent and neutralizing the silica with triethylamine if necessary.

By understanding the inherent reactivity of 1-(2-bromoethyl)cyclohex-1-ene and implementing these preventative and monitoring strategies, you can significantly improve the outcome of your reactions, leading to higher yields, cleaner product profiles, and more reliable results.

References

  • Beilstein Journal of Organic Chemistry. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. [Link]

  • ResearchGate. (n.d.). Control experiments a Influence of the radical scavengers TEMPO and BHT...[Link]

  • University of Washington. (n.d.). Alkyl Halides. [Link]

  • YouTube. (2025, January 25). Master the Reactions of Alkyl Halides![Link]

  • PubChem. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene. [Link]

  • Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base?[Link]

  • ResearchGate. (n.d.). Effects of the addition of free-radical scavengers. [a]. [Link]

  • ResearchGate. (n.d.). The mechanistic studies. a Radical scavenger experiment with TEMPO. b...[Link]

  • PubMed. (2013). A method for synthesis of homoallylic bromide. [Link]

  • Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

  • YouTube. (2020, November 3). Solving Problems involving Alkynes and Alkyl Halides - Organic Chemistry Sample Test Unit 3. [Link]

  • Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]

  • University of Calgary. (n.d.). Ch 5: Dehydrohalogenation. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.4: Reactions of Alkyl Halides- Substitution and Elimination. [Link]

  • PubMed. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. [Link]

  • ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes. [Link]

  • National Center for Biotechnology Information. (n.d.). NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN ...). [Link]

  • PubMed. (n.d.). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry]. [Link]

  • ResearchGate. (n.d.). The antioxidant mechanism of nitroxide TEMPO: Scavenging with glutathionyl radicals. [Link]

  • University of Birmingham Research Portal. (n.d.). Exploiting in situ NMR to monitor the formation of a metal–organic framework. [Link]

  • PubMed. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (-)-anverene. [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. [Link]

  • ResearchGate. (n.d.). A conventional one-dimensional 1 H NMR spectrum of...[Link]

  • Sci-Hub. (n.d.). 13C nuclear magnetic resonance spectra of some bromo- and methyl-substituted cyclohexa-2,5-dienones. [Link]

  • ResearchGate. (n.d.). 10000 PDFs | Review articles in GC-MS ANALYSIS. [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Phytochemical Evaluation, Gas Chromatography-Mass Spectroscopy (GC-MS) and Anti-Bacterial Activity Studies from Crataeva nurvala Buch Ham. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Reactions Involving Vinyl Bromides

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving vinyl bromides.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving vinyl bromides. Vinyl bromides are invaluable synthetic intermediates, but their successful application in C-C bond-forming reactions requires a nuanced understanding of their reactivity and potential pitfalls. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: General Troubleshooting for Vinyl Bromide Reactions

This section addresses common issues applicable to a wide range of cross-coupling reactions involving vinyl bromides, such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

A1: When a reaction with a vinyl bromide fails, a systematic check of fundamental parameters is crucial. Low reactivity of vinyl bromides compared to their iodide counterparts often necessitates carefully optimized conditions.

  • Catalyst and Ligand Integrity: The heart of most cross-coupling reactions is the palladium catalyst. Its deactivation is a frequent cause of failure.

    • Palladium Black Formation: The appearance of a black precipitate is often palladium black, indicating catalyst decomposition.[1] This can be caused by the presence of oxygen or impurities in the reaction mixture.

    • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[2] For electron-rich or sterically hindered vinyl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the oxidative addition step, which is often rate-limiting.

  • Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) active species and promote side reactions like the homocoupling of organometallic reagents.[3] Ensure your solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Reagent and Solvent Purity: Water and other protic impurities can quench organometallic reagents (e.g., Grignard, organolithium, or boronic acid reagents). Solvents must be anhydrous, and all glassware should be flame-dried before use.[4]

  • Base Selection: The base plays a multifaceted role, and its choice is not trivial. In Suzuki reactions, for instance, the base is essential for the transmetalation step.[5] However, a base that is too strong can cause undesired side reactions. If you observe decomposition of base-sensitive functional groups, consider switching to a milder base like K₂CO₃ or KF.[3][6]

Q2: I'm observing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common challenge. Identifying the nature of the byproduct is the first step toward mitigation.

  • Homocoupling: This is particularly prevalent in Suzuki and Sonogashira reactions. In Suzuki couplings, oxygen can promote the homocoupling of boronic acids.[7] In Sonogashira reactions, the copper co-catalyst, when exposed to air, can cause the homocoupling of the terminal alkyne (Glaser coupling).[8]

    • Mitigation: Rigorous degassing is essential. For Sonogashira couplings, employing a copper-free system can be an effective strategy to avoid Glaser coupling.[1]

  • Reduction/Protodehalogenation: The vinyl bromide can be reduced to the corresponding alkene. This can occur if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.

  • Isomerization: The stereochemistry of the double bond in the vinyl bromide is generally retained in many cross-coupling reactions.[9][10] However, under certain conditions, especially at elevated temperatures or with specific catalyst systems, isomerization of the product can occur.

Experimental Protocol: General Reaction Setup for Cross-Coupling
  • Glassware Preparation: Flame-dry a Schlenk flask or a reaction vial equipped with a stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the cooled flask, add the vinyl bromide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.1-1.5 equiv.), the palladium catalyst (0.5–5 mol%), the ligand (if not using a pre-catalyst), and the base (2-3 equiv.).

  • Atmosphere Purge: Seal the flask and purge with the inert gas for 5-10 minutes.[3]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction Execution: Place the flask in a preheated oil bath and stir at the desired temperature. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][6]

  • Purification: Purify the crude product by flash column chromatography.[3][6]

Part 2: Reaction-Specific Troubleshooting

This section delves into issues specific to common reaction types involving vinyl bromides.

Suzuki-Miyaura Coupling

Q3: My Suzuki reaction with a vinyl boronic acid is giving low yields, and I suspect protodeboronation. How can I confirm and prevent this?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction, especially with vinyl boronic acids.[3]

  • Causality: This side reaction is often accelerated by strong bases and the presence of water.[3]

  • Troubleshooting Steps:

    • Use a Milder Base: Switch from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[3][11]

    • Anhydrous Conditions: While some Suzuki reactions benefit from aqueous co-solvents, minimizing water content can suppress protodeboronation. Consider using a non-aqueous solvent system like dioxane or toluene.

    • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.

Heck Reaction

Q4: In my Heck reaction, instead of the desired substituted alkene, I'm getting a saturated product. What is happening?

A4: The formation of a saturated product points to a reductive Heck reaction, a known side pathway.[12]

  • Causality: The mechanism of this side reaction can be complex and is highly dependent on the base, solvent, and substrate.[12]

  • Troubleshooting Steps:

    • Base Selection: The choice of base is critical. For instance, using potassium fluoride (KF) has been shown to favor the desired Heck product over the reduced product.[12]

    • Temperature Control: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period.

    • Catalyst and Ligand Tuning: A more active catalyst system can shorten the reaction time, potentially minimizing the extent of side reactions.[12]

Sonogashira Coupling

Q5: My Sonogashira coupling is plagued by alkyne homocoupling (Glaser coupling). How can I favor the cross-coupling product?

A5: The homocoupling of the terminal alkyne is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst.[8]

  • Causality: The Cu(I) acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: Ensure the reaction is meticulously degassed and maintained under a robust inert atmosphere to prevent oxidation.

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These typically require a palladium catalyst with a suitable ligand and an amine base.[1] This is often the most effective solution.

    • Use of Additives: Certain additives can help suppress homocoupling, but switching to a copper-free system is generally more reliable.

Grignard Reagent Formation and Use

Q6: I'm having trouble forming the vinyl Grignard reagent, or my subsequent reaction with an electrophile is failing.

A6: The formation and use of vinylmagnesium bromide require strict adherence to anhydrous and anaerobic conditions due to its high reactivity.[4]

  • Formation Issues:

    • Initiation: The reaction between vinyl bromide and magnesium turnings can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[13]

    • Solvent: Tetrahydrofuran (THF) is the most common solvent and is crucial for stabilizing the Grignard reagent.[14] Ensure it is freshly distilled and anhydrous.

  • Reaction Issues:

    • Side Reactions: Grignard reagents are strong bases. With enolizable electrophiles like some ketones, deprotonation can compete with nucleophilic addition.[13] Using a cerium(III) chloride additive (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent relative to its basicity.

    • Purity of Starting Materials: Ensure the vinyl bromide and magnesium are of high purity.[13]

Lithium-Halogen Exchange

Q7: I am attempting a lithium-halogen exchange on my vinyl bromide, but the reaction is messy. What are the key considerations?

A7: Lithium-halogen exchange is a powerful but sensitive reaction. It is extremely fast and often kinetically controlled.[9]

  • Causality: The reaction involves the treatment of the vinyl bromide with an organolithium reagent, typically n-BuLi or t-BuLi. The equilibrium favors the formation of the more stable organolithium species.[15]

  • Key Considerations:

    • Temperature: These reactions are almost always performed at very low temperatures (-78 °C or lower) to prevent side reactions, such as the decomposition of the newly formed vinyllithium reagent.

    • Stereochemistry: A major advantage of lithium-halogen exchange with vinyl halides is that it proceeds with retention of the double bond's stereochemistry.[9][10]

    • Choice of Organolithium: t-BuLi is more reactive than n-BuLi and is often used for less reactive bromides. However, it can also be more prone to side reactions.

    • Competing Reactions: If other reactive functional groups are present in the molecule, they may react with the organolithium reagent. Careful planning of the synthetic route is essential.

Part 3: Data and Visualization

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing reaction involving a vinyl bromide.

TroubleshootingWorkflow Troubleshooting Workflow for Vinyl Bromide Reactions Start Reaction Failure (Low Yield / No Product) Check_Basics 1. Verify Basics - Reagent Purity? - Anhydrous/Inert Conditions? - Correct Stoichiometry? Start->Check_Basics Check_Basics->Start Issue Found & Corrected, Re-run Check_Catalyst 2. Catalyst System - Catalyst Deactivated? (e.g., Palladium Black) - Optimal Ligand/Base? Check_Basics->Check_Catalyst Basics OK Check_Catalyst->Start New Catalyst/Ligand, Re-run Analyze_SideProducts 3. Analyze Byproducts - Homocoupling? - Reduction? - Isomerization? Check_Catalyst->Analyze_SideProducts Catalyst System OK Analyze_SideProducts->Check_Catalyst Side Rx suggests Catalyst Issue Optimize_Conditions 4. Optimize Conditions - Temperature? - Concentration? - Reaction Time? Analyze_SideProducts->Optimize_Conditions Byproducts Identified Optimize_Conditions->Start Re-run with New Conditions Success Reaction Successful Optimize_Conditions->Success Optimization Effective

Caption: A decision tree for systematically troubleshooting common issues in vinyl bromide coupling reactions.

Generalized Catalytic Cycle for Cross-Coupling

Understanding the catalytic cycle is key to diagnosing issues. For example, if oxidative addition is slow, a more electron-rich ligand might be needed. If reductive elimination is failing, this could point to steric hindrance.

CatalyticCycle Generalized Pd-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII R-Pd(II)-Br(L_n) (Vinylpalladium Complex) Pd0->PdII OxAdd Oxidative Addition OxAdd->PdII PdII_R R-Pd(II)-R'(L_n) PdII->PdII_R Transmetal Transmetalation Transmetal->PdII_R PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product VinylBromide Vinyl-Br VinylBromide->OxAdd Organometallic R'-M Organometallic->Transmetal

Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction involving a vinyl bromide.

Table 1: Common Reaction Parameters for Vinyl Bromide Couplings
Reaction TypeTypical Catalyst (mol%)Common LigandsCommon BasesSolventsTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (1-5%), Pd(dppf)Cl₂ (1-5%)[1]PPh₃, dppf, Buchwald ligandsK₂CO₃, K₃PO₄, Cs₂CO₃, KFToluene, Dioxane, THF, DMF, often with H₂O[11]60 - 110
Heck Pd(OAc)₂ (1-5%), Pd(PPh₃)₄ (1-5%)[12]PPh₃, P(o-tol)₃, Buchwald ligandsEt₃N, K₂CO₃, KOAcDMF, Acetonitrile, Toluene80 - 140
Sonogashira Pd(PPh₃)₂Cl₂ (1-3%) with CuI (1-5%)[1]PPh₃Et₃N, DiPEATHF, DMF, TolueneRoom Temp - 80
Stille Pd(PPh₃)₄ (1-5%), Pd₂(dba)₃ (1-3%)PPh₃, AsPh₃(Often no base needed)THF, Dioxane, DMF, Toluene60 - 120

References

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Vinylmagnesium Bromide.
  • Guidechem. (n.d.). How is Vinyl Bromide Synthesized and Analyzed?.
  • BenchChem. (n.d.). A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling.
  • BenchChem. (n.d.). Technical Support Center: Optimizing the Heck Reaction with 4-Bromo-4'-vinylbiphenyl.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-4'-vinylbiphenyl.
  • Chemistry Stack Exchange. (2018). Rearrangement of Grignard reagent formed from exocycloproyl vinyl bromide.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • Reddit. (2024). Troubleshooting a difficult Heck reaction.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Siegel, D. (n.d.). lithium halogen exchange #1 revised.
  • Organic Syntheses. (n.d.). vinyl bromide.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (n.d.). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.
  • ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (Note: While the grounding tool did not provide a direct link to this specific paper, its contents are widely cited and foundational to the field, as seen in snippets discussing the role of bases.)

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize the Formation of Elimination Products

Welcome to the Technical Support Center for Preventing Elimination Byproducts in Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Preventing Elimination Byproducts in Substitution Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize unwanted elimination byproducts and maximize the yield of your desired substitution products.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an alkene as a byproduct in my substitution reaction?

A1: The formation of an alkene byproduct indicates that an elimination reaction is competing with your desired substitution reaction. Both reactions can be promoted by the same starting materials, an alkyl halide and a nucleophile/base.[1] The outcome of the reaction is determined by a variety of factors including the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.[1]

Q2: What are the main types of elimination reactions I should be aware of?

A2: The two most common elimination mechanisms are E1 (unimolecular elimination) and E2 (bimolecular elimination). E1 reactions proceed through a carbocation intermediate, similar to SN1 reactions, and are therefore more common with tertiary and secondary substrates in the presence of a weak base.[2][3] E2 reactions are concerted, single-step reactions that require a strong base and are also common with secondary and tertiary substrates.[4][5]

Q3: How does the structure of my starting material (substrate) affect the amount of elimination product?

A3: The structure of the alkyl halide plays a critical role.

  • Primary alkyl halides are least likely to undergo elimination and strongly favor SN2 substitution, unless a sterically hindered, strong base is used.[1][6]

  • Secondary alkyl halides are prone to both substitution and elimination, making the reaction conditions extremely important for controlling the outcome.[2][6]

  • Tertiary alkyl halides are highly susceptible to elimination due to steric hindrance disfavoring SN2 reactions and the stability of the resulting carbocation (for E1) or highly substituted alkene (for E2).[1][6]

Q4: What is the effect of temperature on the ratio of substitution to elimination products?

A4: Temperature has a significant impact on the product distribution. Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions.[7][8] Consequently, increasing the reaction temperature will favor the formation of the elimination product.[3][7][8][9][10] To minimize elimination, it is generally advisable to run the reaction at a lower temperature.[11]

Q5: How do I choose the right solvent to maximize my substitution product?

A5: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.

  • SN2 Reactions: Polar aprotic solvents such as acetone, DMSO, and DMF are generally preferred.[2][12] These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving the nucleophile more reactive.[12][13]

  • SN1 Reactions: Polar protic solvents like water and alcohols are ideal for SN1 reactions as they can stabilize the carbocation intermediate.[2][12]

  • To Avoid Elimination: Polar protic solvents can increase the likelihood of elimination.[14] Therefore, if you are trying to avoid elimination in a bimolecular reaction, a polar aprotic solvent is often a better choice.

Troubleshooting Guides

Issue: My primary alkyl halide is giving a significant amount of elimination product.
Potential CauseTroubleshooting StepExpected Outcome
Strong, bulky base was used. Switch to a good nucleophile that is a weak base (e.g., NaI, NaCN).[15]Favors SN2 pathway.
Reaction temperature is too high. Lower the reaction temperature.Reduces the rate of the E2 reaction.[7][8]
Concentrated solution of base. Use a more dilute solution of the nucleophile.Decreases the rate of the bimolecular elimination.
Inappropriate solvent. Use a polar aprotic solvent (e.g., acetone, DMSO).[2]Enhances nucleophilicity for SN2.
Issue: My secondary alkyl halide is primarily undergoing elimination.
Potential CauseTroubleshooting StepExpected Outcome
Using a strong base. Use a good nucleophile that is a weak base (e.g., NaN₃, RSNa).[15]Promotes SN2 over E2.
High reaction temperature. Run the reaction at a lower temperature.Substitution is less sensitive to temperature changes than elimination.[7][9]
Protic solvent is used. Switch to a polar aprotic solvent.Increases the effectiveness of the nucleophile for SN2.[2][13]
Sterically hindered substrate. If possible, modify the substrate to reduce steric bulk near the reaction center.Reduces steric hindrance for the SN2 transition state.
Issue: My tertiary alkyl halide is giving the E1 product instead of the SN1 product.
Potential CauseTroubleshooting StepExpected Outcome
High reaction temperature. Run the reaction at a lower temperature (e.g., room temperature or below).Favors the SN1 pathway as E1 is more sensitive to temperature increases.[3][10]
Non-nucleophilic counter-ion. If using an acid to promote the reaction with an alcohol, use an acid with a nucleophilic counter-ion (e.g., HCl, HBr).The nucleophilic counter-ion will favor the SN1 reaction.[16]
Solvent is not sufficiently polar. Use a more polar protic solvent (e.g., water, formic acid).Better stabilization of the carbocation intermediate can favor SN1.[2]

Visualizing Reaction Pathways

G cluster_bimolecular Bimolecular Reactions (SN2/E2) cluster_unimolecular Unimolecular Reactions (SN1/E1) Primary/Secondary Substrate Primary/Secondary Substrate SN2 SN2 Product Primary/Secondary Substrate->SN2 Unhindered Nucleophile E2 E2 Product Primary/Secondary Substrate->E2 Hindered Base Strong Nucleophile/Base Strong Nucleophile/Base Strong Nucleophile/Base->SN2 Good Nucleophile, Weak Base Strong Nucleophile/Base->E2 Strong, Hindered Base Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Low Temperature Low Temperature Low Temperature->SN2 Tertiary/Secondary Substrate Tertiary/Secondary Substrate SN1 SN1 Product Tertiary/Secondary Substrate->SN1 E1 E1 Product Tertiary/Secondary Substrate->E1 Weak Nucleophile/Base Weak Nucleophile/Base Weak Nucleophile/Base->SN1 Weak Nucleophile/Base->E1 Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->SN1 Polar Protic Solvent->E1 High Temperature High Temperature High Temperature->E1

Factors influencing substitution vs. elimination pathways.

Experimental Protocols

General Procedure for Favoring SN2 in a Reaction of a Primary Alkyl Halide:
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide in a polar aprotic solvent (e.g., acetone or DMF).

  • Nucleophile Addition: Add a stoichiometric equivalent of a good nucleophile that is a weak base (e.g., sodium iodide, sodium cyanide).

  • Temperature Control: Maintain the reaction mixture at a low to moderate temperature (e.g., 0 °C to room temperature). Use a cooling bath if necessary.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture and extract the product. Purify by an appropriate method (e.g., column chromatography).

General Procedure for Favoring SN1 in a Reaction of a Tertiary Alcohol:
  • Reactant Preparation: In a round-bottom flask, dissolve the tertiary alcohol in a polar protic solvent (e.g., water or a carboxylic acid).

  • Acid Addition: Add a catalytic amount of a strong acid with a nucleophilic conjugate base (e.g., HBr).

  • Temperature Control: Keep the reaction at a low to moderate temperature to disfavor the E1 pathway.

  • Monitoring: Follow the disappearance of the starting material using a suitable analytical technique.

  • Workup: Neutralize the acid, then extract the product. Further purification may be necessary.

G start Start: Reaction yielding significant elimination product check_substrate Check Substrate: Is it Primary, Secondary, or Tertiary? start->check_substrate primary_path Primary Substrate check_substrate->primary_path Primary secondary_path Secondary Substrate check_substrate->secondary_path Secondary tertiary_path Tertiary Substrate check_substrate->tertiary_path Tertiary check_base_primary Is a strong, bulky base used? primary_path->check_base_primary check_base_secondary Is a strong base used? secondary_path->check_base_secondary check_temp_tertiary Is the temperature high? tertiary_path->check_temp_tertiary use_weak_nucleophile Action: Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻) check_base_primary->use_weak_nucleophile Yes lower_temp Action: Lower reaction temperature check_base_primary->lower_temp No end End: Increased yield of substitution product use_weak_nucleophile->end lower_temp->end check_temp_secondary Is the temperature high? check_base_secondary->check_temp_secondary No use_weak_base_nucleophile Action: Use a good nucleophile that is a weak base check_base_secondary->use_weak_base_nucleophile Yes check_temp_secondary->lower_temp Yes check_temp_secondary->end No check_temp_tertiary->lower_temp Yes check_temp_tertiary->end No use_weak_base_nucleophile->end

Troubleshooting workflow for reducing elimination byproducts.

References

  • Studley AI. SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry.
  • Chemistry Steps. SN1 vs E1 Reactions.
  • SparkNotes. Sn2E2 Reactions: SN2 vs. E2 - Organic Chemistry.
  • Reddit. How solvents affect E1/E2 and SN1/SN2 reactions?
  • ECHEMI. Why substitution and elimination reactions are favored respectively at lower and higher temperature?
  • Master Organic Chemistry. Elimination Reactions Are Favored By Heat. (2012-09-10).
  • Quora. What are the conditions that favor the formation of the substitution product but not the elimination product? (2021-05-27).
  • JoVE. Video: Predicting Products: Substitution vs. Elimination. (2023-04-30).
  • Master Organic Chemistry. Comparing the E1 vs SN1 Reactions. (2012-11-08).
  • Chemistry Steps. SN2 vs E2.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry Stack Exchange. Why substitution and elimination reactions are favored respectively at lower and higher temperature? (2017-06-16).
  • BenchChem. preventing elimination byproducts in substitution reactions.
  • Video Summary and Q&A. Effect of Temperature on Elimination and Substitution Reactions. (2023-03-18).
  • Wikipedia. Leaving group.
  • Chemistry LibreTexts. 6.19: Comparing Substitution and Elimination Reactions. (2019-09-03).
  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook.
  • Master Organic Chemistry. Identifying Where Substitution and Elimination Reactions Happen. (2023-01-18).
  • Khan Academy. Comparing E2, E1, Sn2, Sn1 reactions (video).
  • Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021-12-15).
  • BenchChem. minimizing the formation of elimination products in substitution reactions.
  • RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS.
  • Leah4sci. Leaving Groups in Substitution and Elimination Reactions (vid 1 of 2). (2013-08-14).
  • Chemistry LibreTexts. 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022-09-24).
  • Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021-12-15).
  • Master Organic Chemistry. What Makes A Good Leaving Group? (2025-03-04).
  • Master Organic Chemistry. Bulky Bases in Elimination Reactions. (2012-10-24).
  • Journal of the American Chemical Society. Mechanisms of Elimination Reactions. VI. The Effect of the Leaving Group on Orientation in E2 Reactions1,2.
  • PubMed Central. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022-03-15).
  • ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A. (2022-03-15).
  • Allen. On what factors does the elimination versus substitution depend?
  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025-02-28).
  • Khan Academy. Substitution and elimination reactions | Organic chemistry.
  • RSC Publishing. Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups.

Sources

Optimization

Technical Support Center: Purification of Crude 1-(2-bromoethyl)cyclohex-1-ene

Last Updated: 2026-01-16 Introduction This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of acidic impurities from crude 1-(2-b...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-16

Introduction

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of acidic impurities from crude 1-(2-bromoethyl)cyclohex-1-ene. The presence of acidic contaminants, often remnants from synthesis, can significantly impact downstream reactions and final product purity. This document offers troubleshooting advice and frequently asked questions in a structured Q&A format to address specific challenges encountered during the purification process.

Core Principles of Acidic Impurity Removal

The primary strategy for removing acidic impurities from an organic compound like 1-(2-bromoethyl)cyclohex-1-ene relies on the principles of acid-base extraction .[1][2][3] This technique exploits the differential solubility of acidic compounds and neutral organic molecules in aqueous and organic solvents. By washing the crude organic product with a basic aqueous solution, acidic impurities are converted into their corresponding water-soluble salts, which are then partitioned into the aqueous phase and subsequently removed.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely acidic impurities in my crude 1-(2-bromoethyl)cyclohex-1-ene?

A1: The synthesis of 1-(2-bromoethyl)cyclohex-1-ene can introduce several acidic impurities. The most common include:

  • Hydrobromic Acid (HBr): Often used as a reagent or generated as a byproduct. HBr is a strong acid.[7][8]

  • Unreacted Starting Materials: Depending on the synthetic route, acidic starting materials or catalysts may persist in the crude product. For instance, if cyclohexanol is a precursor, it could be present as a weakly acidic impurity.[9][10][11]

To effectively choose a purification strategy, it is crucial to understand the acidic strength (pKa) of the potential impurities.

ImpuritypKaClassification
Hydrobromic Acid (HBr)~ -9[7][12][13]Strong Acid
Cyclohexanol~ 16-18[9][14][15]Very Weak Acid
Q2: Why is a simple water wash often insufficient to remove all acidic impurities?

A2: While a water wash can remove some highly water-soluble acids like HBr, it is often not completely effective for a few reasons:

  • Partitioning Equilibria: Some acidic impurities may have a degree of solubility in the organic layer, leading to an equilibrium distribution between the organic and aqueous phases. Multiple water washes would be needed to significantly reduce the impurity concentration.

  • Weak Acids: Weakly acidic impurities, such as residual cyclohexanol, are less likely to be fully removed by a neutral water wash as they are not significantly ionized.

A basic wash is necessary to convert these acids into their more water-soluble salt forms, thereby ensuring their efficient removal into the aqueous phase.[16][17]

Q3: Which basic solution should I use for the wash? Sodium Bicarbonate or Sodium Hydroxide?

A3: The choice between a mild base like sodium bicarbonate (NaHCO₃) and a strong base like sodium hydroxide (NaOH) depends on the nature of the acidic impurities and the stability of your product.

  • Sodium Bicarbonate (NaHCO₃): A saturated aqueous solution of sodium bicarbonate is the most commonly used and recommended choice for general-purpose acid removal in organic synthesis.[18][19] It is a weak base that is effective at neutralizing strong acids like HBr and some weaker organic acids.[5] A key advantage is that its reaction with acids produces carbon dioxide gas, which is a visual indicator of neutralization.[16][17]

  • Sodium Hydroxide (NaOH): A dilute solution of sodium hydroxide is a strong base and can be used to remove a wider range of acidic impurities, including very weak acids. However, strong bases can potentially react with your desired product, especially if it is sensitive to base-catalyzed hydrolysis or elimination reactions. Given that 1-(2-bromoethyl)cyclohex-1-ene is an alkyl halide, using a strong base like NaOH could promote side reactions. Therefore, sodium bicarbonate is the safer and generally preferred option.

Troubleshooting Guides

Issue 1: Emulsion formation during the aqueous wash.

Q: I'm seeing a persistent emulsion layer between the organic and aqueous phases that won't separate. How can I resolve this?

A: Emulsion formation is a common issue in liquid-liquid extractions. Here's a systematic approach to troubleshoot and resolve it:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking. This can help to break up the emulsion without re-mixing the layers.

  • Addition of Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by reducing the solubility of the organic component in the aqueous phase.

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

Issue 2: The aqueous wash with sodium bicarbonate is very vigorous and difficult to control.

Q: When I add the sodium bicarbonate solution, there is a lot of gas evolution, causing excessive pressure buildup in my separatory funnel. How can I perform this wash safely?

A: The vigorous bubbling is due to the reaction between the acidic impurities and the bicarbonate, which produces carbon dioxide gas.[16][17] This is a positive sign that acidic impurities are being neutralized. To manage this safely:

  • Add the Bicarbonate Solution Slowly: Add the saturated sodium bicarbonate solution in small portions.

  • Swirl Before Shaking: After adding a portion of the bicarbonate solution, gently swirl the un-stoppered separatory funnel to allow for the initial, most vigorous gas evolution to subside.

  • Vent Frequently: Stopper the funnel, invert it once, and immediately vent by opening the stopcock. Repeat this process of inverting and venting frequently until the pressure buildup subsides. Only then should you shake the funnel more vigorously.[20]

Workflow for Acidic Impurity Removal

experimental_workflow cluster_prep Preparation cluster_extraction Liquid-Liquid Extraction cluster_workup Work-up crude_product Crude 1-(2-bromoethyl)cyclohex-1-ene in an organic solvent sep_funnel Transfer to Separatory Funnel crude_product->sep_funnel add_bicarb Add Saturated NaHCO3 Solution sep_funnel->add_bicarb swirl_vent Gently Swirl and Vent Frequently add_bicarb->swirl_vent shake Shake Vigorously swirl_vent->shake separate Allow Layers to Separate shake->separate drain_aqueous Drain Aqueous Layer (contains acidic impurity salts) separate->drain_aqueous repeat_wash Repeat Wash with NaHCO3 (optional) drain_aqueous->repeat_wash If necessary wash_brine Wash with Brine drain_aqueous->wash_brine repeat_wash->separate dry_organic Dry Organic Layer (e.g., with MgSO4) wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate pure_product Pure 1-(2-bromoethyl)cyclohex-1-ene evaporate->pure_product acid_base_extraction cluster_process Extraction Process start Crude Product in Organic Solvent 1-(2-bromoethyl)cyclohex-1-ene (Neutral) HBr (Acidic Impurity) wash Wash with aqueous NaHCO3 start->wash reaction reaction wash->reaction Impurity reacts organic_phase Organic Layer Purified 1-(2-bromoethyl)cyclohex-1-ene wash->organic_phase Product remains aqueous_phase Aqueous Layer NaBr (Salt) H2O Excess NaHCO3 reaction->aqueous_phase Salt dissolves

Caption: Principle of acid-base extraction.

References

  • Vertex AI Search. (n.d.). Acid–base extraction.
  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • JoVE. (2020, March 26). Extraction - Concept.
  • Common Organic Chemistry. (n.d.). Sodium bicarbonate.
  • Homework.Study.com. (n.d.). Why wash organic layer with sodium bicarbonate?.
  • The Organic Chemistry Tutor. (2020, September 3). Is HBr a Strong or Weak Acid. YouTube.
  • Koppel, I. A., et al. (2016). pKa values in water and DMSO for HCl, HBr, HI, HClO4 and CF3SO3H. The Journal of Physical Chemistry A, 120(21), 3663–3669.
  • Chemistry Practical Techniques. (2012, April 11). Solvent Extraction (e.g. to purify an ester or alkyl halide). YouTube.
  • ChemicalBook. (n.d.). Cyclohexanol CAS#: 108-93-0.
  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction.
  • Proprep. (n.d.). What is the pKa value of hydrobromic acid (HBr)?.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • OWL. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25 oC.
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes.
  • Chem Help ASAP. (2019, June 18). pKa values of common acids. YouTube.
  • Chegg. (2024, November 23). Solved Why does cyclohexanol have a pKa of 18 and phenol, | Chegg.com.
  • Yeast Metabolome Database. (n.d.). cyclohexanol (YMDB01398).
  • FooDB. (2010, April 8). Showing Compound Cyclohexanol (FDB003415).
  • Organic Practical Setup. (2014, December 29). 5. Washing to remove acid impurities. YouTube.
  • Course Hero. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds, the least acidic is.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-bromoethyl)cyclohex-1-ene

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research, drug development, and materi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research, drug development, and materials science, a comprehensive understanding of NMR spectral data is fundamental to confirming molecular identity, assessing purity, and understanding conformational dynamics. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(2-bromoethyl)cyclohex-1-ene, a substituted cyclohexene derivative. Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize high-quality predicted spectral data as a basis for a detailed analytical discussion. This approach serves as a practical framework for researchers when encountering novel compounds for which reference spectra are not yet available. A comparison with the known spectral features of cyclohexene will be provided to highlight the influence of the 2-bromoethyl substituent on the chemical shifts and coupling patterns of the cyclohexene ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The following outlines the methodology for obtaining the ¹H and ¹³C NMR spectra of a liquid sample such as 1-(2-bromoethyl)cyclohex-1-ene.

Sample Preparation
  • Sample Purity: Ensure the analyte, 1-(2-bromoethyl)cyclohex-1-ene, is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for non-polar to moderately polar organic compounds like the target molecule.[1] It offers good solubility and its residual proton signal at ~7.26 ppm typically does not interfere with the signals of the analyte.[2]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of CDCl₃ is generally sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of 1-(2-bromoethyl)cyclohex-1-ene and dissolve it in the appropriate volume of CDCl₃ in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely to prevent solvent evaporation.

Spectrometer Parameters

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

For ¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Approximately 15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: 8-16 scans are typically averaged to enhance the signal-to-noise ratio.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment to simplify the spectrum to singlets for each unique carbon.

  • Spectral Width: Approximately 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

The following workflow diagram illustrates the key steps in acquiring the NMR data.

Figure 1: A schematic overview of the experimental workflow for NMR spectral analysis.

¹H NMR Spectral Analysis of 1-(2-bromoethyl)cyclohex-1-ene

The predicted ¹H NMR spectrum of 1-(2-bromoethyl)cyclohex-1-ene shows distinct signals corresponding to the different proton environments in the molecule. The presence of the electronegative bromine atom and the carbon-carbon double bond significantly influences the chemical shifts.

Table 1: Predicted ¹H NMR Data for 1-(2-bromoethyl)cyclohex-1-ene

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-25.45Triplet1HVinylic proton
H-73.45Triplet2H-CH₂-Br
H-82.50Triplet2HAllylic -CH₂-
H-3, H-62.05Multiplet4HAllylic -CH₂-
H-4, H-51.60Multiplet4HAliphatic -CH₂-
Analysis of Chemical Shifts and Multiplicities
  • Vinylic Proton (H-2): The proton on the double bond (C-2) is expected to be the most deshielded proton in the cyclohexene ring, appearing at approximately 5.45 ppm. This downfield shift is characteristic of vinylic protons.[4] It is predicted to be a triplet due to coupling with the two adjacent allylic protons on C-3.

  • Methylene Protons Adjacent to Bromine (H-7): The two protons on the carbon directly attached to the bromine atom are significantly deshielded by the electronegative halogen. Their predicted chemical shift is around 3.45 ppm, consistent with typical values for protons in a bromoalkane environment. These protons are expected to appear as a triplet due to coupling with the neighboring methylene protons (H-8).

  • Allylic Methylene Protons (H-8 and H-3, H-6): The protons on the carbons adjacent to the double bond (allylic protons) are deshielded compared to standard aliphatic protons. The methylene group of the ethyl side chain (H-8) is predicted around 2.50 ppm as a triplet, coupling with the H-7 protons. The allylic protons on the cyclohexene ring (H-3 and H-6) are expected to resonate around 2.05 ppm as a multiplet due to coupling with the vinylic proton and the adjacent aliphatic protons.

  • Aliphatic Methylene Protons (H-4, H-5): The protons on the carbons further away from the double bond and the bromine atom (H-4 and H-5) are the most shielded, with a predicted chemical shift of about 1.60 ppm. They will appear as a complex multiplet due to coupling with the neighboring methylene protons.

The following diagram illustrates the proton environments in 1-(2-bromoethyl)cyclohex-1-ene.

molecule_structure cluster_mol mol 1-(2-bromoethyl)cyclohex-1-ene Structure C1 C1 C2 C2-H C1->C2 = C8 C8-H2 C1->C8 C3 C3-H2 C2->C3 C4 C4-H2 C3->C4 C5 C5-H2 C4->C5 C6 C6-H2 C5->C6 C6->C1 C7 C7-H2-Br C8->C7

Figure 2: Structure of 1-(2-bromoethyl)cyclohex-1-ene with protonated carbons labeled.

¹³C NMR Spectral Analysis of 1-(2-bromoethyl)cyclohex-1-ene

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For 1-(2-bromoethyl)cyclohex-1-ene, eight distinct signals are expected.

Table 2: Predicted ¹³C NMR Data for 1-(2-bromoethyl)cyclohex-1-ene

SignalPredicted Chemical Shift (δ, ppm)Assignment
C-1135.0Quaternary vinylic carbon
C-2125.0Vinylic carbon
C-734.0-CH₂-Br
C-838.0Allylic -CH₂-
C-628.0Allylic -CH₂-
C-325.0Allylic -CH₂-
C-523.0Aliphatic -CH₂-
C-422.0Aliphatic -CH₂-
Analysis of Chemical Shifts
  • Vinylic Carbons (C-1 and C-2): The two sp²-hybridized carbons of the double bond are the most deshielded, appearing in the 125-135 ppm region. The substituted carbon (C-1) is expected to be further downfield than the carbon bearing a proton (C-2).

  • Carbon Adjacent to Bromine (C-7): The carbon directly bonded to the electronegative bromine atom is expected to have a chemical shift around 34.0 ppm.

  • Allylic and Aliphatic Carbons: The remaining sp³-hybridized carbons appear in the upfield region of the spectrum. The allylic carbons (C-8, C-6, and C-3) are slightly deshielded compared to the purely aliphatic carbons (C-5 and C-4) due to their proximity to the double bond.

Comparison with Cyclohexene

The ¹H NMR spectrum of cyclohexene shows three main signals: a signal for the two vinylic protons at ~5.6-6.0 ppm, a signal for the four allylic protons at ~1.8-2.2 ppm, and a signal for the four aliphatic protons at ~1.2-1.6 ppm.[5] The ¹³C NMR spectrum of cyclohexene displays three signals corresponding to the vinylic, allylic, and aliphatic carbons.[6]

The introduction of the 2-bromoethyl substituent at the C-1 position of the cyclohexene ring breaks the symmetry of the molecule, leading to a more complex spectrum with a greater number of distinct signals for both protons and carbons. The key differences are:

  • Deshielding by the Substituent: The substituent introduces new signals for the ethyl group, with the methylene group attached to the bromine being significantly downfield in the ¹H spectrum.

  • Loss of Symmetry: The two vinylic protons are no longer equivalent, and the allylic and aliphatic protons on either side of the ring are also in different chemical environments.

  • Quaternary Carbon: The C-1 carbon becomes a quaternary carbon, which will typically show a weaker signal in the ¹³C NMR spectrum compared to the protonated carbons.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra of 1-(2-bromoethyl)cyclohex-1-ene provides a comprehensive understanding of its molecular structure. The chemical shifts, multiplicities, and integration values are all consistent with the expected electronic and steric effects of the vinyl bromide and alkyl functionalities. This guide serves as a valuable resource for researchers in the identification and characterization of this and structurally related compounds, demonstrating the power of NMR spectroscopy in modern chemical analysis. By comparing the predicted data with the known spectra of simpler analogues, a robust and confident structural assignment can be achieved, even in the absence of previously published experimental data.

References

  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of California, San Diego. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Ottawa. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(2-Bromoethyl)cyclohex-1-ene and Its Isomers

Introduction In the landscape of synthetic chemistry and drug development, the structural nuances of a molecule are paramount, dictating not only its biological activity but also its chemical reactivity. Isomers, molecul...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, the structural nuances of a molecule are paramount, dictating not only its biological activity but also its chemical reactivity. Isomers, molecules with identical formulas but different arrangements of atoms, can exhibit dramatically different chemical behaviors. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-bromoethyl)cyclohex-1-ene and its key structural isomers. We will explore how subtle shifts in the positions of the double bond and the bromine leaving group fundamentally alter reaction pathways, rates, and product distributions. This analysis is grounded in core mechanistic principles, including substitution (SN1, SN2), elimination (E1, E2), and the pivotal role of neighboring group participation (NGP).

The Central Compound: 1-(2-Bromoethyl)cyclohex-1-ene - A Case for Anchimeric Assistance

1-(2-Bromoethyl)cyclohex-1-ene is a primary alkyl halide. At first glance, its reactivity might be predicted to follow the standard pathways for such compounds: favoring SN2 reactions with strong nucleophiles and E2 reactions with strong, bulky bases. However, its true reactivity is dominated by the presence of the double bond in a homoallylic position (two carbons away from the leaving group).

This specific arrangement allows the π-electrons of the double bond to act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1][2] During solvolysis or other reactions that favor carbocation formation, the double bond can attack the electrophilic carbon as the bromide ion departs. This participation stabilizes the transition state, significantly accelerating the rate of reaction compared to a saturated analogue.[2] The process proceeds through a bridged, non-classical carbocation intermediate, which can then be attacked by an external nucleophile at multiple sites, often leading to rearranged products.[3]

Caption: Neighboring group participation in 1-(2-bromoethyl)cyclohex-1-ene.

Comparative Reactivity Analysis of Isomers

The unique reactivity of 1-(2-bromoethyl)cyclohex-1-ene is best understood by comparing it to its isomers, where structural changes negate or modify these electronic effects.

The Allylic Isomer: 1-(Bromomethyl)cyclohex-1-ene

This isomer is a primary but allylic halide, placing the leaving group on a carbon adjacent to the double bond. This seemingly small change dramatically increases reactivity.

  • SN1 Reactivity: Allylic halides readily undergo SN1 reactions because they form a resonance-stabilized allylic carbocation upon departure of the leaving group.[4][5] The positive charge is delocalized over two carbons, making this intermediate far more stable than the primary carbocation that would form from a non-allylic isomer.

  • SN2 Reactivity: SN2 reactions are also accelerated. The p-orbitals of the adjacent double bond overlap with the p-orbital-like transition state of the SN2 reaction, lowering its energy and increasing the reaction rate.[4]

Consequently, 1-(bromomethyl)cyclohex-1-ene is significantly more reactive than 1-(2-bromoethyl)cyclohex-1-ene in both unimolecular and bimolecular substitution reactions.

Caption: Resonance delocalization in the allylic carbocation.

The Vinylic Isomer: 1-Bromocyclohex-1-ene

In this isomer, the bromine is directly attached to an sp²-hybridized carbon of the double bond. This configuration renders it largely unreactive in standard nucleophilic substitution reactions.

  • Inertness to SN1/SN2: Vinylic halides do not typically undergo SN1 or SN2 reactions.[6][7] The C-Br bond has more s-character and is stronger than in an sp³-hybridized alkyl halide. Furthermore, the vinylic carbocation required for an SN1 pathway is highly unstable. For an SN2 reaction, the required backside attack is sterically hindered by the ring structure and electronically repulsed by the π-electron cloud.[8]

This isomer is, by a significant margin, the least reactive of the group in substitution chemistry.

The Saturated Analogue: (1-Bromoethyl)cyclohexane

Removing the double bond entirely provides a crucial baseline. This is a secondary alkyl halide.

  • SN1/E1 vs. SN2/E2: As a secondary halide, it can react via all four mechanisms.[9] In solvolysis (weakly nucleophilic/basic solvent), it will react via a competing SN1/E1 pathway, forming a secondary carbocation.[10] This is more stable than a primary carbocation but lacks the special stabilization seen in the allylic or NGP-assisted cases. With strong nucleophiles, it will undergo SN2, but slower than a primary halide due to greater steric hindrance. With a strong base, E2 elimination is highly favored.[11]

Its solvolysis rate is expected to be significantly slower than that of 1-(2-bromoethyl)cyclohex-1-ene (due to lack of NGP) and 1-(bromomethyl)cyclohex-1-ene (due to lack of resonance stabilization).

Quantitative Data Summary

While exact experimental rate constants depend heavily on specific reaction conditions, a qualitative and relative comparison can be established based on mechanistic principles.

IsomerHalide TypeDominant Mechanistic FeatureExpected Relative Solvolysis Rate (SN1)
1-(Bromomethyl)cyclohex-1-ene Primary, AllylicResonance-stabilized carbocationVery Fast
1-(2-Bromoethyl)cyclohex-1-ene Primary, HomoallylicNeighboring Group Participation (NGP)Fast
(1-Bromoethyl)cyclohexane Secondary, Saturated"Normal" secondary carbocationSlow
1-Bromocyclohex-1-ene VinylicUnstable vinylic carbocation, strong C-Br bondExtremely Slow / Inert

Experimental Protocols

To empirically validate these theoretical differences, the following experimental workflows can be employed.

Protocol 1: Comparative Solvolysis Rate by Potentiometric Titration

This experiment measures the rate of SN1/E1 reactions by quantifying the production of hydrobromic acid (HBr) over time.

Solvolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare equimolar solutions of each isomer in acetone D Initiate reaction by adding isomer solution to solvent at constant temp. A->D B Prepare reaction solvent (e.g., 80% Ethanol / 20% Water) B->D C Standardize NaOH titrant G Titrate quenched aliquot with standardized NaOH to determine [HBr] C->G E Withdraw aliquots at regular time intervals D->E F Quench aliquot in cold acetone E->F F->G H Plot ln([R-Br]₀ / [R-Br]t) vs. time G->H I Calculate first-order rate constant (k) from the slope H->I

Caption: Experimental workflow for kinetic analysis of solvolysis.

Methodology:

  • Preparation: Prepare 0.1 M stock solutions of each isomer in acetone. The reaction solvent will be 80% ethanol in water. Prepare and standardize a ~0.02 M NaOH solution.

  • Reaction: In a constant temperature bath (e.g., 50 °C), add 1 mL of an isomer stock solution to 50 mL of the pre-heated ethanol/water solvent to initiate the reaction. Start a timer immediately.

  • Sampling: At regular intervals (e.g., every 10 minutes for slower reactions, every 1 minute for faster ones), withdraw a 5 mL aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing 10 mL of cold acetone to stop the reaction. Add a few drops of a suitable indicator.

  • Titration: Titrate the quenched sample with the standardized NaOH solution to determine the amount of HBr produced.

  • Data Analysis: Calculate the concentration of the remaining alkyl bromide at each time point. A plot of ln([RX]₀/[RX]t) versus time will yield a straight line with a slope equal to the first-order rate constant, k.[12]

Protocol 2: Product Distribution Analysis in E2 Elimination

This experiment compares the products formed under E2 conditions, which are sensitive to stereoelectronic requirements.

Methodology:

  • Reaction Setup: In separate oven-dried flasks under an inert atmosphere (e.g., Nitrogen), dissolve each reactive isomer (excluding the vinylic one) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solutions to 0 °C and add 1.5 equivalents of a strong, bulky base such as potassium tert-butoxide (KOtBu).[13]

  • Reaction: Allow the reactions to stir at room temperature for a set period (e.g., 2 hours), monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup: Quench the reactions by carefully adding water. Extract the organic products with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent in vacuo.

  • Analysis: Analyze the resulting product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different alkene products formed. This will reveal regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity where applicable. For cyclohexyl systems, the anti-periplanar arrangement required for E2 is a critical factor influencing which products can form.[14]

Conclusion

The reactivity of bromoethyl-cyclohexene isomers is a compelling illustration of how structure dictates function at the molecular level. The analysis reveals a vast spectrum of chemical behavior, from the inertness of the vinylic isomer to the hyper-reactivity of the allylic isomer. The title compound, 1-(2-bromoethyl)cyclohex-1-ene, occupies a fascinating middle ground, its reactivity significantly enhanced by anchimeric assistance from its homoallylic double bond. For researchers in synthesis and drug development, a deep understanding of these isomeric effects is not merely academic; it is a fundamental prerequisite for the rational design of reaction pathways, the prediction of metabolic fate, and the successful creation of complex molecular architectures.

References

  • askIITians. (2021, June 29). Why venyl halides are less reactive than alkyl halides towards nucleo.
  • Brainly.in. (2020, August 3). compare the reactivity of vinyl halide and alkyl halide towards nucleophilic substitution reaction.
  • Weires, A. G., et al. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. Available at: [Link]

  • Organic Chemistry Tutor. (2019, November 2). Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction.
  • Pharmaguideline. (n.d.). E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
  • Wikipedia. (n.d.). Neighbouring group participation.
  • Grokipedia. (n.d.). Neighbouring group participation.
  • Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction.
  • Quora. (2018, October 3). Why are vinyl halides less reactive than alkyl halides?.
  • Chegg. (n.d.). What is the reaction of 1-bromo-2-methylcyclohex-1-ene and sodium ethoxide?.
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(Bromoethynyl)cyclohexene.
  • Chegg. (2021, October 11). Solved 2. When 1-(2-bromo-ethyl)-cyclohexane is treated with.
  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction.
  • Dalal Institute. (n.d.). The E2, E1 and E1CB Mechanisms.
  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
  • Dalal Institute. (n.d.). The Neighbouring Group Mechanisms.
  • Chemistry LibreTexts. (2023, January 22). SN1 Reaction.
  • The Umbrella Academy. (2025, October 28). E2 Elimination in Cyclohexane Systems. YouTube.
  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.
  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation.
  • OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. Organic Chemistry.
  • Spivey, A. C. (2020, February). CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP)
  • PubChem. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene.
  • Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes.
  • Chemistry LibreTexts. (2022, July 20). 14.3: Elimination by the E1 Mechanism.
  • Pearson+. (n.d.). The bromoalkanes shown below participate in SN1 reactions with.... Study Prep.
  • Organic Syntheses. (1987). 1,2-Dimethylenecyclohexane. Org. Synth. 1987, 65, 90.
  • Linfield University. (n.d.). 10. E2 Reaction: Formation of cyclohexene from bromocyclohexane.
  • jOeCHEM. (2019, February 9). E1--The Minor Product Following Solvolysis. YouTube.
  • Santa Cruz Biotechnology. (n.d.). 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene.
  • Chegg. (2024, December 3). Solved 2. (1-bromoethyl)cyclohexane undergoes the following.
  • PubChem. (n.d.). (1-Bromoethyl)cyclohexane.
  • Pearson+. (n.d.). When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha....
  • BenchChem. (2025). Application Notes and Protocols: Solvolysis of 1-Bromo-1-methylcyclohexane in Ethanol.
  • PubChem. (n.d.). 1-Bromocyclohex-1-ene.
  • PubChem. (n.d.). 1-Bromo-2-(2-methylprop-1-en-1-yl)cyclohex-1-ene.
  • PubChem. (n.d.). 1-(Bromomethyl)cyclohexene.
  • Homework Lib. (2025, April 30). [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. YouTube.

Sources

Validation

A Comparative Spectroscopic Guide to the Structural Validation of 1-(2-bromoethyl)cyclohex-1-ene Derivatives

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, partic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, certainty in the molecular architecture is paramount. This guide provides an in-depth technical comparison of standard spectroscopic techniques for the structural validation of 1-(2-bromoethyl)cyclohex-1-ene and its derivatives. By leveraging the complementary nature of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating system for structural elucidation, ensuring the integrity of downstream applications.

The Imperative of Orthogonal Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. Each method probes different aspects of a molecule's constitution, and it is the confluence of data from these orthogonal techniques that affords the highest degree of confidence in structural assignment. For a molecule such as 1-(2-bromoethyl)cyclohex-1-ene, with its specific arrangement of olefinic, aliphatic, and halogenated moieties, a multi-pronged spectroscopic approach is not just best practice—it is essential.

This guide will dissect the expected spectroscopic signatures of 1-(2-bromoethyl)cyclohex-1-ene, providing both predicted data and the underlying principles for their interpretation. We will also furnish detailed, field-proven protocols for sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a detailed map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration gives the relative number of protons responsible for the signal.

For 1-(2-bromoethyl)cyclohex-1-ene, we can predict the following key features in the ¹H NMR spectrum:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
Vinylic Proton (-C=CH-)5.5 - 6.0Triplet (t) or multiplet (m)Located on a double bond, this proton is deshielded and will be coupled to the adjacent allylic protons.
Brominated Methylene (-CH₂Br)3.4 - 3.6Triplet (t)The electronegative bromine atom strongly deshields these protons, shifting them downfield. They are coupled to the adjacent methylene group.
Allylic Methylene (-C=C-CH₂-)2.3 - 2.6Triplet (t)These protons are adjacent to the double bond, resulting in a moderate downfield shift. They are coupled to the brominated methylene group.
Allylic Ring Protons1.9 - 2.2Multiplet (m)The four protons on the carbons adjacent to the double bond in the cyclohexene ring are in a similar chemical environment.
Other Ring Protons1.5 - 1.8Multiplet (m)The remaining four protons on the cyclohexene ring are in a more shielded, aliphatic environment.

Predicted data generated using online NMR prediction tools.[1][2]

dot graph "" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label="Structural Elucidation Workflow"]; b [label="¹H NMR Analysis"]; c [label="¹³C NMR Analysis"]; d [label="FT-IR Analysis"]; e [label="Mass Spectrometry"]; f [label="Data Integration & Structure Confirmation"]; a -- {b c d e}; {b c d e} -- f; }

Caption: Workflow for Spectroscopic Validation.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment. Due to the low natural abundance of ¹³C, proton decoupling is typically employed, resulting in a spectrum where each unique carbon appears as a single peak.

The predicted ¹³C NMR spectrum of 1-(2-bromoethyl)cyclohex-1-ene would exhibit the following signals:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Vinylic Carbon (-C=CH-)120 - 140The sp² hybridized carbons of the double bond are significantly deshielded.
Vinylic Carbon (-C(CH₂)-=CH-)135 - 145The substituted vinylic carbon is typically further downfield.
Brominated Methylene (-CH₂Br)30 - 35The direct attachment of the electronegative bromine atom causes a significant downfield shift.
Allylic Methylene (-C=C-CH₂-)35 - 40The proximity to the double bond results in a moderate deshielding effect.
Allylic Ring Carbons25 - 35The sp³ carbons adjacent to the double bond in the ring.
Other Ring Carbons20 - 30The remaining sp³ carbons in the cyclohexene ring.

Predicted data generated using online NMR prediction tools.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For 1-(2-bromoethyl)cyclohex-1-ene, the key diagnostic peaks in the IR spectrum are:

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance
=C-H stretch (vinylic)3020 - 3100MediumConfirms the presence of a C-H bond on the double bond.[3]
C-H stretch (aliphatic)2850 - 2960StrongIndicates the presence of sp³ hybridized C-H bonds in the ethyl chain and the cyclohexene ring.[3]
C=C stretch (alkene)1640 - 1680Medium to WeakDiagnostic for the carbon-carbon double bond within the cyclohexene ring.[4]
C-Br stretch515 - 690Medium to StrongConfirms the presence of the bromoethyl group.[5]

The absence of strong absorptions in other regions, such as a broad peak around 3200-3600 cm⁻¹ (O-H stretch) or a strong peak around 1700 cm⁻¹ (C=O stretch), can be equally informative in confirming the purity of the sample.[6]

dot graph "" { layout=circo; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "¹H NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹³C NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FT-IR" [fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Structure" [shape=ellipse, fillcolor="#FFFFFF"];

}

Caption: Complementary Spectroscopic Data.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. For volatile and thermally stable compounds like 1-(2-bromoethyl)cyclohex-1-ene, Electron Ionization (EI) is a common technique.

Molecular Ion Peak

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For 1-(2-bromoethyl)cyclohex-1-ene (C₈H₁₃Br), the expected molecular ion will appear as a doublet due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The peaks will be at m/z 188 and 190.

Key Fragmentation Pathways

The fragmentation of the molecular ion provides clues to the molecule's structure. For 1-(2-bromoethyl)cyclohex-1-ene, two key fragmentation pathways are anticipated:

  • Loss of the Bromoethyl Side Chain: Cleavage of the bond between the cyclohexene ring and the ethyl group can result in a fragment corresponding to the cyclohexenyl cation.

  • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene derivatives is the retro-Diels-Alder reaction, where the ring cleaves to form a diene and a dienophile.[7] This can provide confirmatory evidence for the cyclohexene ring system.

Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation (for a liquid sample)
  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃).

  • Sample Preparation: In a clean, dry vial, dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of the deuterated solvent.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. Follow the instrument-specific software instructions for shimming, locking, and acquiring the ¹H and ¹³C NMR spectra.

ATR-FTIR Spectroscopy (for a liquid sample)
  • Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: For a volatile liquid, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used. For GC-MS, dilute the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. The number of proton and carbon environments observed in the NMR spectra must be consistent with the proposed structure. The functional groups identified by FT-IR must be present in the NMR and MS data. The molecular weight from the MS must correspond to the molecular formula, which in turn must be consistent with the NMR and IR data. Any inconsistencies in the data from these different techniques would immediately signal a potential issue with the proposed structure, prompting further investigation.

By systematically applying and cross-correlating the data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can achieve a high level of confidence in the structural validation of 1-(2-bromoethyl)cyclohex-1-ene derivatives, ensuring the reliability and reproducibility of their scientific findings.

References

  • Smith, B. C. (2016). The C=C bond in infrared spectroscopy: A tale of six isomers. Spectroscopy, 31(1), 28-33.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • NMRDB.org. (n.d.). Predict ¹H and ¹³C NMR spectra. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of mass spectra. University Science Books.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in organic chemistry. Macmillan.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry. McGraw-Hill.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Fareedian Chemistry. (2020, April 18). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

  • Bak, B., Smith, B. C., & Andersen, P. (2023).
  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. Retrieved from [Link]

  • The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]

  • PubMed. (2015, December 17). Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene Following Photoexcitation at 193 Nm: A Velocity-Map Imaging Study. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure 3 from Gas-Phase Retro-Diels-Alder Reactions of Cyclohexene, 1-Methylcyclohexene, and 4-Methylcyclohexene following Photoexcitation at 193 nm: A Velocity-Map Imaging Study. Retrieved from [Link]

  • Coblentz Society. (n.d.). Infrared absorption spectra of cyclo-hydrocarbons. Retrieved from [Link]

  • Simon Fraser University Library. (n.d.). Spectral Database for Organic Compounds SDBS OPEN ACCESS. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • KARANS CHEMWORLD. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • chemmunicate !. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • De La Rochere, P. (n.d.).
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Introducing the Cyclohexylethyl Moiety: A Comparative Analysis of Alternatives to 1-(2-bromoethyl)cyclohex-1-ene

Introduction: The Significance of the Cyclohexylethyl Group in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclohexylethyl Group in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. The cyclohexyl group, in particular, is a highly valued component in both natural and synthetic bioactive molecules.[1][2] It can serve as a bioisostere for bulky t-butyl or phenyl groups, offering a three-dimensional scaffold that can enhance binding affinity to target proteins by providing more contact points.[1][2] When extended by an ethyl linker, the resulting cyclohexylethyl group provides a flexible yet conformationally biased side chain that is frequently employed to probe and occupy hydrophobic pockets in protein active sites.

Traditionally, reagents like 1-(2-bromoethyl)cyclohex-1-ene have been utilized to introduce this functionality. However, the presence of the vinyl bromide presents challenges, including potential for side reactions and limitations in substrate scope. This guide provides an in-depth comparison of several robust and versatile alternatives for the introduction of a saturated cyclohexylethyl group, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide the selection of the optimal synthetic strategy.

Alternative 1: Reductive Amination of Cyclohexyl Ketones and Aldehydes

Reductive amination is a powerful and widely used one-pot method for forming C-N bonds, making it a premier choice for synthesizing 2-cyclohexylethylamines from corresponding carbonyl compounds.[3][4] This reaction proceeds via the in-situ formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then immediately reduced by a selective hydride agent present in the reaction mixture.[3]

Causality Behind Experimental Choices (The "Why")

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not readily reduce the starting carbonyl group but potent enough to efficiently reduce the intermediate iminium ion.[5][6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the most common choices.[5][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and does not require acidic conditions, which can be beneficial for sensitive substrates.[5] The reaction is typically run under neutral or slightly acidic conditions to facilitate imine formation without passivating the amine nucleophile.[4]

Reaction Mechanism: Reductive Amination

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. This electrophilic intermediate is then readily reduced by the hydride reagent.

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Cyclohexylacetone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + NH3 Amine Ammonia (NH3) Iminium Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalyzed) Product 2-Cyclohexylethylamine Iminium->Product Hydride Attack Hydride NaBH(OAc)3

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol: Synthesis of 2-Cyclohexylethylamine

This protocol is adapted from general procedures for reductive amination.[7][8]

  • Reaction Setup: To a solution of cyclohexylacetone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol, add ammonium acetate (5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Alternative 2: Grignard Reaction with Epoxides

The Grignard reaction offers a classic and effective method for C-C bond formation. To introduce a cyclohexylethyl group, the reaction of a cyclohexylmagnesium halide with ethylene oxide provides a direct two-carbon extension, yielding 2-cyclohexylethanol after an acidic workup.[1][9] This alcohol can then be converted to the desired functional group (e.g., amine, halide).

Causality Behind Experimental Choices (The "Why")

The key to this synthesis is the nucleophilic ring-opening of the strained epoxide ring by the Grignard reagent.[9] Ethylene oxide is used to add a -CH₂CH₂OH unit.[1][10] The reaction must be performed under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols.[9] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice as they are aprotic and help to solvate and stabilize the Grignard reagent.[9]

Reaction Mechanism: Grignard Reaction with Ethylene Oxide

The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide, leading to the opening of the three-membered ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Acidic Workup Grignard Cyclohexylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Ring Opening Epoxide Ethylene Oxide Product 2-Cyclohexylethanol Alkoxide->Product Protonation Acid H3O+

Caption: Grignard reaction with ethylene oxide.

Detailed Experimental Protocol: Synthesis of 2-Cyclohexylethanol

This protocol is based on established procedures for Grignard reactions with epoxides.[11][12]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromocyclohexane solution at a rate that maintains a gentle reflux.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard solution in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of ethylene oxide in anhydrous ether. Caution: Ethylene oxide is a toxic and flammable gas.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC or GC-MS by quenching a small aliquot).

  • Work-up: Carefully pour the reaction mixture over crushed ice and then add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to dissolve the magnesium salts.

  • Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting 2-cyclohexylethanol can be purified by vacuum distillation.

Alternative 3: Alkylation via Activated Alcohols (Tosylates)

This two-step approach involves first converting the readily accessible 2-cyclohexylethanol into a derivative with a good leaving group, such as a tosylate, followed by nucleophilic substitution. The Gabriel synthesis is a classic and effective method for converting this tosylate into a primary amine, avoiding the over-alkylation issues often seen with direct amination of halides.[2][13]

Causality Behind Experimental Choices (The "Why")

The hydroxyl group of an alcohol is a poor leaving group. Converting it to a tosylate (-OTs) transforms it into an excellent leaving group, readily displaced by a wide range of nucleophiles.[2] The Gabriel synthesis employs potassium phthalimide as an ammonia surrogate.[14] The phthalimide anion is an excellent nucleophile for the Sₙ2 reaction with the tosylate, and the resulting N-alkylphthalimide is not nucleophilic, thus preventing over-alkylation.[13] The final amine is then liberated by hydrazinolysis.[2]

Reaction Mechanisms: Tosylation and Gabriel Synthesis

G cluster_0 Step 1: Tosylation of 2-Cyclohexylethanol cluster_1 Step 2: Gabriel Synthesis Alcohol 2-Cyclohexylethanol Tosylate 2-Cyclohexylethyl Tosylate Alcohol->Tosylate Nucleophilic Attack on Sulfur TsCl Tosyl Chloride (TsCl) Pyridine N-Alkylphthalimide N-(2-Cyclohexylethyl)phthalimide Tosylate->N-Alkylphthalimide + Phthalimide (SN2) Phthalimide Potassium Phthalimide Product 2-Cyclohexylethylamine N-Alkylphthalimide->Product + Hydrazine (Liberation) Hydrazine Hydrazine (N2H4)

Caption: Tosylation followed by Gabriel synthesis.

Detailed Experimental Protocols

Part A: Synthesis of 2-Cyclohexylethyl Tosylate

  • Reaction Setup: Dissolve 2-cyclohexylethanol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C in an ice bath.

  • Tosylation: Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature if necessary. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and separate the layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by recrystallization or column chromatography.

Part B: Gabriel Synthesis of 2-Cyclohexylethylamine

  • Alkylation: Dissolve 2-cyclohexylethyl tosylate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).[15]

  • Heating: Heat the mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC).

  • Hydrazinolysis: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.5 eq).[2]

  • Product Liberation: Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.

  • Work-up and Purification: After cooling, acidify the mixture with dilute HCl and filter to remove the precipitate. Extract the filtrate with ether to remove any non-basic impurities. Basify the aqueous layer with NaOH and extract the desired amine product with ether or dichloromethane. Dry the organic extracts and remove the solvent to obtain the product.

Alternative 4: Catalytic Hydrogenation of Aromatic Precursors

For certain applications, a viable route is to start with a commercially available phenylethyl derivative and catalytically hydrogenate the aromatic ring to a cyclohexane ring. For example, 2-phenylethanol can be converted to 2-cyclohexylethanol.[16][17] This method is particularly attractive for its high atom economy.

Causality Behind Experimental Choices (The "Why")

The key to this transformation is the choice of a suitable hydrogenation catalyst and reaction conditions that favor saturation of the aromatic ring without causing hydrogenolysis of the alcohol group.[18] Rhodium- and Ruthenium-based catalysts, often supported on carbon (Rh/C, Ru/C), are highly effective for this purpose.[18] The reaction is typically carried out under a pressurized atmosphere of hydrogen gas.

Reaction Mechanism: Aromatic Ring Hydrogenation

The substrate adsorbs onto the surface of the heterogeneous catalyst, where it reacts with activated hydrogen atoms, leading to the stepwise reduction of the aromatic ring.

G Start 2-Phenylethanol Product 2-Cyclohexylethanol Start->Product Aromatic Ring Saturation Catalyst H2, Rh/C Catalyst Pressure, Heat

Caption: Catalytic hydrogenation of 2-phenylethanol.

Detailed Experimental Protocol: Synthesis of 2-Cyclohexylethanol

This protocol is based on general procedures for aromatic hydrogenation.[18]

  • Reactor Setup: In a high-pressure hydrogenation vessel, place a solution of 2-phenylethanol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Rh/C, 5-10 wt%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting 2-cyclohexylethanol can be purified by distillation.

Comparative Analysis of Synthetic Alternatives

The choice of synthetic route depends on several factors including the availability of starting materials, required scale, functional group tolerance, and cost. The following table provides a comparative overview of the discussed methods.

Method Typical Starting Material(s) Key Reagents Number of Steps Typical Yield Key Advantages Key Disadvantages
Reductive Amination Cyclohexylacetone, CyclohexylacetaldehydeAmine source (e.g., NH₄OAc), NaBH(OAc)₃1 (one-pot)Good to ExcellentHigh atom economy, operational simplicity, broad substrate scope.[3][7]Requires carbonyl precursor; potential for side reactions.
Grignard Reaction Bromocyclohexane, Ethylene OxideMg, Ethylene Oxide, Acid2GoodRobust C-C bond formation, readily available starting materials.[1][9]Requires strictly anhydrous conditions; ethylene oxide is hazardous.[9][11]
Alkylation via Tosylate 2-CyclohexylethanolTsCl, Pyridine, K-Phthalimide, N₂H₄3GoodAvoids over-alkylation, clean conversion to primary amine.[2][13]Multi-step process, tosylation can be challenging on some substrates.
Catalytic Hydrogenation 2-PhenylethanolH₂, Rh/C or Ru/C1ExcellentHigh atom economy, clean reaction.[16]Requires specialized high-pressure equipment; catalyst cost.[18]

Conclusion and Expert Recommendation

Each of these methods provides a viable and often superior alternative to using 1-(2-bromoethyl)cyclohex-1-ene for the introduction of a cyclohexylethyl group.

  • For the rapid synthesis of 2-cyclohexylethylamine derivatives in a discovery setting, Reductive Amination is often the most efficient and versatile choice, especially if the corresponding ketone or aldehyde is commercially available or easily accessible.

  • The Grignard Reaction is a classic and reliable method for creating the carbon skeleton, particularly for producing the precursor alcohol, 2-cyclohexylethanol, on a larger scale.

  • Alkylation via a Tosylate intermediate coupled with the Gabriel Synthesis offers excellent control for the specific synthesis of primary amines, effectively preventing the common problem of over-alkylation.

  • Catalytic Hydrogenation is an elegant and highly atom-economical approach if a suitable aromatic precursor is available and the necessary high-pressure equipment is accessible, making it attractive for process chemistry and large-scale synthesis.

Ultimately, the selection of the optimal synthetic route will be guided by the specific target molecule, the scale of the synthesis, and the resources available in the laboratory. This guide provides the foundational knowledge and practical protocols to make an informed decision for your research and development needs.

References

  • What is the reaction of a Grignard reagent with ethylene oxide followed by dilute acid? (2024). Available at: [Link]

  • Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Li, W., et al. (2020). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 11(30), 7876–7881. Available at: [Link]

  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. Available at: [Link]

  • Gabriel Synthesis. (2023). In Chemistry LibreTexts. Available at: [Link]

  • Gabriel Synthesis. (n.d.). In Name-Reaction.com. Available at: [Link]

  • Agett, A. H. (1940). The reaction of ethylene oxide with various Grignard reagents. Michigan State College of Agriculture and Applied Science, Department of Chemistry.
  • 1d. 2-cyclohexylethanol is synthesized from bromocyclohexane by. (2016). In Chegg. Available at: [Link]

  • The Gabriel Synthesis. (2023). In Master Organic Chemistry. Available at: [Link]

  • The reaction of grignard reagent with ethylene oxide followed by dilute acid. (2024). In Filo. Available at: [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). ACS Catalysis, 10(15), 8455–8466. Available at: [Link]

  • Myers, A. (n.d.).
  • Reductive Amination - Common Conditions. (n.d.). In Organic Chemistry Data. Available at: [Link]

  • Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols. (2025). In Benchchem.
  • Some Scale-up Considerations. (n.d.). In CatSci. Available at: [Link]

  • Direct synthesis of 2-phenylethanol by hydrogenation of methyl phenylacetate using homogeneous ruthenium-phosphine catalysis under low hydrogen pressure. (2025).
  • Cyclohexylcarbinol. (n.d.). In Organic Syntheses. Available at: [Link]

  • Ethylene oxide when treated with Grignard reagent yields. (n.d.). In Vedantu. Available at: [Link]

  • Preparation method of vinyl cyclohexane. (2021).
  • 1-Octanol. (n.d.). In Organic Syntheses. Available at: [Link]

  • Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stereoselectivity. (n.d.). In Taylor & Francis.
  • Ethylene oxide when treated with Grignard reagent yields. (n.d.). In Allen.
  • Reductive Amination. (n.d.). In Organic Chemistry Tutor. Available at: [Link]

  • Cuypers, T., et al. (2020). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry, 22(6), 1884-1893. Available at: [Link]

  • An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). (2024). In ChemRxiv.
  • Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amin
  • Propose a synthesis for the conversion of vinylcyclohexane to 1-cyclohexylethanol. (n.d.). In Pearson+.
  • Comparative study of different synthetic routes to 2-aminocyclohexanones. (2025). In Benchchem.
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (2021). Reaction Chemistry & Engineering, 6(11), 2051-2057.
  • Recent Advances in Synthetic Routes to Azacycles. (2022). Molecules, 27(3), 935.
  • Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study. (2020). Organic & Biomolecular Chemistry, 18(30), 5851-5859.
  • Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. (2021). In ChemRxiv.
  • Hydroboration, a brief historical review through mechanistic views, part I: alkyl- and aryl-substituted olefins, as addition-substrates. (2020). Revista Boliviana de Química, 37(1), 46-63.
  • Synthetic Routes. (2023). In Save My Exams.
  • 3-cyclohexyl-2-bromopropene. (n.d.). In Organic Syntheses. Available at: [Link]

  • Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. (2021).
  • Draw the products, including their configurations, obtained from the reaction of 1-ethylcyclohexene with the following reagents. (n.d.). In Pearson.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2011). Beilstein Journal of Organic Chemistry, 7, 11-40.
  • The reaction scheme for the reductive amination of cyclohexanone with... (n.d.).
  • Stereoselectivity of NGP in cyclohexane derivatives. (2025). In Chemistry Stack Exchange.
  • A Comparative Guide to the Catalytic Hydrogenation of 2-Hexyn-1-ol and 6-phenyl-2. (2025). In Benchchem.
  • Application Notes and Protocols for the Catalytic Hydrogenation of o-Cresol to 2-Methylcyclohexanol. (2025). In Benchchem.

Sources

Validation

Unraveling the Reaction Maze: A Computational Chemist's Guide to the Mechanisms of 1-(2-bromoethyl)cyclohex-1-ene

In the intricate world of organic chemistry, predicting the outcome of a reaction is a perpetual challenge. The solvolysis of 1-(2-bromoethyl)cyclohex-1-ene presents a fascinating case study, a seemingly simple molecule...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic chemistry, predicting the outcome of a reaction is a perpetual challenge. The solvolysis of 1-(2-bromoethyl)cyclohex-1-ene presents a fascinating case study, a seemingly simple molecule poised at a crossroads of competing reaction pathways. Will it proceed through a straightforward substitution or elimination? Or will the proximate double bond intervene, orchestrating a more complex molecular dance through neighboring group participation? This guide delves into the computational analysis of these reaction mechanisms, offering a comparative framework for researchers, scientists, and drug development professionals to dissect and predict the behavior of this and similar reactive intermediates. We will explore how modern computational chemistry provides a powerful lens to visualize transition states, quantify energetic barriers, and ultimately, illuminate the most probable mechanistic journey.

The Mechanistic Dichotomy: Direct Displacement vs. Neighboring Group Participation

At first glance, the solvolysis of 1-(2-bromoethyl)cyclohex-1-ene in a protic solvent might be expected to follow classical S_N1/E1 pathways. This would involve the initial, rate-determining departure of the bromide leaving group to form a primary carbocation, which would then be attacked by a solvent molecule (S_N1) or lose a proton from an adjacent carbon (E1).

However, the presence of the cyclohexene π-system in close proximity to the developing positive charge introduces the intriguing possibility of neighboring group participation (NGP) , also known as anchimeric assistance.[1][2] In this scenario, the π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the leaving group as it departs. This participation leads to the formation of a bridged, non-classical carbocation intermediate, often referred to as a phenonium ion in the case of aromatic ring participation.[1][3] Such participation can significantly accelerate the rate of reaction compared to a similar substrate lacking the participating group.[2][4]

The central question, therefore, is to what extent does this π-participation influence the reaction of 1-(2-bromoethyl)cyclohex-1-ene? And what are the energetic consequences of this participation compared to the direct formation of a primary carbocation? To answer these questions, we turn to the predictive power of computational chemistry.

The Computational Chemist's Toolkit: A Comparative Overview of Methodologies

To rigorously compare the potential reaction pathways, a variety of computational methods can be employed. The choice of methodology is a critical decision, balancing computational cost with the desired accuracy.

Method Description Strengths Weaknesses
Density Functional Theory (DFT) A quantum mechanical method that approximates the electron density of a molecule to calculate its energy and other properties.Good balance of accuracy and computational cost, making it suitable for studying complex reaction mechanisms.The accuracy is dependent on the choice of the exchange-correlation functional.
Ab Initio Methods (e.g., MP2, CCSD(T)) "From the beginning" methods that solve the Schrödinger equation without empirical parameters.High accuracy, considered the "gold standard" for certain calculations.Computationally very expensive, often limited to smaller systems or single-point energy calculations on DFT-optimized geometries.
Semi-empirical Methods (e.g., AM1, PM7) Approximate quantum mechanical methods that use parameters derived from experimental data.Very fast, suitable for high-throughput screening of reaction pathways.Lower accuracy compared to DFT and ab initio methods.

For a detailed mechanistic investigation of 1-(2-bromoethyl)cyclohex-1-ene, Density Functional Theory (DFT) emerges as the most practical and reliable choice. Functionals such as B3LYP or M06-2X, paired with a reasonably sized basis set like 6-31G(d) or larger, typically provide a robust description of the geometries and energies of the stationary points along the reaction coordinate. To account for the influence of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) are commonly employed.

Mapping the Reaction Landscape: A Step-by-Step Computational Workflow

A systematic computational analysis to compare the reaction mechanisms of 1-(2-bromoethyl)cyclohex-1-ene would involve the following key steps:

computational_workflow cluster_setup 1. Initial Setup cluster_pathways 2. Pathway Exploration cluster_intermediates 3. Intermediate Characterization cluster_products 4. Product Analysis cluster_analysis 5. Energetic Analysis reactant Reactant Geometry (1-(2-bromoethyl)cyclohex-1-ene) sn1_ts Locate S_N1/E1 Transition State reactant->sn1_ts Direct Dissociation ngp_ts Locate NGP Transition State reactant->ngp_ts π-Participation primary_cation Optimize Primary Carbocation sn1_ts->primary_cation pes Construct Potential Energy Surface sn1_ts->pes bridged_cation Optimize Bridged Carbocation ngp_ts->bridged_cation ngp_ts->pes products Optimize Product Geometries (Substitution & Elimination) primary_cation->products primary_cation->pes bridged_cation->products bridged_cation->pes products->pes kinetics Calculate Activation Energies & Reaction Enthalpies pes->kinetics

Caption: A generalized workflow for the computational analysis of competing reaction mechanisms.

Detailed Protocol:

  • Geometry Optimization: The initial step involves optimizing the geometry of the reactant, 1-(2-bromoethyl)cyclohex-1-ene, as well as all potential intermediates, transition states, and products. This is typically performed using a DFT method with a suitable basis set.

  • Transition State Searching: This is a crucial and often challenging step. For the direct S_N1/E1 pathway, the transition state will resemble the dissociation of the C-Br bond. For the NGP pathway, the transition state will feature a partial bond between the double bond and the carbon bearing the bromine. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate these saddle points on the potential energy surface.

  • Frequency Calculations: Once stationary points (minima and transition states) are located, frequency calculations are performed. A true minimum will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the intended reactant and product (or intermediate), an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both directions.

  • Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as a larger basis set or a higher level of theory like MP2 or CCSD(T).

Comparative Analysis of Reaction Pathways

The primary output of these calculations is a set of energies for all the stationary points on the potential energy surface. This allows for a direct comparison of the competing reaction pathways.

Table 1: Hypothetical Comparative Energy Profile (in kcal/mol)

Species Pathway 1: Direct S_N1/E1 Pathway 2: NGP-Assisted
Reactant 0.00.0
Transition State 1 (TS1) ΔE_a1-
Intermediate 1 (Primary Carbocation) ΔE_int1-
Transition State 2 (TS2) -ΔE_a2
Intermediate 2 (Bridged Carbocation) -ΔE_int2
Products (Substitution/Elimination) ΔE_prodΔE_prod

Key Insights from the Energy Profile:

  • Activation Energy (ΔE_a): The height of the energy barrier from the reactant to the transition state determines the reaction rate. A lower activation energy indicates a faster reaction. By comparing ΔE_a1 and ΔE_a2, we can predict which pathway is kinetically favored. It is anticipated that the NGP-assisted pathway will have a lower activation energy due to the stabilization of the transition state by the participating π-system.

  • Intermediate Stability (ΔE_int): The relative energies of the primary carbocation and the bridged carbocation will reveal their relative stabilities. The bridged carbocation is expected to be significantly more stable than the highly unstable primary carbocation.

  • Product Distribution: While the initial ionization step is often rate-determining, the subsequent reactions of the carbocation intermediate will determine the final product distribution. Computational analysis can also be used to explore the barriers for nucleophilic attack by the solvent versus proton abstraction, providing insights into the S_N1 versus E1 product ratio.

Visualizing the Molecular Dance: Transition State Geometries

A key advantage of computational analysis is the ability to visualize the three-dimensional structures of fleeting transition states.

reaction_pathways cluster_sn1 Direct S_N1/E1 Pathway cluster_ngp NGP-Assisted Pathway Reactant1 Reactant TS1 Transition State 1 (C-Br bond breaking) Reactant1->TS1 Intermediate1 Primary Carbocation TS1->Intermediate1 Products1 Products Intermediate1->Products1 Reactant2 Reactant TS2 Transition State 2 (π-participation) Reactant2->TS2 Intermediate2 Bridged Carbocation TS2->Intermediate2 Products2 Products Intermediate2->Products2

Caption: A schematic comparison of the direct S_N1/E1 and NGP-assisted reaction pathways.

In the transition state for the direct S_N1 pathway, we would expect to see a significant elongation of the C-Br bond, with little geometric change in the cyclohexene ring. In contrast, the NGP transition state would show the C-Br bond beginning to break while the π-system of the double bond distorts as it begins to form a new bond to the electrophilic carbon. The visualization of these structures provides invaluable qualitative insight into the reaction mechanism.

Beyond the Initial Step: Potential for Rearrangements

The formation of a carbocation, whether primary or bridged, opens the door to further rearrangements. For instance, the initially formed bridged carbocation could potentially undergo hydride or alkyl shifts to form more stable carbocationic intermediates before reacting with the solvent. Computational studies can be extended to explore the energy barriers for these subsequent rearrangement steps, providing a more complete picture of the potential product landscape. Such rearrangements are a common feature in carbocation chemistry and have been studied computationally in various cyclic systems.[5][6][7]

Conclusion: A Powerful Synergy of Theory and Experiment

Computational analysis provides an indispensable tool for dissecting the complex reaction mechanisms of molecules like 1-(2-bromoethyl)cyclohex-1-ene. By quantitatively comparing the energetic profiles of competing pathways, we can move beyond qualitative predictions and gain a deeper, more nuanced understanding of the factors that govern chemical reactivity. The insights gleaned from these computational studies, when coupled with experimental validation, create a powerful synergy that can accelerate the pace of discovery in chemical research and drug development. While this guide has focused on a specific molecule, the principles and methodologies outlined here are broadly applicable to a wide range of reactive systems where subtle structural features can have a profound impact on the reaction outcome.

References

  • Baird, M. S., & Fahy, J. (1979). The solvolysis of 1-(2-bromoethyl)cyclohexene and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (4), 573-576.
  • Bogle, X. S., & Singleton, D. A. (2012). Revisiting a classic carbocation – DFT, coupled-cluster, and ab initio molecular dynamics computations on barbaralyl cation formation and rearrangements. Chemical Science, 3(9), 2732-2737. [Link]

  • Dewar, M. J. S., & Ford, G. P. (1979). Ground states of molecules. 55. MINDO/3 study of the solvolysis of 2-norbornyl derivatives. Journal of the American Chemical Society, 101(19), 5558-5567.
  • Groves, J. T. (2010). Neighboring Group Participation. In Organic Chemistry (4th ed., pp. 345-350). W. W. Norton & Company.
  • Harris, J. M. (1974). Solvolysis of Alkyl Tosylates. Progress in Physical Organic Chemistry, 11, 89-173.
  • Hart, H., & Sandri, J. M. (1959). The Solvolysis of 2-(Δ3-Cyclohexenyl)ethyl p-Bromobenzenesulfonate. Evidence for π-Participation. Journal of the American Chemical Society, 81(2), 320-325.
  • Hrovat, D. A., & Borden, W. T. (2005). A CASSCF and CASPT2 study of the Cope rearrangement of 1,5-hexadiene and the degenerate Cope rearrangements of barbaralane and bullvalene. Journal of the American Chemical Society, 127(49), 17391-17400.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Olson, L. P., & Shchepin, R. V. (2017). Computational elucidation of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 15(41), 8720-8733. [Link]

  • Streitwieser, A. (1956).
  • Winstein, S., & Adams, R. (1948). Neighboring Carbon and Hydrogen. IX. Neighboring Group Participation in Solvolytic Reactions. Journal of the American Chemical Society, 70(3), 838-849.
  • Wikipedia contributors. (2023, December 12). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Substitution Reactions of 1-(2-bromoethyl)cyclohex-1-ene

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is paramount for predicting molecular behavior, optimizing synthetic pathways, and designing novel therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction kinetics is paramount for predicting molecular behavior, optimizing synthetic pathways, and designing novel therapeutics. This guide provides an in-depth comparative analysis of the substitution reactions of 1-(2-bromoethyl)cyclohex-1-ene, a substrate uniquely positioned to exhibit fascinating kinetic behavior due to the intramolecular influence of its cyclohexene moiety.

While specific kinetic data for 1-(2-bromoethyl)cyclohex-1-ene is not extensively documented in publicly available literature, this guide will leverage established principles of physical organic chemistry to build a predictive comparison. We will explore the expected kinetic profile of this homoallylic system against a well-characterized saturated analogue, 1-(2-bromoethyl)cyclohexane. This comparative framework will illuminate the pivotal role of neighboring group participation in accelerating reaction rates and influencing product distribution.

The Decisive Role of the Double Bond: A Mechanistic Overview

Substitution reactions of alkyl halides are fundamentally a contest between several mechanistic pathways: unimolecular (SN1), bimolecular (SN2), and their competing elimination pathways (E1 and E2). The structure of the substrate is a primary determinant of the operative mechanism.[1]

For a primary alkyl bromide like 1-(2-bromoethyl)cyclohex-1-ene, an SN2 pathway would typically be anticipated under conditions with a strong, unhindered nucleophile.[2] However, the proximate π-bond of the cyclohexene ring introduces a critical mechanistic alternative: neighboring group participation (NGP) .[3]

Neighboring Group Participation by the Cyclohexene π-Bond

The π-electrons of the double bond can act as an internal nucleophile, displacing the bromide leaving group in an intramolecular SN2-like fashion.[4] This participation leads to the formation of a bridged, non-classical carbocation intermediate (a phenonium-like ion).[5] This anchimeric assistance significantly accelerates the rate of ionization compared to a similar substrate lacking the participating group.[3] The subsequent attack by an external nucleophile on this bridged intermediate leads to the final product, often with retention of stereochemistry due to a double inversion process.[6]

NGP_Mechanism cluster_0 Neighboring Group Participation Pathway Reactant 1-(2-bromoethyl)cyclohex-1-ene TransitionState Transition State Reactant->TransitionState -Br- (rate-determining) Intermediate Bridged Carbocation (Non-classical) TransitionState->Intermediate Anchimeric Assistance Product Substitution Product Intermediate->Product Nucleophile Nu: Nucleophile->Intermediate Nucleophilic Attack LeavingGroup Br-

Caption: Mechanism of neighboring group participation.

This NGP pathway competes with the standard SN1 and SN2 mechanisms. In solvolysis reactions (using the solvent as the nucleophile), where a carbocation intermediate is favored, this anchimeric assistance can lead to a dramatic rate enhancement.

Predictive Kinetic Comparison: An Unsaturated vs. Saturated System

To quantify the impact of the cyclohexene double bond, we will compare the expected kinetic behavior of 1-(2-bromoethyl)cyclohex-1-ene with its saturated counterpart, (2-bromoethyl)cyclohexane.

SubstratePredicted Dominant Mechanism (Solvolysis)Expected Relative Rate (k_rel)Rationale
1-(2-bromoethyl)cyclohex-1-ene SN1 with NGP>1The π-bond of the cyclohexene ring is expected to provide anchimeric assistance, stabilizing the transition state and accelerating the rate-determining step of ionization.[4] This leads to a significantly faster reaction compared to its saturated analog.
(2-bromoethyl)cyclohexane SN2 / SN11As a primary alkyl halide, it will likely undergo a slower SN2 reaction with a good nucleophile or a slow SN1 reaction under solvolysis conditions due to the instability of the primary carbocation.[1]

Experimental Design for Kinetic Analysis

To validate these predictions, a robust experimental protocol is required. The following outlines a method for determining the first-order rate constant for the solvolysis of 1-(2-bromoethyl)cyclohex-1-ene.

Protocol 1: Kinetic Analysis of Solvolysis by Titration

This method monitors the production of hydrobromic acid (HBr) over time.

Materials:

  • 1-(2-bromoethyl)cyclohex-1-ene

  • Ethanol (absolute)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Acetone

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, Erlenmeyer flasks

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 1-(2-bromoethyl)cyclohex-1-ene in acetone (e.g., 0.1 M).

    • Prepare the reaction solvent (e.g., 80:20 ethanol:water) in a volumetric flask.

    • Fill a burette with the standardized NaOH solution.

  • Reaction Setup:

    • Place a known volume of the reaction solvent into several Erlenmeyer flasks.

    • Add a few drops of bromothymol blue indicator to each flask.

    • Equilibrate the flasks in the constant temperature water bath.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a small, known volume of the 1-(2-bromoethyl)cyclohex-1-ene stock solution to the first flask, starting a timer simultaneously.

    • At regular time intervals, remove a flask from the water bath and immediately titrate the generated HBr with the standardized NaOH solution to the blue endpoint of the indicator.

    • Repeat this process for all flasks at different time points until the reaction is complete (i.e., the amount of HBr produced no longer increases).

  • Data Analysis:

    • Calculate the concentration of HBr at each time point.

    • Since the reaction is expected to follow first-order kinetics, a plot of ln([Substrate]₀ - [HBr]t) versus time should yield a straight line.

    • The rate constant (k) is the negative of the slope of this line.

Experimental_Workflow cluster_workflow Kinetic Study Workflow A Reagent Preparation (Substrate, Solvent, Titrant) B Reaction Setup (Constant Temperature Bath) A->B C Reaction Initiation (Start Timer) B->C D Aliquot Sampling at Time Intervals C->D E Titration of HBr (with standardized NaOH) D->E Quench & Analyze F Data Collection ([HBr] vs. Time) E->F G Kinetic Analysis (Plot ln(a-x) vs. t) F->G H Determine Rate Constant (k) G->H Slope = -k

Caption: A generalized workflow for the kinetic analysis.

Conclusion and Future Directions

The kinetic analysis of 1-(2-bromoethyl)cyclohex-1-ene offers a compelling case study into the principles of neighboring group participation. While direct experimental data is sparse, theoretical principles strongly predict a significant rate enhancement in its substitution reactions compared to its saturated analog, (2-bromoethyl)cyclohexane. This is attributed to the anchimeric assistance provided by the cyclohexene π-bond, leading to a stabilized, bridged carbocation intermediate.

For researchers in drug development and synthetic chemistry, understanding these kinetic nuances is crucial. The enhanced reactivity of such homoallylic systems can be exploited for efficient synthesis, but it also highlights potential pathways for in vivo metabolism or degradation. The provided experimental protocol offers a clear and robust framework for quantifying the reactivity of 1-(2-bromoethyl)cyclohex-1-ene and similar compounds, thereby enabling more precise control over reaction outcomes and a deeper understanding of their chemical behavior. Further studies could explore the effect of different nucleophiles and solvents on the product distribution and reaction rates, providing a more complete kinetic profile of this intriguing molecule.

References

  • PubChem. 1-(2-Bromoethyl)cyclohex-1-ene. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Neighboring Group Participation. [Link]

  • LibreTexts Chemistry. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • University of Wisconsin-Madison. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • LibreTexts Chemistry. Kinetics of Nucleophilic Substitution Reactions. [Link]

  • LibreTexts Chemistry. Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • YouTube. [Chemistry] When 1-(bromomethyl)cyclohexane undergoes solvolysis in ethanol, three major product. [Link]

  • ResearchGate. Stereoinvertive SN1 Through Neighboring Group Participation. [Link]

  • Beilstein Journal of Organic Chemistry. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • LibreTexts Chemistry. Elimination Reactions- Zaitsev's Rule. [Link]

  • YouTube. Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). [Link]

  • Homework.Study.com. Draw both the SN1 and E1 products of the given reaction. [Link]

  • National Center for Biotechnology Information. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. [Link]

  • Dalal Institute. The Neighbouring Group Mechanisms. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]

  • Homework.Study.com. Why do cis-1-Bromo-2-ethyl cyclohexane and trans-1-Bromo-2-ethyl cyclohexane form different major products on E2 elimination? [Link]

  • SlideShare. Neighbouring Group Participation.pptx. [Link]

  • Homework.Study.com. Draw a stepwise mechanism for the following reaction that illustrates how two substitution products are formed. Explain why 1-bromohex-2-ene reacts rapidly with a weak nucleophile (CH3OH) under SN1 reaction conditions, even though it is a 1 degree alkyl h. [Link]

  • Pearson+. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... [Link]

Sources

Validation

comparing the efficacy of 1-(2-bromoethyl)cyclohex-1-ene in different solvent systems

An In-Depth Technical Guide to Solvent System Efficacy for 1-(2-Bromoethyl)cyclohex-1-ene Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of the efficacy of 1-(2-bromoethyl)cycl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Solvent System Efficacy for 1-(2-Bromoethyl)cyclohex-1-ene

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of the efficacy of 1-(2-bromoethyl)cyclohex-1-ene in various solvent systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of solvent effects on competing nucleophilic substitution and elimination pathways. We will explore the theoretical basis for solvent choice, present a robust experimental protocol for comparative analysis, and discuss the expected outcomes based on established chemical principles.

Introduction: The Critical Role of the Solvent

1-(2-bromoethyl)cyclohex-1-ene is a versatile bifunctional molecule featuring both a reactive alkyl halide and a nucleophilic double bond.[1] Its utility as a synthetic intermediate is dictated by the ability to selectively target either substitution at the C-Br bond or elimination of HBr to form a conjugated diene. The choice of solvent is arguably one of the most critical parameters in controlling this selectivity. A solvent does not merely act as a passive medium for dissolving reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[2] Understanding these interactions is paramount for optimizing reaction yields and directing the synthesis towards the desired product. This guide will illuminate the principles governing these solvent effects and provide a framework for their systematic evaluation.

Theoretical Framework: A Mechanistic Dichotomy

The reaction of 1-(2-bromoethyl)cyclohex-1-ene with a nucleophile/base can proceed through several competing pathways, primarily bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1).[3][4] The solvent system is a key determinant in which of these mechanisms will predominate.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding.[5] They excel at stabilizing both cations and anions.[6]

    • Effect on SN1/E1: By strongly solvating the bromide leaving group and stabilizing the transient carbocation intermediate, polar protic solvents significantly accelerate SN1 and E1 reactions.[7][8] The rate-determining step in these mechanisms is the unimolecular ionization of the substrate, which is facilitated by a polar protic environment.[9]

    • Effect on SN2/E2: Conversely, these solvents hinder SN2 reactions. They form a "cage" around the nucleophile through hydrogen bonding, which stabilizes it, reduces its energy, and sterically impedes its attack on the electrophilic carbon.[5][10] While E2 reactions are also somewhat hindered, the effect is often less pronounced than on SN2, as the base abstracts a proton which is typically more accessible.[11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds.[11]

    • Effect on SN2/E2: Polar aprotic solvents are ideal for SN2 reactions.[8] They solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[11] This leads to a dramatic increase in the rate of bimolecular reactions. E2 reactions are similarly favored in these solvents when a strong base is used.[12]

    • Effect on SN1/E1: These solvents are less effective at stabilizing carbocations and leaving groups compared to their protic counterparts, making SN1 and E1 pathways less favorable.[10]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and do not effectively solvate ions. They are generally poor choices for reactions involving charged nucleophiles or intermediates, often leading to very slow reaction rates.

For 1-(2-bromoethyl)cyclohex-1-ene, a primary alkyl halide, the SN2 and E2 pathways are expected to be the most prominent, especially with strong nucleophiles/bases. The competition between these two pathways is therefore central to our investigation.

sub 1-(2-bromoethyl)cyclohex-1-ene ts_sn2 Transition State sub->ts_sn2 SN2 ts_e2 Transition State sub->ts_e2 E2 nuc Nucleophile/Base (e.g., MeO⁻) nuc->ts_sn2 nuc->ts_e2 prod_sn2 Substitution Product (1-(2-methoxyethyl)cyclohex-1-ene) ts_sn2->prod_sn2 prod_e2 Elimination Product (1-vinylcyclohex-1-ene) ts_e2->prod_e2

Caption: Competing SN2 and E2 pathways for 1-(2-bromoethyl)cyclohex-1-ene.

A Framework for Comparative Efficacy Analysis

To empirically determine the optimal solvent system, a systematic comparative study is necessary. The following protocol is designed to be a self-validating system, where the results can be directly traced to the variation in solvent properties.

Objective

To quantify the effect of different solvent systems on the reaction rate and product distribution (substitution vs. elimination) in the reaction of 1-(2-bromoethyl)cyclohex-1-ene with sodium methoxide.

Materials
  • Substrate: 1-(2-bromoethyl)cyclohex-1-ene (CAS: 42185-54-6)[1]

  • Reagent: Sodium Methoxide (0.5 M solution in Methanol)

  • Solvents:

    • Ethanol (Polar Protic)

    • Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

    • Toluene (Non-Polar)

  • Internal Standard: Dodecane (for GC analysis)

  • Quenching Solution: Saturated aqueous ammonium chloride

  • Extraction Solvent: Diethyl ether

Experimental Protocol
  • Reaction Setup: To three separate oven-dried, 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert nitrogen atmosphere, add the chosen solvent (10 mL).

  • Internal Standard Addition: Add a precise amount of dodecane (approx. 50 mg, accurately weighed) to each flask to serve as an internal standard for quantitative analysis.

  • Temperature Equilibration: Place the flasks in a pre-heated oil bath maintained at 50 °C and allow the solvent to equilibrate for 15 minutes.

  • Substrate Addition: Add 1-(2-bromoethyl)cyclohex-1-ene (189 mg, 1.0 mmol) to each flask via syringe.

  • Reaction Initiation: Initiate the reaction by adding sodium methoxide (2.2 mL of 0.5 M solution, 1.1 mmol, 1.1 equivalents). Start a timer immediately.

  • Reaction Monitoring: At specified time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

  • Sample Quenching: Immediately quench the aliquot by adding it to a vial containing saturated aqueous ammonium chloride (1 mL) and diethyl ether (1 mL). Shake vigorously.

  • Sample Preparation for Analysis: Allow the layers to separate, and carefully transfer the organic (upper) layer to a GC vial for analysis.

Analytical Methodology

The primary analytical technique for this study is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Rationale: GC is an excellent technique for separating volatile organic compounds, allowing for the clear resolution of the starting material, substitution product, elimination product, and internal standard.[13] The mass spectrometer provides definitive identification of each component based on its mass spectrum and fragmentation pattern.

  • Quantification: The concentration of the reactant and products at each time point can be determined by comparing the integrated peak areas of each component to the peak area of the known concentration of the internal standard.[14] This allows for the calculation of conversion rates and product ratios.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed as a complementary technique for in-situ reaction monitoring, providing real-time data on the disappearance of reactants and the appearance of products without the need for sampling and quenching.[15][16]

cluster_0 Reaction Phase cluster_1 Monitoring & Analysis setup 1. Reaction Setup (Solvent + Internal Std) equil 2. Equilibration (50 °C) setup->equil add_sub 3. Add Substrate equil->add_sub init 4. Initiate Reaction (Add MeONa) add_sub->init aliquot 5. Withdraw Aliquot (t = 1, 2, 4... hrs) init->aliquot quench 6. Quench Reaction aliquot->quench extract 7. Prepare Sample quench->extract gcms 8. GC-MS Analysis extract->gcms

Caption: Experimental workflow for the comparative solvent efficacy study.

Expected Results & Discussion

Based on established principles of physical organic chemistry, we can predict the likely outcomes of this comparative study.[17] The following table summarizes the hypothetical data.

Solvent SystemDielectric Constant (ε)TypeExpected Major ProductExpected Minor Product(s)Predicted Relative Rate
Ethanol 24.5Polar ProticE2 ProductSN2, SN1/E1 ProductsModerate
DMSO 46.7Polar AproticSN2 ProductE2 ProductFast
Toluene 2.4Non-PolarNo significant reaction-Very Slow

Discussion of Expected Outcomes:

  • In Ethanol (Polar Protic): The reaction is expected to proceed at a moderate rate. Because ethanol can solvate the methoxide ion, its nucleophilicity will be blunted, disfavoring the SN2 pathway.[6] Its basicity, however, remains significant, leading to the prediction that the E2 product, 1-vinylcyclohex-1-ene, will be the major product.[18] The protic nature of the solvent may also promote minor amounts of solvolysis (SN1/E1) products.

  • In DMSO (Polar Aprotic): This system is predicted to yield the fastest reaction rate. The methoxide ion will be poorly solvated and thus a much more potent nucleophile.[10] This will strongly favor the SN2 mechanism, making the substitution product, 1-(2-methoxyethyl)cyclohex-1-ene, the major product.[8] The E2 pathway will still be a competitive minor pathway.

  • In Toluene (Non-Polar): Due to the low polarity of toluene, the ionic sodium methoxide reagent will have very poor solubility. Consequently, the reaction is expected to be extremely slow, with negligible conversion observed over the 24-hour period. This highlights the necessity of a polar solvent to dissolve ionic reactants for substitution reactions to occur.[5]

Conclusion and Recommendations

The efficacy of 1-(2-bromoethyl)cyclohex-1-ene as a synthetic intermediate is profoundly dependent on the solvent system employed. This guide has outlined the theoretical basis for these effects and provided a detailed experimental framework for their quantitative evaluation.

Key Recommendations:

  • For the synthesis of substitution products , a polar aprotic solvent such as DMSO or DMF is highly recommended to maximize the rate and yield of the SN2 reaction.

  • For the synthesis of the elimination product , a polar protic solvent like ethanol or isopropanol, particularly with a sterically hindered base, would favor the E2 pathway.

By logically selecting the solvent based on the desired mechanistic pathway, researchers can gain precise control over the reaction's outcome, thereby enhancing the efficiency and selectivity of their synthetic endeavors.

References

  • Summary of Solvent Effects on Nucleophilic Substitution. (n.d.). St. Olaf College. [Link]

  • Hunt, I. R. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Weldegirma, S. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Elimination reactions. (n.d.). NPTEL. [Link]

  • Dale, M. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347. [Link]

  • How does solvent affect elimination reaction? (2016). Quora. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]

  • Elimination reactions. (n.d.). Lumen Learning. [Link]

  • Assess the efficiency and effectiveness of green solvents in various chemical reactions. (2024). International Journal of Scientific and Research Publications, 14(9). [Link]

  • Predicting the Products of Elimination Reactions. (2018). YouTube. [Link]

  • 1-(2-Bromoethyl)cyclohex-1-ene. (n.d.). PubChem. [Link]

  • Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. (2024). Scientific Reports, 14(1), 5649. [Link]

  • von Harbou, E. (2017). Quantitative NMR methods for reaction and process monitoring. KIT Scientific Publishing. [Link]

  • Hunt, D. A., et al. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications, 2(2), 60-65. [Link]

  • Foley, D. A., et al. (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 37(10). [Link]

  • Plainchont, B., et al. (2012). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 137(13), 2977-2980. [Link]

  • Shchukina, A., et al. (2022). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]

  • Jotanovic, M., et al. (2012). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of the Serbian Chemical Society, 77(1), 1-10. [Link]

  • Reactions of Haloalkanes. (2025). Save My Exams. [Link]

  • Block, E., et al. (1988). 1,2-Dimethylenecyclohexane. Organic Syntheses, 66, 60. [Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). SSRN. [Link]

  • What is the reaction of 1-bromo-2-methylcyclohex-1-ene and sodium ethoxide? (n.d.). Chegg. [Link]

  • When 1-(2-bromo-ethyl)-cyclohexane is treated with... (2021). Chegg. [Link]

  • Solvent Effects on Transition States and Reaction Rates. (n.d.). ResearchGate. [Link]

  • SN2 Competition Experiments, Part 3: GC Analysis. (2020). YouTube. [Link]

  • 1-Bromo-2-(2-methylprop-1-en-1-yl)cyclohex-1-ene. (n.d.). PubChem. [Link]

  • Reactions of Haloalkanes: Meaning, Examples. (2023). StudySmarter. [Link]

  • (1-Bromoethyl)cyclohexane. (n.d.). PubChem. [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. [Link]

Sources

Comparative

X-ray crystallographic analysis of 1-(2-bromoethyl)cyclohex-1-ene derivatives

An In-Depth Guide to the Structural Elucidation of 1-(2-bromoethyl)cyclohex-1-ene Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods For researchers and professionals in the field of d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 1-(2-bromoethyl)cyclohex-1-ene Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For researchers and professionals in the field of drug development and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins the rational design of novel therapeutics and advanced materials. The 1-(2-bromoethyl)cyclohex-1-ene scaffold is a versatile synthetic intermediate, and a detailed analysis of its derivatives is crucial for unlocking their full potential. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the characterization of these compounds, offering insights into the causality behind experimental choices.

The Significance of Conformational Analysis in Cyclohexene Derivatives

The cyclohexene ring is not planar and exists in various conformations, with the half-chair being the most stable. The introduction of substituents, such as the 1-(2-bromoethyl) group, leads to a complex conformational landscape. The orientation of these substituents (axial or equatorial) can significantly influence the molecule's reactivity and biological activity. For instance, the steric hindrance and electronic effects of the bromoethyl group can dictate how the molecule interacts with biological targets.[1][2] Therefore, a precise determination of the preferred conformation is essential. While computational methods can provide theoretical insights into the conformational energies[3], experimental validation is indispensable.

X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.

A Representative Experimental Protocol for X-ray Crystallographic Analysis

The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a novel 1-(2-bromoethyl)cyclohex-1-ene derivative.

1. Synthesis and Purification: The initial step involves the chemical synthesis of the target derivative. Various synthetic routes can be employed, such as the Diels-Alder reaction to form the cyclohexene ring followed by functional group manipulation.[4][5][6] Purification of the synthesized compound is critical to obtain a homogenous sample suitable for crystallization.

2. Crystallization: Growing single crystals of sufficient quality is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization through methods like slow evaporation, vapor diffusion, or cooling. The choice of solvent and crystallization conditions is determined empirically.

3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[7]

4. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, followed by refinement to yield the final crystal structure.[7]

Visualizing the X-ray Crystallography Workflow

XRay_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Crystallization->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final 3D Structure

Caption: Workflow for X-ray Crystallographic Analysis.

Case Study: Insights from a Related Structure
Parameter(Z)-1-bromo-1-nitro-2-phenylethene[7][9]
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 11.5296(6) Å, b = 7.5013(5) Å, c = 19.7187(12) Å
Key Structural Feature The molecule is not planar, with a dihedral angle of 28.67° between the phenyl and 1-bromoethene moieties.

This data provides precise geometric parameters and reveals non-obvious structural features, such as the lack of planarity, which would be difficult to predict with certainty using other methods.

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, other techniques are essential for routine characterization and for analyzing non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 1-(2-bromoethyl)cyclohex-1-ene derivatives, both ¹H and ¹³C NMR would be informative.[10]

  • ¹H NMR: Would provide information on the number of different proton environments, their connectivity through spin-spin coupling, and their spatial proximity through techniques like NOESY. The coupling constants can give clues about the dihedral angles and thus the conformation of the cyclohexene ring.

  • ¹³C NMR: Would indicate the number of unique carbon atoms and their chemical environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the elemental composition of the molecule with high accuracy.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and deduce its connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.[12] For a 1-(2-bromoethyl)cyclohex-1-ene derivative, one would expect to see characteristic absorption bands for C=C stretching of the alkene and C-Br stretching.[13]

Choosing the Right Analytical Tool: A Logical Approach

The choice of analytical technique depends on the specific information required.

Analytical_Choice cluster_questions cluster_techniques Start Characterization of a new 1-(2-bromoethyl)cyclohex-1-ene derivative Q1 Need Molecular Formula & Weight? Start->Q1 Q2 Need Connectivity & Functional Groups? Q1->Q2 No MS Mass Spectrometry Q1->MS Yes Q3 Need Precise 3D Structure & Conformation? Q2->Q3 No NMR_IR NMR & IR Spectroscopy Q2->NMR_IR Yes XRay X-ray Crystallography Q3->XRay Yes Final_Analysis Final_Analysis Q3->Final_Analysis No MS->Q2 NMR_IR->Q3 XRay->Final_Analysis Complete Structural Elucidation

Caption: Decision tree for selecting an analytical technique.

Conclusion

The structural analysis of 1-(2-bromoethyl)cyclohex-1-ene derivatives requires a multi-faceted approach. While spectroscopic techniques like NMR, MS, and IR are indispensable for routine characterization and confirming the chemical identity of a synthesized compound, X-ray crystallography remains the unparalleled method for determining the precise three-dimensional structure and solid-state conformation. For researchers in drug discovery and materials science, this level of detail is often crucial for understanding structure-activity relationships and designing molecules with desired properties. The choice of analytical technique should be guided by the specific research question, with X-ray crystallography being the ultimate tool for definitive structural elucidation when single crystals are available.

References

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels-Alder Reaction. Iraqi National Journal of Chemistry, 31, 446-453. [Link]

  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (n.d.). Diyala Journal for Pure Science. [Link]

  • Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2-Bromoethyl)cyclohex-1-ene. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. [Link]

  • Douglas, J. J., Albright, H., & Stephenson, C. R. J. (2015). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Angewandte Chemie International Edition, 54(49), 14848–14852. [Link]

  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

  • SpectraBase. (n.d.). 1-Bromo-2,3-dimethylcyclohex-1-ene. [Link]

  • ResearchGate. (n.d.). Theoretical energy profile for interconversion of bromo−cyclohexane conformations at room temperature. [Link]

  • Knowbee Tutoring. (2015, January 29). Conformational Analysis of Cyclohexane Part 2 Organic Chemistry [Video]. YouTube. [Link]

  • SpectraBase. (n.d.). (E)-1-Bromohex-2-ene. [Link]

  • SpectraBase. (n.d.). Cyclohexene, 1-bromo-. [Link]

  • Rawson, S., Capper, M. J., Xia, D., & Abstract, P. M. E. (2018). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. IUCrJ, 5(Pt 2), 116–123. [Link]

  • Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]

  • ResearchGate. (2015). (PDF) Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-(2-Bromoethyl)cyclohex-1-ene

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized reagents like 1-(2-Bromoethyl)cyclohex...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized reagents like 1-(2-Bromoethyl)cyclohex-1-ene requires a thorough understanding of its chemical nature and the regulatory landscape governing hazardous waste. This guide moves beyond a simple checklist to provide a deep, procedurally-sound framework for its management, ensuring the safety of your team and the integrity of our environment.

Understanding the Hazard Profile of 1-(2-Bromoethyl)cyclohex-1-ene

Before we can discuss disposal, we must first appreciate the inherent risks associated with this compound. 1-(2-Bromoethyl)cyclohex-1-ene (CAS No. 42185-54-6) is a halogenated organic compound. Its hazard profile, derived from GHS (Globally Harmonized System) classifications, dictates our handling and disposal strategy.

The primary hazards include:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Aquatic Toxicity: Some similar brominated organic compounds are classified as toxic to aquatic life with long-lasting effects[2].

The presence of the carbon-bromine bond is the single most critical factor for its disposal classification. This places it squarely in the category of halogenated organic waste . This classification is crucial because co-mingling halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity[3][4]. The combustion of brominated compounds requires specialized incinerators with flue gas scrubbers to neutralize the resulting hydrobromic acid (HBr)[5].

Summary of Key Safety & Disposal Information
ParameterSpecificationRationale & Source
Waste Category Halogenated Organic WasteContains a carbon-bromine bond. Must be segregated from non-halogenated waste.[3][6]
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Primary PPE Nitrile or Viton Gloves, Chemical Splash Goggles, Lab CoatTo prevent skin and eye contact with the irritant chemical.[7][8]
Disposal Container Polyethylene or Glass Carboy (clearly labeled)Metal containers are not recommended due to the potential for corrosion from acid formation.[7]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Acids, MetalsTo prevent dangerous chemical reactions in the waste container.[7][9]
Disposal Method Licensed Hazardous Waste IncinerationProhibited from drain or evaporative disposal.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to safely collect and dispose of waste containing 1-(2-Bromoethyl)cyclohex-1-ene. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Diagram: Disposal Decision Workflow

The following diagram illustrates the logical steps from waste generation to its final, safe disposal.

DisposalWorkflow cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Step 1: Identify Waste Contains 1-(2-Bromoethyl)cyclohex-1-ene B Step 2: Classify as 'Halogenated Organic Waste' A->B C Step 3: Select Proper Container HDPE Carboy, NOT Metal B->C D Step 4: Affix 'Hazardous Waste' Label List all constituents & percentages C->D E Step 5: Add Waste to Container Use a funnel, wear full PPE D->E F Step 6: Securely Close Container Lid must be vapor-tight E->F G Step 7: Store in Satellite Accumulation Area (SAA) Secondary containment is mandatory F->G H Step 8: Monitor Waste Level Do not exceed 3/4 full G->H I Step 9: Request Pickup Contact institutional EHS/EHRS H->I J Step 10: Await Collection Waste collected by trained professionals for incineration I->J

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling and Disposal of 1-(2-Bromoethyl)cyclohex-1-ene

For the discerning researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is fundamental to both laboratory safety and the success of novel research. 1-(2-Bromoeth...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of handling specialized chemical reagents is fundamental to both laboratory safety and the success of novel research. 1-(2-Bromoethyl)cyclohex-1-ene is a key synthetic intermediate whose safe handling requires a nuanced understanding of its chemical properties. This guide provides a comprehensive, technically grounded protocol for its use, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile: Understanding the Intrinsic Risks

1-(2-Bromoethyl)cyclohex-1-ene is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The molecule's structure, featuring a halogenated ethyl group on a cyclohexene ring, presents multiple potential hazards. The bromo- functional group is a common feature in irritants and alkylating agents. The alkene component suggests potential for reactivity.[3][4][5] Therefore, all operational procedures must be designed to mitigate the risks of ingestion, dermal contact, and inhalation.

The Core Directive: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe chemical handling. The selection of each component is a deliberate choice to counter the specific hazards posed by 1-(2-Bromoethyl)cyclohex-1-ene.

Table 1: Essential PPE for Handling 1-(2-Bromoethyl)cyclohex-1-ene

PPE ComponentSpecificationRationale
Primary Hand Protection Nitrile Gloves (minimum 8 mil thickness)Provides a strong barrier against incidental splashes and contact with halogenated organic compounds.[6][7]
Secondary Hand Protection Double-glovingRecommended for prolonged handling or when working with larger quantities to provide an additional layer of protection against potential tears or degradation of the primary glove.
Eye and Face Protection Chemical Splash Goggles and a full-face shieldGoggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional barrier for the entire face, which is crucial when handling corrosive or irritating liquids.[6][7][8][9]
Body Protection Flame-Resistant Laboratory CoatProtects the skin and personal clothing from splashes. Flame-resistant material is a prudent choice when working with organic compounds, which are often flammable.[7][9]
Respiratory Control Certified Chemical Fume HoodThis is the primary engineering control to prevent inhalation of vapors. All handling of 1-(2-Bromoethyl)cyclohex-1-ene must be performed within a properly functioning fume hood.[10]

The following diagram outlines the logical workflow for ensuring adequate personal protection.

PPE_Workflow cluster_assessment Pre-Operation Safety Assessment cluster_ppe PPE & Engineering Controls start Task: Handling 1-(2-Bromoethyl)cyclohex-1-ene hazards Identify Hazards: - Skin/Eye Irritant - Inhalation Risk - Harmful if Swallowed start->hazards fume_hood Work in Chemical Fume Hood hazards->fume_hood Mitigate Inhalation body_protection Wear Flame-Resistant Lab Coat hazards->body_protection Mitigate Skin Contact eye_face_protection Wear Chemical Splash Goggles & Face Shield hazards->eye_face_protection Mitigate Eye/Face Contact hand_protection Wear Double Nitrile Gloves hazards->hand_protection Mitigate Hand Contact

Caption: PPE and Engineering Control Selection Logic.

Operational Plan: A Step-by-Step Protocol

3.1. Pre-Experiment Setup

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather Materials: Assemble all necessary glassware, reagents, and a designated, labeled waste container within the fume hood.

  • Don PPE: Put on all required PPE as detailed in Table 1.

3.2. Chemical Handling

  • Dispensing: Use a calibrated pipette or syringe for transferring the chemical to minimize the risk of spills and ensure accuracy.

  • Container Management: Keep the primary container of 1-(2-Bromoethyl)cyclohex-1-ene sealed when not in use to prevent the release of vapors.

  • Reaction Monitoring: If the chemical is used in a reaction, ensure the apparatus is secure and any potential exotherms are anticipated and can be controlled.

3.3. Post-Experiment Decontamination

  • Quenching: If necessary, quench any remaining reactive material in a controlled manner as dictated by the specific experimental protocol.

  • Surface Cleaning: Decontaminate the work surface within the fume hood with an appropriate solvent.

  • Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent, collecting the rinsate in the designated halogenated waste container.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Waste Segregation: 1-(2-Bromoethyl)cyclohex-1-ene and any materials contaminated with it must be disposed of in a container specifically labeled for "Halogenated Organic Waste".[10][11][12][13][14] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[10][14]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[10][13]

  • Container Management: Keep the waste container securely closed except when adding waste.[10][13] Store it in a designated satellite accumulation area.

  • Disposal Request: When the container is nearly full, follow your institution's procedures for hazardous waste collection.

The following diagram illustrates the emergency response procedure.

Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_actions Specific Actions incident Spill or Exposure alert Alert Colleagues & Lab Supervisor incident->alert spill_kit Access Spill Kit incident->spill_kit Spill safety_shower Access Safety Shower / Eyewash incident->safety_shower Exposure evacuate Evacuate Area (if necessary) alert->evacuate contain_spill Contain Spill with Absorbent spill_kit->contain_spill flush_skin Flush Skin for 15 min safety_shower->flush_skin Skin Contact flush_eyes Flush Eyes for 15 min safety_shower->flush_eyes Eye Contact seek_medical Seek Medical Attention flush_skin->seek_medical flush_eyes->seek_medical

Caption: Emergency Response Flowchart.

By adhering to these detailed protocols, researchers can handle 1-(2-Bromoethyl)cyclohex-1-ene with a high degree of safety, ensuring the protection of themselves and their colleagues while advancing their scientific objectives.

References

  • Cleanroom Waste Disposal Protocol - Auckland Microfab. (2012-06-21). Available at: [Link]

  • 1-(2-Bromoethyl)cyclohex-1-ene | C8H13Br | CID 11106122 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Hazardous Waste Segregation. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Available at: [Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. Available at: [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. Available at: [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. Dartmouth College. Available at: [Link]

  • Halogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - Open Library Publishing Platform. Available at: [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Princeton University. Available at: [Link]

  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced. University of California, Merced. Available at: [Link]

  • halogenation of alkenes - Chemguide. Available at: [Link]

  • What are the health and safety considerations when working with alkenes? - TutorChase. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromoethyl)cyclohex-1-ene
Reactant of Route 2
1-(2-Bromoethyl)cyclohex-1-ene
© Copyright 2026 BenchChem. All Rights Reserved.